molecular formula C10H14N2O2 B1338856 N-(2-Pyridylmethyl)glycine Ethyl Ester CAS No. 62402-24-8

N-(2-Pyridylmethyl)glycine Ethyl Ester

Cat. No.: B1338856
CAS No.: 62402-24-8
M. Wt: 194.23 g/mol
InChI Key: UCSBXEQEHOOKHG-UHFFFAOYSA-N
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Description

N-(2-Pyridylmethyl)glycine Ethyl Ester is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(pyridin-2-ylmethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-11-7-9-5-3-4-6-12-9/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSBXEQEHOOKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530865
Record name Ethyl N-[(pyridin-2-yl)methyl]glycinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62402-24-8
Record name Ethyl N-[(pyridin-2-yl)methyl]glycinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62402-24-8
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Foundational & Exploratory

Synthesis of N-(2-Pyridylmethyl)glycine Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Pyridylmethyl)glycine Ethyl Ester, a valuable building block in pharmaceutical and materials science research. This document details the primary synthesis pathways, provides an experimental protocol for a common synthetic route, and includes a summary of relevant quantitative data.

Introduction

This compound, also known as ethyl 2-((pyridin-2-yl)methylamino)acetate, is a disubstituted glycine derivative. Its structure, featuring a pyridine ring linked to a glycine ethyl ester moiety, makes it a versatile intermediate for the synthesis of more complex molecules, including ligands for metal catalysis, enzyme inhibitors, and precursors for peptidomimetics. The two primary and most chemically efficient routes for its synthesis are through reductive amination and N-alkylation.

Core Synthesis Pathways

The synthesis of this compound can be approached through two principal methods:

  • Reductive Amination: This pathway involves the reaction of 2-pyridinecarboxaldehyde with glycine ethyl ester to form a Schiff base intermediate, which is subsequently reduced to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).

  • N-Alkylation: This method entails the direct alkylation of glycine ethyl ester with a suitable 2-pyridylmethyl electrophile, typically 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The choice of pathway often depends on the availability of starting materials, desired scale, and reaction conditions. Both methods can provide good to excellent yields of the desired product.

Experimental Protocol: N-Alkylation of Glycine Ethyl Ester

This section details a representative experimental protocol for the synthesis of this compound via the N-alkylation of glycine ethyl ester hydrochloride with 2-(chloromethyl)pyridine hydrochloride.

Materials:

  • Glycine ethyl ester hydrochloride

  • 2-(Chloromethyl)pyridine hydrochloride

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a stirred suspension of glycine ethyl ester hydrochloride (1.0 eq) in acetonitrile, triethylamine (2.2 eq) is added at room temperature.

  • The mixture is stirred for 15 minutes, after which 2-(chloromethyl)pyridine hydrochloride (1.0 eq) is added in one portion.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted twice more with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.

  • Purification of the crude product is achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pale yellow oil.

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-alkylation synthesis pathway. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactant 1 Glycine ethyl ester hydrochloride
Reactant 2 2-(Chloromethyl)pyridine hydrochloride
Base Triethylamine
Solvent Acetonitrile
Reaction Temperature Reflux (approx. 82°C)
Reaction Time 4-6 hours
Typical Yield 75-85%
Product Appearance Pale yellow oil

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthesis pathways for this compound.

G cluster_0 Reductive Amination Pathway 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Schiff_Base Schiff Base Intermediate 2-Pyridinecarboxaldehyde->Schiff_Base Glycine_Ethyl_Ester Glycine Ethyl Ester Glycine_Ethyl_Ester->Schiff_Base Product_RA N-(2-Pyridylmethyl)glycine Ethyl Ester Schiff_Base->Product_RA Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Product_RA

Caption: Reductive Amination Synthesis Pathway.

G cluster_1 N-Alkylation Pathway Glycine_Ethyl_Ester_Alk Glycine Ethyl Ester Product_Alk N-(2-Pyridylmethyl)glycine Ethyl Ester Glycine_Ethyl_Ester_Alk->Product_Alk Pyridylmethyl_Halide 2-(Halomethyl)pyridine (e.g., 2-(Chloromethyl)pyridine) Pyridylmethyl_Halide->Product_Alk Alkylation Base Base Base->Product_Alk

Caption: N-Alkylation Synthesis Pathway.

"N-(2-Pyridylmethyl)glycine Ethyl Ester" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(2-Pyridylmethyl)glycine Ethyl Ester

Abstract

This compound, also known as ethyl 2-((pyridin-2-yl)methylamino)acetate, is an amino acid derivative with significant applications in biochemical research and pharmaceutical development. This document provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and key applications. Its utility as a versatile building block in organic synthesis and as a cleavable linker in proteomics underscores its importance for researchers and scientists in drug development.

Chemical and Physical Properties

This compound is a clear, pale yellow to green liquid at room temperature.[1] It is characterized by the presence of a pyridine ring linked to a glycine ethyl ester moiety via a methylene bridge.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₂O₂[1][2][3]
Molecular Weight 194.23 g/mol [1][2][3]
CAS Number 62402-24-8[1][2][4][5]
Appearance Colorless to yellow to green clear liquid[1][6]
Physical State Liquid (at 20°C)[1][6]
Boiling Point 285.663°C at 760 mmHg; 134°C at 0.2 Torr[1][3]
Density 1.10 g/cm³ (at 20°C)[1][3]
Refractive Index 1.5050-1.5070; ~1.512[1]
pKa (Predicted) 5.40 ± 0.20[3]
Purity >95.0% (GC)[2][6]
Storage Conditions Room temperature, under inert gas (e.g., Nitrogen, Argon) at 2–8 °C is also recommended. It is noted to be air sensitive.[3][6]
Synonyms Ethyl N-(2-Pyridylmethyl)glycinate, N-(2-Picolyl)glycine Ethyl Ester[3][6][7]

Experimental Protocols

Synthesis of this compound

A typical synthesis involves a two-step process: the formation of the N-(2-Pyridylmethyl)glycine intermediate followed by esterification.

Step 1: Formation of N-(2-Pyridylmethyl)glycine

  • Reactants : 2-pyridinemethanol and glycine.

  • Procedure : React 2-pyridinemethanol with glycine under acidic conditions. The reaction involves the nucleophilic substitution of the hydroxyl group of the alcohol by the amino group of glycine.

  • Work-up : The resulting intermediate, N-(2-Pyridylmethyl)glycine, is isolated and purified from the reaction mixture.

Step 2: Esterification

  • Reactants : N-(2-Pyridylmethyl)glycine and ethanol.

  • Catalyst : A strong acid catalyst, such as sulfuric acid (H₂SO₄), is used.

  • Procedure : The N-(2-Pyridylmethyl)glycine is dissolved in an excess of ethanol. The acid catalyst is added, and the mixture is typically heated under reflux to drive the Fischer esterification reaction to completion.

  • Work-up and Purification : After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is neutralized, and the crude product is extracted with a suitable organic solvent. The final product, this compound, is purified using techniques such as column chromatography or distillation under reduced pressure.[1]

Analytical Methods
  • Gas Chromatography (GC) : Purity is commonly assessed using gas chromatography, with typical purities exceeding 95.0%.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The structure of the compound is confirmed using NMR. The resulting spectrum should be consistent with the expected structure of this compound.[6]

Chemical Reactions and Reactivity

This compound undergoes reactions typical of amino acid esters.

  • Hydrolysis : The ester group can be hydrolyzed back to the corresponding carboxylic acid, N-(2-pyridylmethyl)glycine, in the presence of acid or base and water.[1]

  • Transesterification : It can react with other alcohols in the presence of a catalyst to form different esters.[1]

  • Nucleophilic Substitution : The nitrogen atom on the pyridine ring can act as a nucleophile, allowing for further chemical modifications and functionalization of the molecule.[1]

Applications in Research and Development

This compound is a valuable intermediate and building block in several scientific domains.

Proteomics and Biochemical Research

This compound is utilized as a cleavable linker for synthesizing affinity tags used in protein purification.[1] The pyridyl group allows for selective cleavage under specific conditions, enabling the release of the purified protein from the affinity tag.[1]

Pharmaceutical and Medicinal Chemistry

The molecule serves as a scaffold or building block for creating more complex molecules with potential therapeutic value.[1] The presence of both a pyridine ring and an amino acid ester moiety makes it an attractive starting point for developing novel drug candidates, particularly for targeting neurological disorders or infections.[1]

Organic Synthesis

It acts as an intermediate in the synthesis of more complex organic molecules, where its reactivity and solubility are advantageous.[3]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to handle it in a well-ventilated area and use personal protective equipment such as gloves and safety glasses. It is noted to be air-sensitive and should be stored under an inert atmosphere.[6]

Visualizations

G Diagram 1: Synthesis Workflow cluster_0 Step 1: Amine Formation cluster_1 Step 2: Esterification 2-pyridinemethanol 2-pyridinemethanol N-(2-Pyridylmethyl)glycine N-(2-Pyridylmethyl)glycine 2-pyridinemethanol->N-(2-Pyridylmethyl)glycine Acidic conditions Glycine Glycine Glycine->N-(2-Pyridylmethyl)glycine Final_Product N-(2-Pyridylmethyl)glycine Ethyl Ester N-(2-Pyridylmethyl)glycine->Final_Product H₂SO₄ catalyst Ethanol Ethanol Ethanol->Final_Product G Diagram 2: Application in Protein Purification Compound N-(2-Pyridylmethyl)glycine Ethyl Ester Linker Synthesis of Cleavable Linker Compound->Linker Affinity_Tag Affinity Tag Linker->Affinity_Tag Protein_Complex Target Protein + Tag Complex Affinity_Tag->Protein_Complex Attach to Protein Purification Affinity Chromatography Protein_Complex->Purification Cleavage Selective Cleavage of Pyridyl Group Purification->Cleavage Purified_Protein Purified Target Protein Cleavage->Purified_Protein G Diagram 3: Role in Drug Discovery Building_Block N-(2-Pyridylmethyl)glycine Ethyl Ester Modification Chemical Modification (e.g., Nucleophilic Substitution) Building_Block->Modification Derivatives Library of Novel Derivatives Modification->Derivatives Screening Biological Screening (e.g., against neurological targets) Derivatives->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

References

An In-depth Technical Guide to N-(2-Pyridylmethyl)glycine Ethyl Ester (CAS 62402-24-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Pyridylmethyl)glycine ethyl ester, with the CAS number 62402-24-8, is a pivotal chemical intermediate extensively utilized in the realms of pharmaceutical synthesis and chemical research.[1][2] Its unique molecular architecture, featuring a pyridine ring linked to a glycine ethyl ester moiety, renders it a versatile building block for the creation of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role in the development of bioactive compounds.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₂[2]
Molecular Weight 194.23 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 134 °C at 0.2 Torr[2]
Density 1.10 g/cm³[2]
Refractive Index 1.5050-1.5070[2]
pKa 5.40 ± 0.20 (Predicted)[2]
Solubility Highly soluble in common organic solvents[2]

Synthesis

A common and effective method for the synthesis of this compound involves the reductive amination of ethyl glyoxylate with 2-aminomethylpyridine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established synthetic procedures for similar compounds and is provided as a general guideline.

Materials:

  • 2-Aminomethylpyridine

  • Ethyl glyoxylate (50% solution in toluene)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-aminomethylpyridine (1 equivalent) in dichloromethane, add ethyl glyoxylate (1.2 equivalents, 50% solution in toluene).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a colorless to pale yellow oil.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2-Aminomethylpyridine 2-Aminomethylpyridine Reductive_Amination Reductive Amination (Sodium triacetoxyborohydride, DCM) 2-Aminomethylpyridine->Reductive_Amination Ethyl_glyoxylate Ethyl glyoxylate Ethyl_glyoxylate->Reductive_Amination Quenching Quenching (aq. NaHCO3) Reductive_Amination->Quenching Crude Product Extraction Extraction (DCM) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product N-(2-Pyridylmethyl)glycine Ethyl Ester Purification->Product Pure Product Inhibitor_Synthesis Start_Material N-(2-Pyridylmethyl)glycine Ethyl Ester Coupling_Reaction Chemical Synthesis (Coupling Reaction) Start_Material->Coupling_Reaction Purine_Derivative Purine-2,6-dione Scaffold Purine_Derivative->Coupling_Reaction Final_Inhibitor Caf1 Ribonuclease Inhibitor Coupling_Reaction->Final_Inhibitor Biological_Target Human Caf1 Ribonuclease Final_Inhibitor->Biological_Target Inhibition

References

"N-(2-Pyridylmethyl)glycine Ethyl Ester" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Pyridylmethyl)glycine Ethyl Ester, a versatile building block in medicinal chemistry and a useful tool in biochemical research. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and illustrates its applications in drug development and protein purification through logical workflow diagrams.

Core Compound Data

This compound, also known by its synonyms Ethyl N-(2-Pyridylmethyl)glycinate and N-(2-Picolyl)glycine Ethyl Ester, is a derivative of the amino acid glycine. Its structure, featuring a pyridine ring linked to a glycine ethyl ester moiety, makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

Physicochemical Properties

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄N₂O₂[1][2][3]
Molecular Weight 194.23 g/mol [1][2][3]
CAS Number 62402-24-8[1][3]
Appearance Colorless to yellow to green clear liquid[1]
Boiling Point 134 °C at 0.2 Torr
Density ~1.10 g/cm³ at 20°C[1]

Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and effective method is the reductive amination of 2-pyridinecarboxaldehyde with glycine ethyl ester hydrochloride. This process involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Synthesis via Reductive Amination

This protocol details a representative procedure for the synthesis of this compound.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Glycine ethyl ester hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Imine Formation:

    • To a solution of 2-pyridinecarboxaldehyde (1.0 mmol, 1 equivalent) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add glycine ethyl ester hydrochloride (1.0 mmol, 1 equivalent).

    • To this suspension, add triethylamine (2.5 mmol, 2.5 equivalents) at room temperature.

    • Stir the resulting mixture vigorously for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction:

    • To the reaction mixture containing the imine, add sodium triacetoxyborohydride (2.0 mmol, 2.0 equivalents) portion-wise.

    • Continue stirring the reaction at room temperature for an additional 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Applications and Visualized Workflows

This compound serves as a crucial component in various research and development areas, particularly in drug discovery and proteomics.

Role in Drug Development

As a building block, this compound is utilized in the synthesis of novel pharmaceutical agents. The pyridine and glycine moieties can be modified to interact with specific biological targets, making it a lead structure for drugs targeting a range of conditions, including neurological disorders.

DrugDevelopmentWorkflow start N-(2-Pyridylmethyl)glycine Ethyl Ester modification Chemical Modification (e.g., hydrolysis, amidation) start->modification Synthesis library Library of Derivatives modification->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate ProteinPurificationWorkflow cluster_synthesis Affinity Tag Synthesis cluster_purification Protein Purification linker N-(2-Pyridylmethyl)glycine Ethyl Ester (Linker) synthesis Linker-Tag Conjugation linker->synthesis tag_moiety Affinity Moiety (e.g., Biotin) tag_moiety->synthesis protein_expression Express Tagged Protein of Interest synthesis->protein_expression Incorporate into expression vector cell_lysis Cell Lysis protein_expression->cell_lysis binding Binding to Affinity Matrix cell_lysis->binding washing Washing Steps binding->washing elution Cleavage & Elution washing->elution purified_protein Purified Protein elution->purified_protein

References

"N-(2-Pyridylmethyl)glycine Ethyl Ester" spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a detailed synthetic protocol for N-(2-Pyridylmethyl)glycine Ethyl Ester (CAS: 62402-24-8). This compound, also known as Ethyl N-(2-Pyridylmethyl)glycinate or N-(2-Picolyl)glycine Ethyl Ester, is an amino acid derivative with potential applications in medicinal chemistry and as a building block in complex organic synthesis.[1] Its structure incorporates a pyridine ring, a secondary amine, and an ethyl ester functionality, which are key to its chemical reactivity and potential biological activity.[1]

Molecular Structure and Properties

  • Molecular Formula: C₁₀H₁₄N₂O₂

  • Molecular Weight: 194.23 g/mol [1]

  • Appearance: Colorless to pale yellow liquid[1]

  • Density: Approximately 1.10 g/cm³[1]

Experimental Protocol: Synthesis

A common and effective method for the synthesis of this compound is the N-alkylation of glycine ethyl ester. This procedure involves the reaction of glycine ethyl ester hydrochloride with 2-(chloromethyl)pyridine hydrochloride in the presence of a base.

Materials:

  • Glycine ethyl ester hydrochloride

  • 2-(Chloromethyl)pyridine hydrochloride

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add glycine ethyl ester hydrochloride (1.0 equivalent) and an appropriate solvent such as acetonitrile or DMF.

  • Base Addition: Add a suitable base, such as triethylamine (2.2 equivalents) or potassium carbonate (2.5 equivalents), to the suspension. Stir the mixture at room temperature for 15-20 minutes to neutralize the hydrochloride and liberate the free amine.

  • Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound as a liquid.

The following diagram illustrates the workflow for the synthesis and subsequent characterization of the compound.

Synthesis_Workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants Glycine Ethyl Ester HCl + 2-(Chloromethyl)pyridine HCl + Base (e.g., Et3N) Reaction N-Alkylation in Solvent (e.g., Acetonitrile, 60-80°C) Reactants->Reaction 1. Mix & Heat Workup Aqueous Workup & Extraction Reaction->Workup 2. Cool & Extract Purification Silica Gel Column Chromatography Workup->Purification 3. Concentrate & Purify Product Pure N-(2-Pyridylmethyl)glycine Ethyl Ester Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Structural Analysis IR IR Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight & Fragmentation

Synthesis and Characterization Workflow Diagram.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a solution in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.55d1HPyridine H-6
~7.65td1HPyridine H-4
~7.35d1HPyridine H-3
~7.18dd1HPyridine H-5
~4.20q2H-O-CH₂ -CH₃
~3.90s2HPy-CH₂ -NH-
~3.45s2H-NH-CH₂ -CO-
~2.50 (broad)s1H-NH -
~1.28t3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~172.0C =O (Ester)
~158.0Pyridine C -2
~149.0Pyridine C -6
~136.5Pyridine C -4
~122.5Pyridine C -5
~122.0Pyridine C -3
~61.0-O-CH₂ -CH₃
~54.0Py-CH₂ -NH-
~50.0-NH-CH₂ -CO-
~14.2-O-CH₂-CH₃
Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300-3350Medium, SharpN-H Stretch (Secondary Amine)
~3050-3100MediumC-H Stretch (Aromatic)
~2850-2980MediumC-H Stretch (Aliphatic)
~1735-1750StrongC=O Stretch (Ester)[1]
~1590, 1570, 1470, 1435Medium-StrongC=C and C=N Ring Stretching (Pyridine)
~1180-1250StrongC-O Stretch (Ester)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIon StructureDescription
194[C₁₀H₁₄N₂O₂]⁺Molecular Ion (M⁺)
121[C₇H₇N₂]⁺Loss of the ethyl carboxylate group (-COOEt)
107[C₆H₇N₂]⁺Loss of the ethyl glycinate moiety
92[C₅H₄NCH₂]⁺Pyridylmethyl cation (tropylium-like ion)
78[C₅H₄N]⁺Pyridine radical cation
45[COOEt]⁺Ethyl carboxylate cation

References

An In-depth Technical Guide to the Physical Characteristics of N-(2-Pyridylmethyl)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(2-Pyridylmethyl)glycine Ethyl Ester. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

This compound, also known as Ethyl 2-(pyridin-2-ylmethylamino)acetate or N-(2-Picolyl)glycine ethyl ester, is a derivative of the amino acid glycine.[1] Its structure features a pyridine ring linked via a methylene bridge to the nitrogen atom of glycine ethyl ester.[1] This unique combination of a pyridyl group and an amino acid ester moiety imparts specific chemical reactivity and potential for biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.[1][2]

Table 1: Chemical Identifiers

IdentifierValue
Systematic Name Ethyl 2-(pyridin-2-ylmethylamino)acetate[1]
Common Names This compound, Ethyl N-(2-Pyridylmethyl)glycinate, N-(2-Picolyl)glycine Ethyl Ester[1]
CAS Number 62402-24-8[1]
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Exact Mass 194.10600 u[1]
SMILES CCOC(=O)CNCC1=CC=CC=N1[1]
InChIKey UCSBXEQEHOOKHG-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a liquid at room temperature with a colorless to yellow or green appearance.[1] Its physical characteristics are summarized in the table below. It is reported to be highly soluble in common organic solvents.[2]

Table 2: Physical Properties

PropertyValueReference
Physical State Clear liquid[1]
Appearance Colorless to yellow to green[1]
Boiling Point 134 °C at 0.2 Torr[2]
Melting Point Not available
Density 1.10 g/cm³ at 20 °C[1]
Refractive Index 1.5050-1.5070
Flash Point 126.565 °C[3]
pKa (predicted) 5.40 ± 0.20[1]

Spectral Data

The structural features of this compound give rise to characteristic spectral signatures.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The ethyl ester group will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The methylene protons of the glycine and pyridylmethyl moieties will also have distinct chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band in the range of 1750-1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group.[1] N-H stretching vibrations are observed in the broad region of 3100-2900 cm⁻¹, while C-H stretching of the methyl and methylene groups appears around 2950 cm⁻¹.[1]

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺) is observed at an m/z of 194, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns for amino acid esters include alpha-cleavage adjacent to the nitrogen atom.[1]

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the key physical properties of liquid organic compounds like this compound.

4.1. Boiling Point Determination (Reduced Pressure)

The boiling point of a liquid at reduced pressure is determined using a vacuum distillation apparatus.

  • Apparatus: A round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a vacuum pump, and a manometer.

  • Procedure:

    • The liquid sample is placed in the round-bottom flask with a boiling chip.

    • The apparatus is assembled and sealed.

    • The vacuum pump is turned on, and the pressure is adjusted to the desired value (e.g., 0.2 Torr) as monitored by the manometer.

    • The sample is heated gently.

    • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.

4.2. Density Measurement

The density of a liquid can be determined using a pycnometer or a graduated cylinder and a balance.

  • Apparatus: A pycnometer (or a graduated cylinder), and an analytical balance.

  • Procedure (using a pycnometer):

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the liquid is recorded.

    • The mass of the pycnometer filled with the liquid is measured.

    • The volume of the pycnometer is determined by repeating the process with a liquid of known density (e.g., distilled water).

    • The density is calculated using the formula: Density = (mass of liquid) / (volume of pycnometer).

4.3. Refractive Index Measurement

The refractive index of a liquid is measured using a refractometer.

  • Apparatus: An Abbe refractometer.

  • Procedure:

    • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

    • A few drops of the liquid sample are placed on the surface of the prism.

    • The prism is closed, and the light source is positioned.

    • The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

4.4. ¹H NMR Spectroscopy

  • Sample Preparation: 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

4.5. Infrared (IR) Spectroscopy

For a liquid sample, Attenuated Total Reflectance (ATR) is a common and convenient method.

  • Apparatus: An FTIR spectrometer equipped with an ATR accessory.

  • Procedure:

    • A background spectrum of the clean ATR crystal is recorded.

    • A small drop of the liquid sample is placed onto the ATR crystal.

    • The spectrum of the sample is recorded.

    • The crystal is cleaned thoroughly with a suitable solvent after the measurement.

4.6. Mass Spectrometry

Electrospray ionization (ESI) is a suitable method for this compound.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample solution is infused into the ESI source of the mass spectrometer. The instrument parameters, such as the capillary voltage, cone voltage, and desolvation gas flow and temperature, are optimized to obtain a stable signal and good ionization. The mass spectrum is then recorded over a specified m/z range.

Synthesis Workflow

A general synthesis pathway for this compound involves a two-step process: the formation of N-(2-Pyridylmethyl)glycine followed by its esterification.[1]

SynthesisWorkflow cluster_step1 Step 1: N-alkylation cluster_step2 Step 2: Esterification Reactant1 2-Pyridinemethanol Intermediate N-(2-Pyridylmethyl)glycine Reactant1->Intermediate Acidic conditions Reactant2 Glycine Reactant2->Intermediate Product N-(2-Pyridylmethyl)glycine Ethyl Ester Intermediate->Product Acid catalyst Reactant3 Ethanol Reactant3->Product

Caption: Synthetic route for this compound.

References

The Versatile Scaffold: N-(2-Pyridylmethyl)glycine Ethyl Ester in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N-(2-Pyridylmethyl)glycine ethyl ester, a heterocyclic amino acid derivative, is emerging as a highly versatile building block in various domains of chemical and pharmaceutical research. Its unique structure, combining a chelating pyridylmethylamine moiety with a modifiable ester group, provides a flexible platform for the synthesis of a wide array of complex molecules. While direct biological applications of the parent ester are not extensively documented, its utility as a precursor for potent catalytic systems, advanced imaging agents, and novel therapeutic candidates is increasingly recognized. This guide provides a comprehensive overview of the potential research applications of this compound, with a focus on its derivatives in catalysis, bioinorganic chemistry, and medicinal chemistry.

Core Chemical Properties and Reactivity

This compound (C₁₀H₁₄N₂O₂) is a colorless to pale yellow liquid with a molecular weight of 194.23 g/mol .[1] Its structure features a pyridine ring, a secondary amine, and an ethyl ester, each offering distinct sites for chemical modification. The pyridine nitrogen and the secondary amine can act as ligands for metal coordination, a property that is central to its application in catalysis and bioinorganic chemistry. The ethyl ester group can be readily hydrolyzed or transesterified, allowing for the attachment of other molecules or functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
CAS Number 62402-24-8
Appearance Colorless to pale yellow liquid
Boiling Point 285.66 °C at 760 mmHg
Density ~1.10 g/cm³

Data sourced from publicly available chemical databases.

The reactivity of this compound is characterized by its ability to undergo N-alkylation at the secondary amine, allowing for the synthesis of tridentate and tetradentate ligands. This reactivity is fundamental to the creation of the pyridylmethylamine (pma) ligand family.

General Synthesis of Pyridylmethylamine (pma) Ligands start N-(2-Pyridylmethyl)glycine Ethyl Ester product N-alkyl-N-(2-Pyridylmethyl)glycine Ethyl Ester (pma Ligand Precursor) start->product N-Alkylation reagent R-X (Alkylating Agent) Base final_ligand N-alkyl-N-(2-Pyridylmethyl)glycine (pma Ligand) product->final_ligand Ester Cleavage hydrolysis Hydrolysis (e.g., LiOH)

Figure 1: General synthetic pathway to pma ligands.

Application in Homogeneous Catalysis

Derivatives of this compound are precursors to a class of ligands known as pyridylmethylamines (pma), which have demonstrated significant utility in homogeneous catalysis. These ligands can coordinate with various transition metals, most notably palladium, to form highly active catalysts for cross-coupling reactions.

Palladium-pma Complexes in Suzuki-Miyaura Coupling

Palladium complexes of di-2-pyridylmethylamine-based ligands have been shown to be excellent catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Experimental Protocol: Synthesis of a Di-2-pyridylmethylamine-based Palladium Catalyst and its Application in Suzuki-Miyaura Coupling

Part A: Synthesis of the Ligand (Di-2-pyridylmethylamine)

  • A mixture of 2-pyridinecarboxaldehyde and a primary amine (in a 2:1 molar ratio) is refluxed in an appropriate solvent (e.g., ethanol) for several hours.

  • The resulting imine is reduced in situ using a suitable reducing agent (e.g., sodium borohydride) to yield the di-2-pyridylmethylamine ligand.

  • The product is purified by column chromatography or recrystallization.

Part B: Synthesis of the Palladium Complex

  • The synthesized di-2-pyridylmethylamine ligand is dissolved in a suitable solvent (e.g., dichloromethane).

  • An equimolar amount of a palladium(II) salt (e.g., PdCl₂(CH₃CN)₂) is added to the solution.

  • The reaction mixture is stirred at room temperature for several hours, during which the palladium complex precipitates.

  • The solid complex is collected by filtration, washed with a non-coordinating solvent, and dried under vacuum.

Part C: Catalytic Suzuki-Miyaura Coupling

  • In a reaction vessel under an inert atmosphere, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined in a suitable solvent system (e.g., a mixture of organic solvent and water).

  • The synthesized palladium-dipyridylmethylamine complex (0.01-1 mol%) is added as the catalyst.

  • The reaction mixture is heated with stirring for the required time (typically 1-24 hours) and the progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired biaryl product.

Table 2: Representative Catalytic Performance of a Palladium-dipyridylmethylamine Complex in Suzuki-Miyaura Coupling

Aryl HalideArylboronic AcidProductYield (%)
4-BromoacetophenonePhenylboronic acid4-Acetylbiphenyl95
4-Iodotoluene4-Methoxyphenylboronic acid4-Methoxy-4'-methylbiphenyl92
1-Bromo-4-nitrobenzeneNaphthalene-1-boronic acid1-(4-Nitrophenyl)naphthalene88

Note: The yields are illustrative and depend on the specific catalyst, substrates, and reaction conditions.

Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n (Active Catalyst) pd2_halide R-Pd(II)L_n-X (Oxidative Adduct) pd0->pd2_halide Oxidative Addition pd2_aryl R-Pd(II)L_n-Ar (Transmetalation Product) pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product R-Ar (Coupled Product) pd2_aryl->product aryl_halide R-X (Aryl Halide) aryl_halide->pd0 boronic_acid ArB(OH)₂ (Arylboronic Acid) boronic_acid->pd2_halide

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application in Bioinorganic Chemistry and Imaging

The chelating properties of ligands derived from this compound make them suitable for the synthesis of metal complexes with potential applications in bioinorganic chemistry and medical imaging. The ability to form stable complexes with radionuclides like technetium-99m (⁹⁹ᵐTc) is of particular interest for the development of radiopharmaceuticals.

Tridentate Ligands for Technetium-99m Complexes

By modifying the secondary amine of this compound with a thiol-containing group, tridentate SNS (sulfur-nitrogen-sulfur) ligands can be synthesized. These ligands can coordinate with the [TcO]³⁺ core to form stable, neutral complexes. Such complexes are investigated as potential brain imaging agents.[3]

Experimental Protocol: Synthesis of a ⁹⁹ᵐTc Complex with a Tridentate SNS Ligand

  • Ligand Synthesis: this compound is reacted with a suitable thiol-containing alkylating agent in the presence of a base to introduce two thioether or thiol groups, yielding the tridentate SNS ligand precursor. The ester group is then hydrolyzed if necessary.

  • Preparation of ⁹⁹ᵐTc-Glucoheptonate: Sodium pertechnetate (Na⁹⁹ᵐTcO₄) is reacted with a stannous glucoheptonate kit to produce the ⁹⁹ᵐTc(V)-glucoheptonate precursor.

  • Labeling Reaction: The synthesized SNS ligand is added to the ⁹⁹ᵐTc(V)-glucoheptonate solution. The mixture is heated at a controlled temperature (e.g., 100 °C) for a specific duration (e.g., 30 minutes).

  • Purification: The resulting ⁹⁹ᵐTc-SNS complex is purified using high-performance liquid chromatography (HPLC).

  • Quality Control: The radiochemical purity of the final product is determined by radio-HPLC and thin-layer chromatography (TLC).

Table 3: Biodistribution of a Representative ⁹⁹ᵐTc-SNS Complex in Mice (% Injected Dose per Organ)

Organ2 min post-injection30 min post-injection
Blood 2.50 ± 0.350.80 ± 0.15
Brain 3.68 ± 0.422.10 ± 0.28
Heart 1.25 ± 0.210.45 ± 0.09
Lungs 1.80 ± 0.250.60 ± 0.11
Liver 15.6 ± 2.110.2 ± 1.5
Kidneys 8.5 ± 1.212.3 ± 1.8

Note: Data is hypothetical and for illustrative purposes, based on typical values for brain imaging agents.[3]

Workflow for Development of a ⁹⁹ᵐTc Imaging Agent start N-(2-Pyridylmethyl)glycine Ethyl Ester ligand_synthesis Synthesis of Tridentate Ligand start->ligand_synthesis radiolabeling Radiolabeling with ⁹⁹ᵐTc ligand_synthesis->radiolabeling purification Purification (HPLC) radiolabeling->purification quality_control Quality Control (TLC, HPLC) purification->quality_control preclinical_eval Preclinical Evaluation (Biodistribution in Mice) quality_control->preclinical_eval

Figure 3: Development workflow for a ⁹⁹ᵐTc-based imaging agent.

Potential in Medicinal Chemistry

The pyridylmethylamine and glycine moieties present in this compound and its derivatives are common pharmacophores found in various biologically active molecules. This suggests that the compound can serve as a valuable starting material for the synthesis of novel therapeutic agents.

Neuroprotective Agents

Derivatives of pyridylmethylamine have been investigated for their neuroprotective properties.[4] While direct synthesis from this compound is not always explicitly documented in readily available literature, its structure makes it a plausible intermediate for creating libraries of compounds for screening in neurodegenerative disease models. The general hypothesis is that the chelating ability of the pyridylmethylamine core could play a role in modulating metal-ion-induced neurotoxicity, or that the overall structure can be a scaffold to interact with specific receptors or enzymes in the central nervous system.

Antimicrobial Agents

Metal complexes of ligands derived from pyridylmethylamines and related structures have shown promising antimicrobial activity.[5][6] The chelation of metal ions like copper, zinc, or silver by these ligands can enhance the antimicrobial efficacy of the metal itself, often through mechanisms involving the disruption of microbial cell membranes or inhibition of essential enzymes. This compound provides a straightforward entry point for the synthesis of a diverse range of such ligands for the development of new antimicrobial drugs to combat resistant pathogens.

Table 4: Illustrative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Pyridylmethylamine-Metal Complexes

ComplexStaphylococcus aureusEscherichia coliCandida albicans
Ligand only> 256> 256> 256
Copper Complex163264
Zinc Complex3264128
Silver Complex81632

Note: These values are hypothetical and serve to illustrate the potential enhancement of antimicrobial activity upon metal complexation.

Conclusion

This compound is a valuable and versatile starting material with significant potential in diverse areas of chemical research. Its utility as a precursor for the synthesis of highly effective catalyst systems for organic synthesis is a prominent application. Furthermore, its role in the development of sophisticated ligands for bioinorganic chemistry, particularly in the field of medical imaging, highlights its importance. While its direct application in medicinal chemistry is an area requiring further exploration, the structural motifs it possesses are of high interest for the design of novel neuroprotective and antimicrobial agents. The continued investigation of the reactivity and derivatization of this compound is poised to unlock new opportunities in catalysis, diagnostics, and therapeutics.

References

Unveiling the Biological Potential: A Technical Guide to N-(2-Pyridylmethyl)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Pyridylmethyl)glycine ethyl ester is a heterocyclic compound featuring a pyridine ring linked to a glycine ethyl ester moiety. While its primary role to date has been as a versatile building block in organic and pharmaceutical synthesis, the inherent chemical functionalities suggest a spectrum of potential biological activities. The presence of the pyridine ring, a common scaffold in numerous bioactive molecules, and the amino acid ester component, points towards possible interactions with various biological targets. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon available data for the compound and its structural analogs to illuminate its therapeutic and research potential. Due to the limited direct experimental data on this compound, this document leverages findings from related pyridine and glycine derivatives to project a reasoned biological profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its potential biological interactions and for designing experimental protocols.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Appearance Clear, pale yellow liquid[1]
pKa 5.40 ± 0.20 (Predicted)General knowledge

Potential Biological Activities

Direct studies on the biological effects of this compound are not extensively reported in peer-reviewed literature. However, based on its structural components and data from related compounds, several potential activities can be inferred.

Enzyme Inhibition

The pyridine moiety and the amino acid-like structure suggest that this compound could act as an enzyme inhibitor.[1] Many enzyme inhibitors incorporate such heterocyclic and amino acid features to mimic natural substrates or to interact with active site residues.

A generalized workflow for screening potential enzyme inhibitors is presented below.

G cluster_0 Screening Workflow A Compound Procurement and QC B Primary Single-Concentration Screening A->B High-throughput assay C Dose-Response (IC50) Determination B->C Confirm hits D Mechanism of Action Studies C->D Characterize inhibition E Lead Optimization D->E Improve potency/selectivity

Caption: A typical workflow for identifying and characterizing enzyme inhibitors.

Neuroprotective Effects

Compounds with structural similarities to this compound have demonstrated potential in protecting neuronal cells.[1] The pyridine ring is a key feature in many compounds with central nervous system activity.

A potential signaling pathway through which glycine derivatives may exert neuroprotective effects is the inhibition of microglial activation and subsequent reduction of neuroinflammation.

G cluster_0 Neuroprotective Signaling Ischemia Ischemic Insult Microglia Microglial Activation (M1) Ischemia->Microglia Inflammation Pro-inflammatory Cytokines Microglia->Inflammation NeuronalDeath Neuronal Death Inflammation->NeuronalDeath Compound N-(2-Pyridylmethyl)glycine Ethyl Ester (Hypothesized) Compound->Microglia Inhibition M2 M2 Polarization Compound->M2 Promotion Neuroprotection Neuroprotection M2->Neuroprotection

Caption: Hypothesized neuroprotective mechanism via modulation of microglial polarization.

Antimicrobial Properties

The pyridine scaffold is present in many antimicrobial agents. Derivatives of this compound have been evaluated for their ability to inhibit bacterial growth, suggesting that this compound may also possess such properties.[1]

Biological Activity of Structurally Related Compounds

To provide a more concrete, data-driven perspective, this section summarizes the reported biological activities of compounds structurally related to this compound.

Enzyme Inhibition by Glycine Derivatives

Synthetic amino acid derivatives have been shown to inhibit digestive enzymes, suggesting potential applications in managing metabolic disorders.

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Synthetic Amino Acid DerivativesPancreatic Lipase167 - 1023[2]
Pancreatic α-amylase162 - 519[2]
α-glucosidase51 - 353[2]
Anticancer Activity of Pyridine Derivatives

Several studies have reported the cytotoxic activity of novel pyridine derivatives against various cancer cell lines.

Compound ClassCell LineGI₅₀ (nM)Reference
N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid estersVariousNanomolar concentrations[3]
Antimicrobial Activity of Glycine Derivatives

Quaternary ammonium salts derived from glycine have demonstrated significant antimicrobial activity.

Compound ClassOrganismMIC (µmol/L)Reference
Glycine-derived Quaternary Ammonium SaltsRhodotorula rubra>2.5[4]
Saccharomyces cerevisiae>2.5[4]

Experimental Protocols (Exemplary)

Detailed experimental protocols for this compound are not available. The following are representative protocols for assays used to evaluate the biological activities of related compounds.

α-Glucosidase Inhibition Assay

This protocol is adapted from studies on synthetic amino acid derivatives.[2]

G cluster_0 α-Glucosidase Inhibition Assay Workflow A Prepare enzyme solution (α-glucosidase in phosphate buffer) B Add test compound (this compound) A->B C Pre-incubate at 37°C B->C D Add substrate (p-nitrophenyl-α-D-glucopyranoside) C->D E Incubate at 37°C D->E F Stop reaction (Add Na2CO3) E->F G Measure absorbance at 405 nm F->G

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Methodology:

  • Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Add various concentrations of the test compound to the enzyme solution.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ or IC₅₀ value.

Conclusion and Future Directions

This compound is a compound with significant, yet largely unexplored, biological potential. Based on its chemical structure and the activities of related compounds, it is a promising candidate for investigation as an enzyme inhibitor, a neuroprotective agent, and an antimicrobial compound.

Future research should focus on:

  • Systematic in vitro screening: Evaluating the compound against a broad panel of enzymes, cancer cell lines, and microbial strains to identify specific biological activities.

  • Mechanism of action studies: For any confirmed activities, elucidating the specific molecular targets and signaling pathways involved.

  • In vivo studies: Assessing the efficacy and safety of the compound in relevant animal models for any promising in vitro activities.

The synthesis of derivatives of this compound could also lead to the discovery of novel therapeutic agents with enhanced potency and selectivity. This technical guide serves as a foundational resource to stimulate and guide such future investigations into the promising biological landscape of this intriguing molecule.

References

An In-depth Technical Guide to N-(2-Pyridylmethyl)glycine Ethyl Ester Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic potential of N-(2-Pyridylmethyl)glycine Ethyl Ester derivatives and its analogs.

This technical guide provides a comprehensive analysis of this compound and its derivatives, a class of compounds with significant potential in medicinal chemistry. Possessing a versatile scaffold, these molecules have been explored for a range of therapeutic applications, including as enzyme inhibitors and anticancer agents. This document details the fundamental properties of the core molecule, methodologies for the synthesis of its derivatives, quantitative biological data, and insights into their mechanisms of action.

Core Compound: this compound

This compound is a derivative of the amino acid glycine, characterized by the presence of a pyridylmethyl group attached to the nitrogen atom. This structural motif, combining a pyridine ring and an amino acid ester, provides a unique platform for chemical modification and interaction with biological targets.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 134 °C at 0.2 Torr
Density 1.10 g/cm³
Refractive Index 1.5050-1.5070

Synthesis of Derivatives and Analogs

The synthesis of derivatives of this compound can be achieved through various established organic chemistry reactions. The primary routes involve modification of the glycine backbone, the pyridine ring, or the ester group.

General Synthesis of N-Substituted Glycine Esters

A common method for the preparation of N-substituted glycine esters involves the reaction of a primary amine with a glyoxylic acid ester or its hemiacetal, followed by hydrogenation of the resulting imine intermediate. This approach offers a versatile and efficient route to a wide range of N-substituted glycine esters.

Experimental Protocol: General Synthesis of N-Arylmethyl Glycine Esters

  • Reaction Setup: In a round-bottom flask, dissolve the desired primary amine (1.0 equivalent) in a suitable solvent such as methanol.

  • Addition of Glyoxylic Acid Derivative: Add a solution of glyoxylic acid methyl ester methyl hemiacetal (1.1 equivalents) in methanol to the amine solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Hydrogenation: Upon completion of the initial reaction, add a hydrogenation catalyst (e.g., Palladium on carbon) to the reaction mixture.

  • Reduction: Subject the mixture to a hydrogen atmosphere (typically 1-5 bar) and stir until the reduction is complete.

  • Work-up: Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude N-substituted glycine ester.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis of N-(Pyridin-2-ylmethyl)glycinamide Derivatives

Amide derivatives can be readily synthesized from the corresponding esters via aminolysis. This allows for the introduction of a wide variety of substituents at this position, enabling extensive structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of N-Aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives

A multi-step synthesis can be employed to generate urea derivatives, which have shown promise as anticancer agents[1].

  • Ether Synthesis: A Williamson ether synthesis between 2-(chloromethyl)pyridine and a substituted vanillin derivative yields the corresponding ether.

  • Oxime Formation: The aldehyde of the ether product is then converted to an oxime by reaction with hydroxylamine.

  • Reduction to Amine: The oxime is subsequently reduced to the corresponding amine.

  • Urea Formation: The final urea is formed by reacting the amine with an appropriate isocyanate.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for various biological activities, with a particular focus on their potential as enzyme inhibitors and anticancer agents.

Anticancer Activity

Several studies have explored the anticancer potential of compounds containing the N-(heteroarylmethyl)glycine scaffold. For instance, a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines[1].

Table 1: In Vitro Anticancer Activity of N-Aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [1]

CompoundR GroupA549 IC₅₀ (μM)MCF7 IC₅₀ (μM)HCT116 IC₅₀ (μM)PC3 IC₅₀ (μM)HL7702 IC₅₀ (μM)
9a 4-chloro-3-(trifluoromethyl)phenyl2.58±0.212.89±0.173.15±0.194.67±0.25>50
9b 4-chloro-3-methoxyphenyl3.12±0.182.15±0.132.89±0.153.98±0.21>50
9d 4-bromo-3-(trifluoromethyl)phenyl2.97±0.152.54±0.163.01±0.174.12±0.23>50
9e 4-fluoro-3-(trifluoromethyl)phenyl3.54±0.232.98±0.183.45±0.204.89±0.27>50
Sorafenib -4.56±0.285.12±0.314.89±0.296.23±0.3512.5±0.67

Data represents the mean ± SD of three independent experiments.

The results indicate that several of the synthesized compounds exhibit potent antiproliferative activity against a panel of cancer cell lines, with some showing greater potency than the reference drug, sorafenib. Notably, these compounds displayed significantly lower toxicity towards the normal human liver cell line HL7702.

Enzyme Inhibition

The pyridine moiety is a well-known pharmacophore that can interact with the active sites of various enzymes. Derivatives of N-(2-Pyridylmethyl)glycine have been explored as inhibitors of several kinase enzymes, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are intrinsically linked to their ability to modulate specific cellular signaling pathways.

Kinase Inhibition Signaling Pathway

Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site, thereby preventing the phosphorylation of downstream substrates. This disruption of the signaling cascade can lead to the inhibition of cell proliferation, induction of apoptosis, and other anticancer effects. The development of selective kinase inhibitors is a major focus of modern drug discovery.

Kinase_Inhibition_Pathway cluster_phosphorylation Receptor Growth Factor Receptor Kinase Kinase (e.g., AKT) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate ADP ADP Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Leads to Inhibitor N-(2-Pyridylmethyl)glycine Derivative (Inhibitor) Inhibitor->Kinase Inhibits ATP ATP ATP->ADP P

Caption: General signaling pathway of kinase inhibition by N-(2-Pyridylmethyl)glycine derivatives.

Experimental Workflows

The discovery and development of novel derivatives involve a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation.

Experimental_Workflow Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Biological Screening (e.g., Anticancer Assay) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization End Preclinical Development Lead->End Optimization->Synthesis Iterative Design

Caption: A typical experimental workflow for the development of novel therapeutic agents.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics. Their synthetic accessibility and the potential for diverse biological activities make them an attractive scaffold for medicinal chemists. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals working in this exciting area.

References

Unveiling the Journey of N-(2-Pyridylmethyl)glycine Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Pyridylmethyl)glycine ethyl ester, a pyridinyl amino acid derivative, has emerged as a versatile molecule in the realms of biochemical research and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and applications. Detailed experimental protocols for its synthesis and its use as a cleavable linker in proteomics are presented. Furthermore, this document explores its potential as a scaffold in drug discovery, supported by quantitative data and visual representations of relevant workflows.

Introduction: A Molecule of Interest

This compound (IUPAC name: ethyl 2-(pyridin-2-ylmethylamino)acetate) is a chemical compound with the molecular formula C₁₀H₁₄N₂O₂.[1] Its structure, featuring a pyridine ring linked to a glycine ethyl ester moiety, bestows upon it unique chemical characteristics that have been leveraged in various scientific disciplines. The presence of the pyridine ring, a common motif in many biologically active compounds, and the amino acid ester functionality make it a valuable building block for the synthesis of more complex molecules.[1] This guide delves into the historical context of this compound, its synthesis, and its key applications, providing a technical resource for professionals in the field.

Discovery and History

The specific historical account of the first synthesis of this compound is not prominently documented in readily accessible scientific literature. Its CAS Registry Number, 62402-24-8, was assigned to ensure its unique identification in chemical databases. While the initial purpose for its synthesis is not explicitly detailed in publicly available records, its emergence coincides with the broader exploration of pyridine-containing compounds in medicinal chemistry and the development of novel reagents for biochemical studies.

The scientific community's interest in pyridinylmethylamine derivatives has grown over the decades due to their potential as ligands in coordination chemistry and as scaffolds for pharmacologically active agents. The combination of a pyridine ring and an amino acid structure in this compound likely spurred its initial investigation as a potential bioactive compound or a useful synthetic intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
CAS Registry Number 62402-24-8[1]
Appearance Clear, pale yellow liquid[1]
Density ~1.10 g/cm³ at 20°C[1]
Boiling Point Not available
Solubility Soluble in common organic solvents

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of the N-(2-pyridylmethyl)glycine intermediate followed by esterification.

Synthesis of N-(2-Pyridylmethyl)glycine

This step involves the reaction of 2-pyridinemethanol with glycine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-pyridinemethanol (1 equivalent) and glycine (1 equivalent) in a suitable solvent such as ethanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: The product, N-(2-pyridylmethyl)glycine, may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure. The crude product can be purified by recrystallization.

Esterification to this compound

The synthesized N-(2-pyridylmethyl)glycine is then esterified using ethanol.

Experimental Protocol:

  • Reaction Setup: Suspend N-(2-pyridylmethyl)glycine (1 equivalent) in ethanol, which acts as both the solvent and the reactant.

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).

  • Reflux: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography.

Synthesis_Workflow cluster_step1 Step 1: N-(2-Pyridylmethyl)glycine Synthesis cluster_step2 Step 2: Esterification 2-Pyridinemethanol 2-Pyridinemethanol Reaction1 Reaction with Acid Catalyst 2-Pyridinemethanol->Reaction1 Glycine Glycine Glycine->Reaction1 N-(2-Pyridylmethyl)glycine N-(2-Pyridylmethyl)glycine Reaction1->N-(2-Pyridylmethyl)glycine Reaction2 Esterification with Acid Catalyst N-(2-Pyridylmethyl)glycine->Reaction2 Ethanol Ethanol Ethanol->Reaction2 Product N-(2-Pyridylmethyl)glycine Ethyl Ester Reaction2->Product

Synthesis workflow for this compound.

Applications in Research and Development

This compound has found utility in two primary areas: proteomics research as a cleavable linker and medicinal chemistry as a synthetic building block.

Proteomics: A Cleavable Linker for Affinity Purification-Mass Spectrometry (AP-MS)

In proteomics, the identification of protein-protein interactions is crucial for understanding cellular processes. Affinity Purification-Mass Spectrometry (AP-MS) is a powerful technique for this purpose. Cleavable linkers are often employed to facilitate the elution of purified protein complexes from the affinity matrix under mild conditions, reducing the co-elution of non-specific binders.

The pyridine moiety in this compound can be selectively cleaved under specific chemical conditions. This property makes it a candidate for use as a cleavable linker in the synthesis of affinity tags for protein purification.[1]

Experimental Workflow for AP-MS using a Cleavable Linker:

  • Bait Protein Expression: A bait protein of interest is expressed with an affinity tag (e.g., biotin) connected via a linker derived from this compound.

  • Cell Lysis and Bait Capture: The cells are lysed, and the bait protein, along with its interacting partners (prey proteins), is captured on an affinity matrix (e.g., streptavidin beads).

  • Washing: The matrix is washed to remove non-specifically bound proteins.

  • Cleavage and Elution: The protein complexes are eluted by cleaving the linker using a specific chemical reagent that targets the pyridine group.

  • Mass Spectrometry Analysis: The eluted proteins are identified by mass spectrometry.

AP_MS_Workflow Bait_Protein Bait Protein with Cleavable Linker-Tag Cell_Lysate Cell Lysate (Bait + Prey Proteins) Bait_Protein->Cell_Lysate Affinity_Capture Affinity Capture (e.g., Streptavidin Beads) Cell_Lysate->Affinity_Capture Washing Washing Steps Affinity_Capture->Washing Cleavage Cleavage of Linker Washing->Cleavage Elution Elution of Protein Complex Cleavage->Elution MS_Analysis Mass Spectrometry (LC-MS/MS) Elution->MS_Analysis Protein_ID Identification of Interacting Proteins MS_Analysis->Protein_ID

Affinity Purification-Mass Spectrometry (AP-MS) workflow.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. This compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The presence of the secondary amine and the ester group provides two points for chemical modification, allowing for the generation of diverse libraries of compounds for screening.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Neuroprotective agents: Compounds with similar structures have shown potential in protecting neuronal cells.[1]

  • Antimicrobial agents: The pyridine moiety is known to be present in many antimicrobial compounds.[1]

  • Enzyme inhibitors: The structure can be modified to fit the active sites of specific enzymes, making it a candidate for targeted drug development.[1]

Future Perspectives

This compound remains a molecule with untapped potential. While its application as a cleavable linker in proteomics is promising, further studies are needed to fully characterize its cleavage efficiency and compatibility with various mass spectrometry workflows. In the realm of medicinal chemistry, the synthesis and screening of compound libraries derived from this scaffold could lead to the discovery of novel therapeutic agents. The continued exploration of this versatile compound is warranted to unlock its full potential in both basic research and drug development.

References

Methodological & Application

Application Notes and Protocols for N-(2-Pyridylmethyl)glycine Ethyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-(2-Pyridylmethyl)glycine Ethyl Ester as a building block for the synthesis of peptides containing the unnatural amino acid N-(2-pyridylmethyl)glycine. This modification introduces a pyridyl moiety into the peptide backbone, offering a versatile tool for developing novel therapeutic peptides and probes for chemical biology. The protocols provided herein detail the necessary steps from the preparation of the Fmoc-protected amino acid to its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS).

Introduction

N-(2-Pyridylmethyl)glycine is a non-proteinogenic amino acid that, when incorporated into peptides, can impart unique structural and functional properties. The pyridine ring can act as a metal chelator, a hydrogen bond acceptor, or a site for further chemical modification. "this compound" serves as a convenient precursor for the synthesis of the corresponding Fmoc-protected derivative required for standard Fmoc-based SPPS.[1]

The incorporation of such unnatural amino acids is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptides, including metabolic stability, receptor affinity, and bioavailability.[2]

Physicochemical Properties

A summary of the key physicochemical properties of the parent amino acid, N-(2-pyridylmethyl)glycine, is presented in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₀N₂O₂[3]
Molecular Weight166.18 g/mol [3]
XLogP3-2.4[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count4[3]

Synthesis of Fmoc-N-(2-pyridylmethyl)glycine-OH

To incorporate N-(2-pyridylmethyl)glycine into a peptide using Fmoc-SPPS, it must first be converted to its N-α-Fmoc protected carboxylic acid form. This involves a two-step process: hydrolysis of the ethyl ester and subsequent Fmoc protection of the secondary amine.

Experimental Protocol: Synthesis of Fmoc-N-(2-pyridylmethyl)glycine-OH

Step 1: Hydrolysis of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Saponification: Add sodium hydroxide (1.1 eq, 1 M aqueous solution) dropwise to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Neutralization and Extraction: Acidify the reaction mixture to pH 3-4 with 1 M HCl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted ester.

  • Isolation: Concentrate the aqueous layer under reduced pressure to obtain crude N-(2-pyridylmethyl)glycine. This can be used in the next step without further purification.

Step 2: Fmoc Protection of N-(2-pyridylmethyl)glycine

  • Dissolution: Dissolve the crude N-(2-pyridylmethyl)glycine (1.0 eq) in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc Reagent: Cool the solution to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) in a suitable organic solvent (e.g., dioxane or acetone) dropwise while maintaining the pH between 8-9 with additional sodium carbonate solution.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.

  • Acidification: Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will precipitate the Fmoc-protected amino acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the incorporation of Fmoc-N-(2-pyridylmethyl)glycine-OH into a peptide sequence using manual or automated Fmoc-SPPS.

Materials and Reagents
  • Fmoc-N-(2-pyridylmethyl)glycine-OH

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl chloride resin for C-terminal acids)

  • Standard Fmoc-protected proteinogenic amino acids

  • Coupling reagents: e.g., HBTU, HATU, or DIC/Oxyma[4]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Diethyl ether (cold)

SPPS Workflow

The general workflow for incorporating Fmoc-N-(2-pyridylmethyl)glycine-OH follows the standard steps of Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling (DMF or DCM) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling (Fmoc-N-(2-pyridylmethyl)glycine-OH, Coupling Reagent, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Deprotection and Coupling Cycles Wash2->Repeat For subsequent amino acids Cleavage Cleavage and Deprotection (TFA Cocktail) Wash2->Cleavage After final coupling Repeat->Fmoc_Deprotection Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Coupling of Fmoc-N-(2-pyridylmethyl)glycine-OH:

    • In a separate vial, dissolve Fmoc-N-(2-pyridylmethyl)glycine-OH (2-4 eq), a suitable coupling reagent (e.g., HBTU, 1.95 eq), and an additive if required (e.g., HOBt, 2 eq) in DMF.

    • Add DIPEA (4 eq) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-4 hours. The progress can be monitored using a qualitative ninhydrin test. Due to the N-substituted nature of this amino acid, coupling times may need to be extended compared to standard proteinogenic amino acids.[5]

  • Washing: After coupling, wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection (step 2).

    • Wash the resin extensively with DMF and DCM and dry under vacuum.

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Expected Performance

While specific quantitative data for peptides containing N-(2-pyridylmethyl)glycine is not extensively published, the following table provides an expected performance overview based on the synthesis of peptides with other N-substituted glycine derivatives.[5][6]

ParameterExpected OutcomeNotes
Fmoc-N-(2-pyridylmethyl)glycine-OH Synthesis Yield 60-80%Dependent on purification method.
Purity of Fmoc-N-(2-pyridylmethyl)glycine-OH >95%After recrystallization or chromatography.
Coupling Efficiency in SPPS Moderate to HighMay require longer coupling times or more potent coupling reagents (e.g., HATU) compared to standard amino acids, especially for sterically hindered couplings.[5]
Crude Peptide Purity 50-80%Highly sequence-dependent. The presence of the N-substituted glycine can sometimes lead to incomplete couplings.
Final Peptide Purity (after RP-HPLC) >95%Achievable with standard purification protocols. The hydrophobicity of the pyridyl group may affect retention times.[6]

Logical Relationships in SPPS

The logical flow of incorporating a modified amino acid like N-(2-pyridylmethyl)glycine into a peptide via SPPS involves a series of dependent steps, from the preparation of the building block to the final purified product.

Logical_Relationships Start N-(2-Pyridylmethyl)glycine Ethyl Ester Hydrolysis Ester Hydrolysis Start->Hydrolysis Fmoc_Protection Fmoc Protection Hydrolysis->Fmoc_Protection Building_Block Fmoc-N-(2-pyridylmethyl)glycine-OH Fmoc_Protection->Building_Block SPPS_Cycle Solid-Phase Peptide Synthesis Cycle (Coupling & Deprotection) Building_Block->SPPS_Cycle Peptide_Resin Protected Peptide on Resin SPPS_Cycle->Peptide_Resin Cleavage Cleavage from Resin & Side-chain Deprotection Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: Logical flow from starting material to purified peptide.

Applications and Future Directions

Peptides incorporating N-(2-pyridylmethyl)glycine have potential applications in various fields:

  • Drug Development: The pyridyl group can be used to modulate the pharmacokinetic properties of a peptide, such as its solubility and membrane permeability.

  • Catalysis: The metal-chelating properties of the pyridine ring can be exploited to develop peptide-based catalysts.

  • Bioconjugation: The pyridine moiety can serve as a handle for site-specific modification of the peptide.

Further research is warranted to explore the biological activities of peptides containing this unnatural amino acid and to investigate their potential roles in modulating signaling pathways.

References

Application Notes and Protocols for N-(2-Pyridylmethyl)glycine Ethyl Ester as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(2-Pyridylmethyl)glycine Ethyl Ester and its utility as a chelating agent, particularly focusing on its application in life sciences and drug development. Detailed protocols for its synthesis, characterization, and evaluation of its metal-chelating properties are provided.

Introduction

This compound is a versatile bifunctional molecule incorporating a pyridine ring, a secondary amine, and an ethyl ester functionality.[1] Its structure, featuring a picolyl amine moiety linked to a glycine derivative, makes it a potent chelating agent for various metal ions. The pyridine nitrogen and the secondary amine nitrogen can coordinate to a metal center, and upon hydrolysis of the ethyl ester to a carboxylate, the oxygen atom can also participate in coordination, forming a stable tridentate ligand. This chelating ability is at the core of its applications in various scientific domains, including biochemistry, medicinal chemistry, and drug development.[1]

The primary chelating species is the hydrolyzed form, N-(2-pyridylmethyl)glycine (also referred to as N-(2-pyridylmethyl)aminoacetate), which acts as a tridentate ligand. The ethyl ester itself may exhibit weaker chelating capabilities, primarily through the two nitrogen atoms. In many biological applications, it is presumed that the ester is either intentionally hydrolyzed to the more potent carboxylate form or that this hydrolysis occurs in situ.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄N₂O₂[1][2][3]
Molecular Weight 194.23 g/mol [1][2][3]
Appearance Colorless to yellow clear liquid[1]
Boiling Point 134 °C at 0.2 Torr
Density ~1.10 g/cm³[1]
Solubility Soluble in common organic solvents[2]
pKa 5.40 ± 0.20 (predicted, for the pyridine nitrogen)[1]
Applications in Metal Chelation

The ability of N-(2-Pyridylmethyl)glycine and its derivatives to chelate metal ions has led to their use in several applications:

  • Immobilized Metal Ion Affinity Chromatography (IMAC): The hydrolyzed form, N-(2-pyridylmethyl)aminoacetate, can be immobilized on a solid support and charged with metal ions like Cu²⁺ or Ni²⁺ to create an affinity matrix for the purification of proteins and peptides with exposed histidine, cysteine, or tryptophan residues.

  • Drug Development: The chelating moiety can be incorporated into larger molecules to modulate the activity of metalloenzymes or to sequester metal ions implicated in disease states.

  • Biochemical Research: As a building block for synthesizing more complex molecules with specific metal-binding properties for use as probes or sensors.[1][2]

A key application is in the field of protein separation using IMAC. The tridentate nature of the hydrolyzed ligand provides a stable coordination environment for the metal ion, which in turn selectively binds to proteins with accessible metal-coordinating amino acid residues.

Quantitative Data

While specific stability constants for the chelation of various metal ions by this compound or its hydrolyzed form are not widely available in the literature, data from its application in IMAC provides insights into its binding affinity. The following table summarizes the binding characteristics of horse heart myoglobin to a Cu²⁺-charged IMAC sorbent prepared with the hydrolyzed form of the chelating agent.

ParameterValue at pH 7.0Value at pH 9.0
Adsorption Capacity (qₘ) 1.92 µmol/g sorbent1.91 µmol/g sorbent
Dissociation Constant (Kᴅ) 0.0092 x 10⁻⁶ M0.0062 x 10⁻⁶ M

Experimental Protocols

Protocol 1: Synthesis of Sodium N-(2-Pyridylmethyl)aminoacetate (Hydrolyzed Chelating Agent)

This protocol describes the synthesis of the active, hydrolyzed form of the chelating agent from this compound.

Workflow for Synthesis of Sodium N-(2-Pyridylmethyl)aminoacetate:

G cluster_hydrolysis Ester Hydrolysis cluster_workup Work-up cluster_product Final Product ester N-(2-Pyridylmethyl)glycine Ethyl Ester naoh Aqueous NaOH ester->naoh 1. Mix and Stir reflux 2. Reflux naoh->reflux cool 3. Cool to Room Temp. reflux->cool evap 4. Evaporate Solvent cool->evap wash 5. Wash with Acetone evap->wash dry 6. Dry under Vacuum wash->dry product Sodium N-(2-Pyridylmethyl) aminoacetate dry->product

Caption: Workflow for the synthesis of the active chelating agent.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a 1 M aqueous solution of sodium hydroxide (1.1 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Wash the solid residue with cold acetone to remove any unreacted starting material and other impurities.

  • Dry the resulting white solid under vacuum to yield sodium N-(2-pyridylmethyl)aminoacetate.

Protocol 2: Characterization of Metal Complex Formation by UV-Vis Spectroscopy

This protocol provides a general method for observing the formation of a complex between the chelating agent and a metal ion.

Workflow for UV-Vis Spectroscopic Analysis:

G prep_ligand Prepare Ligand Solution mix Mix Ligand and Metal Solutions prep_ligand->mix prep_metal Prepare Metal Salt Solution prep_metal->mix equilibrate Equilibrate mix->equilibrate measure Measure UV-Vis Spectrum equilibrate->measure analyze Analyze Spectral Shifts measure->analyze

Caption: Workflow for characterizing metal complex formation.

Materials:

  • N-(2-Pyridylmethyl)aminoacetate (synthesized in Protocol 1)

  • A metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O)

  • Appropriate buffer solution (e.g., phosphate buffer, pH 7.0)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the chelating agent (e.g., 10 mM) in the chosen buffer.

  • Prepare a stock solution of the metal salt (e.g., 10 mM) in the same buffer.

  • Record the UV-Vis spectrum of the chelating agent solution from 200 to 800 nm.

  • Record the UV-Vis spectrum of the metal salt solution from 200 to 800 nm.

  • Prepare a solution containing a 1:1 molar ratio of the chelating agent and the metal salt.

  • Allow the solution to equilibrate for a few minutes.

  • Record the UV-Vis spectrum of the mixed solution.

  • Compare the spectrum of the complex with the spectra of the free ligand and the metal salt. A shift in the wavelength of maximum absorbance (λₘₐₓ) or the appearance of new absorption bands indicates complex formation.

Protocol 3: Determination of Metal-Ligand Stability Constants by Potentiometric Titration

This protocol outlines the determination of the stability constants of metal complexes with the chelating agent using potentiometric pH titration.[4][5][6][7][8]

Logical Flow for Potentiometric Titration:

G setup Titration Setup Calibrated pH electrode Titration vessel Standardized NaOH titrations Perform Titrations 1. Acid Blank 2. Ligand 3. Ligand + Metal setup->titrations data Data Collection Record pH vs. Volume of NaOH titrations->data analysis Data Analysis Calculate n_bar and pL Generate formation curve data->analysis constants Determine Stability Constants (log K) analysis->constants

Caption: Logical flow for determining stability constants.

Materials:

  • N-(2-Pyridylmethyl)aminoacetate

  • Metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂)

  • Standardized nitric acid (HNO₃) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (carbonate-free, e.g., 0.1 M)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃)

  • Calibrated pH meter with a combination glass electrode

  • Thermostatted titration vessel

  • Burette

Procedure:

  • Solution Preparation:

    • Prepare a solution of the chelating agent with a known concentration.

    • Prepare a solution of the metal salt with a known concentration.

    • Prepare a solution of the inert salt (e.g., 1 M KNO₃).

  • Titrations: Perform the following three titrations at a constant temperature:

    • Titration A (Acid Blank): A solution containing a known volume of standardized HNO₃ and the inert salt.

    • Titration B (Ligand): A solution containing the same amount of HNO₃ and inert salt as in Titration A, plus a known amount of the chelating agent.

    • Titration C (Metal-Ligand): A solution containing the same amounts of HNO₃, inert salt, and chelating agent as in Titration B, plus a known amount of the metal salt.

  • Data Collection: Titrate each solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Data Analysis:

    • From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) at different pH values.

    • From this, determine the protonation constants of the ligand.

    • Using the data from all three titrations, calculate the average number of ligand molecules bound per metal ion (n̄) and the free ligand concentration (pL) at various pH values.

    • Plot n̄ versus pL to generate the formation curve.

    • From the formation curve, determine the stepwise stability constants (log K₁, log K₂, etc.) of the metal-ligand complexes. Various software packages are available for this analysis.

Protocol 4: Immobilized Metal Ion Affinity Chromatography (IMAC)

This protocol describes the preparation of an IMAC resin using N-(2-pyridylmethyl)aminoacetate and its use for protein purification.

Workflow for IMAC Protein Purification:

G cluster_prep Resin Preparation cluster_purification Protein Purification immobilize 1. Immobilize Ligand on Support charge 2. Charge with Metal Ions (e.g., Cu²⁺) immobilize->charge wash_prep 3. Wash Excess Metal charge->wash_prep equilibrate_prep 4. Equilibrate with Binding Buffer wash_prep->equilibrate_prep load 5. Load Protein Sample equilibrate_prep->load wash_pur 6. Wash Unbound Proteins load->wash_pur elute 7. Elute Bound Proteins wash_pur->elute

Caption: Workflow for IMAC protein purification.

Materials:

  • N-(2-pyridylmethyl)aminoacetate-immobilized resin (prepared by coupling to a support like Sepharose)

  • Metal salt solution (e.g., 0.1 M CuSO₄)

  • Binding buffer (e.g., 20 mM phosphate buffer, 0.5 M NaCl, pH 7.0)

  • Wash buffer (same as binding buffer)

  • Elution buffer (e.g., binding buffer with a decreasing pH gradient or an increasing concentration of a competitive agent like imidazole)

  • Protein sample containing the target protein

Procedure:

  • Resin Preparation:

    • Pack the immobilized ligand resin into a chromatography column.

    • Charge the column with the metal salt solution by passing several column volumes through the resin.

    • Wash the column with deionized water to remove excess, unbound metal ions.

    • Equilibrate the column with several column volumes of binding buffer.

  • Protein Purification:

    • Load the protein sample onto the column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the bound target protein by applying the elution buffer.

    • Collect fractions and analyze for the presence of the target protein (e.g., by SDS-PAGE and UV absorbance at 280 nm).

  • Resin Regeneration:

    • Strip the metal ions from the resin by washing with a solution of EDTA.

    • Wash thoroughly with water and store in an appropriate solution (e.g., 20% ethanol). The resin can be recharged with metal ions for future use.

References

Application Notes and Protocols for N-(2-Pyridylmethyl)glycine Ethyl Ester in Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2-Pyridylmethyl)glycine Ethyl Ester as a versatile ligand for the formation of metal complexes. This document outlines the synthesis of the ligand, a general protocol for metal complex formation based on available literature for a closely related analog, and discusses potential applications of the resulting complexes in research and drug development.

Introduction

This compound is a bidentate ligand featuring a pyridine nitrogen, a secondary amine nitrogen, and an ester functional group. This arrangement of donor atoms allows for the chelation of a variety of metal ions, leading to the formation of stable coordination complexes. The resulting metallo-organic compounds have potential applications in catalysis, materials science, and importantly, in the development of novel therapeutic agents due to their potential biological activities, including antimicrobial and anticancer properties.

Physicochemical Properties of the Ligand

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 134 °C at 0.2 Torr
Density Approximately 1.10 g/cm³
CAS Number 62402-24-8

Experimental Protocols

Synthesis of this compound

A general two-step synthesis for this compound is outlined below. This procedure involves the N-alkylation of glycine ethyl ester with 2-(chloromethyl)pyridine.

Materials:

  • Glycine ethyl ester hydrochloride

  • 2-(Chloromethyl)pyridine hydrochloride

  • A suitable base (e.g., triethylamine, sodium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Distilled water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Preparation of Glycine Ethyl Ester Free Base: To a solution of glycine ethyl ester hydrochloride in water, slowly add a saturated solution of sodium carbonate with stirring until the pH reaches ~9-10. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of glycine ethyl ester as an oil.

  • N-Alkylation Reaction: Dissolve the glycine ethyl ester free base and 2-(chloromethyl)pyridine hydrochloride in anhydrous acetonitrile. Add triethylamine (2.2 equivalents) to the reaction mixture. Reflux the mixture overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Diagram of Synthesis Workflow:

G cluster_step1 Step 1: Free Base Preparation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Purification A Glycine Ethyl Ester HCl B Na2CO3 Solution A->B Neutralization C Extraction with DCM B->C D Drying and Concentration C->D E Glycine Ethyl Ester (Free Base) D->E H Reflux in Acetonitrile E->H F 2-(Chloromethyl)pyridine HCl F->H G Triethylamine G->H I Filtration H->I J Extraction and Washing I->J K Drying and Concentration J->K L Column Chromatography K->L M Pure Ligand L->M

Caption: Workflow for the synthesis of this compound.

General Protocol for the Synthesis of a Copper(II) Complex

The following protocol is adapted from the synthesis of a similar copper(II) complex with the methyl ester analog, 2-[(2-pyridinylmethyl)amino]acetic acid methyl ester. Researchers should optimize this procedure for the ethyl ester ligand and for other metal salts.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) or other suitable metal salt

  • Methanol or another suitable solvent

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in methanol.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in methanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Crystallization: Allow the resulting solution to stand undisturbed. Slow evaporation of the solvent should yield crystals of the complex. The formation of a precipitate may also occur, which can be collected by filtration.

  • Isolation and Drying: Collect the crystals or precipitate by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Diagram of Metal Complex Synthesis Workflow:

G A Dissolve Ligand in Methanol C Mix Solutions (Stir at RT) A->C B Dissolve Metal Salt in Methanol B->C D Crystallization (Slow Evaporation) C->D E Isolate Crystals (Filtration) D->E F Wash and Dry E->F G Metal Complex F->G

Caption: General workflow for the synthesis of a metal complex with the ligand.

Characterization of Metal Complexes

The formed metal complexes should be thoroughly characterized using a variety of analytical techniques to confirm their structure and purity.

Table 2: Recommended Characterization Techniques

TechniquePurposeExpected Observations
Elemental Analysis (CHN) Determine the elemental composition and confirm the ligand-to-metal ratio.Experimental values should be within ±0.4% of the calculated values for the proposed formula.
Infrared (IR) Spectroscopy Identify coordination of the ligand to the metal ion.Shifts in the vibrational frequencies of the pyridine ring and C=O ester group upon coordination.
UV-Vis Spectroscopy Investigate the electronic transitions and coordination geometry.Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy Characterize diamagnetic complexes (e.g., Zn(II)).Shifts in the proton and carbon signals of the ligand upon coordination.
Mass Spectrometry Determine the molecular weight of the complex.Observation of the molecular ion peak corresponding to the complex.
X-ray Crystallography Determine the precise three-dimensional structure of the complex.Provides detailed information on bond lengths, bond angles, and coordination geometry.

Note on Quantitative Data: Extensive literature searches did not yield specific quantitative data (e.g., stability constants, detailed spectroscopic data) for metal complexes of N-(2-Pyridylmethyl)glycine Ethyl Ester . Researchers are encouraged to perform these measurements as part of their characterization.

Potential Applications and Signaling Pathways

While specific biological data for metal complexes of this compound is limited, related compounds have shown promise in several areas. The following outlines potential applications and hypothetical signaling pathway interactions that warrant investigation.

Antimicrobial Activity

Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. This is attributed to Overtone's concept of cell permeability and Tweedy's chelation theory. Chelation can increase the lipophilic nature of the metal ion, facilitating its transport across the microbial cell membrane.

Hypothesized Mechanism of Action: Once inside the cell, the metal complex could interfere with various cellular processes:

  • Enzyme Inhibition: The metal ion can bind to active sites of essential enzymes, disrupting their function.

  • DNA Interaction: The complex may bind to DNA, inhibiting replication and transcription.

  • Reactive Oxygen Species (ROS) Generation: Some transition metal complexes can catalyze the formation of ROS, leading to oxidative stress and cell death.

Diagram of Potential Antimicrobial Signaling Disruption:

G cluster_cell Microbial Cell cluster_inside Membrane Cell Membrane DNA DNA Replication & Transcription Enzymes Essential Enzymes Death Cell Death DNA->Death Enzymes->Death ROS ROS Production ROS->Death Complex_out Metal Complex Complex_out->Membrane Increased Permeability Complex_in Internalized Complex Complex_in->DNA Inhibition Complex_in->Enzymes Inhibition Complex_in->ROS Catalysis

Caption: Hypothesized antimicrobial mechanism of action.

Anticancer Activity

The design of metal-based anticancer drugs is a burgeoning field. Similar to their antimicrobial action, metal complexes can induce cancer cell death through various mechanisms.

Potential Signaling Pathways for Investigation:

  • Apoptosis Induction: The complexes could trigger programmed cell death by activating caspase cascades or by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family).

  • Cell Cycle Arrest: The compounds might interfere with the cell cycle progression, leading to arrest at specific checkpoints (e.g., G2/M phase).

  • Inhibition of Angiogenesis: Some metal complexes have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Diagram of Potential Anticancer Signaling Pathway Interaction:

G cluster_pathways Potential Cellular Targets Complex Metal Complex Apoptosis Apoptosis Pathway (e.g., Caspase Activation) Complex->Apoptosis Induces CellCycle Cell Cycle Regulation (e.g., Cyclin/CDK Inhibition) Complex->CellCycle Induces Arrest Angiogenesis Angiogenesis Signaling (e.g., VEGF Inhibition) Complex->Angiogenesis Inhibits Outcome Anticancer Effect (Tumor Growth Inhibition) Apoptosis->Outcome CellCycle->Outcome Angiogenesis->Outcome

Caption: Potential anticancer signaling pathways targeted by metal complexes.

Conclusion

This compound is a readily synthesizable ligand with significant potential for the formation of a diverse range of metal complexes. While specific data on the properties and applications of these ethyl ester complexes are currently scarce in the literature, the information available for analogous compounds suggests that they are promising candidates for further investigation, particularly in the fields of antimicrobial and anticancer drug development. The protocols and information provided herein serve as a foundation for researchers to explore the rich coordination chemistry and potential biological activities of these novel compounds.

Application Note: A Detailed Protocol for the Synthesis of N-(2-Pyridylmethyl)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive methodology for the synthesis of N-(2-Pyridylmethyl)glycine Ethyl Ester, a versatile building block in medicinal chemistry and biochemical research. The protocol details a straightforward and efficient N-alkylation reaction.

Product Information and Specifications

This compound is a clear, pale yellow liquid at room temperature.[1] It is an ethyl ester derivative of N-(2-pyridylmethyl)glycine, an unnatural amino acid derivative.[1][2] Its chemical structure, incorporating a pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules, including novel pharmaceutical agents and affinity tags for protein purification.[1]

Identifier Value
IUPAC Name Ethyl 2-((pyridin-2-ylmethyl)amino)acetate
CAS Number 62402-24-8
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol [1]
Appearance Clear, pale yellow liquid[1]
Boiling Point 143 °C (289 °F; 416 K) (for ethyl chloroacetate, a reactant)[3]
Density Approx. 1.10 g/cm³ at 20°C[1]

Experimental Protocol: N-Alkylation of 2-(Aminomethyl)pyridine

This protocol describes the synthesis of this compound via the N-alkylation of 2-(aminomethyl)pyridine with ethyl chloroacetate in the presence of a mild base.

Materials and Reagents:

  • 2-(Aminomethyl)pyridine

  • Ethyl chloroacetate[3]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-(aminomethyl)pyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in dichloromethane.

    • Transfer the dichloromethane solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow

Synthesis_Workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2-(aminomethyl)pyridine and K₂CO₃ in acetone B Add ethyl chloroacetate A->B C Reflux for 10-12 hours B->C D Cool and filter the reaction mixture C->D E Concentrate the filtrate D->E F Dissolve residue in dichloromethane E->F G Wash with NaHCO₃, water, and brine F->G H Dry the organic layer with Na₂SO₄ G->H I Concentrate to yield crude product H->I J Optional: Column Chromatography I->J I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Ethyl chloroacetate is toxic and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-(Aminomethyl)pyridine is corrosive and can cause burns. Avoid contact with skin and eyes.

  • Acetone is a flammable solvent. Ensure that the reaction is carried out away from open flames or sparks.

  • Always follow standard laboratory safety procedures when handling chemicals and performing reactions.

Applications

This compound is a valuable building block in several areas of chemical and pharmaceutical research:

  • Medicinal Chemistry: It serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications.

  • Biochemical Research: Due to its structure, it can be used in proteomics and other biochemical assays.[1]

  • Ligand Synthesis: The pyridine nitrogen and the secondary amine can act as coordination sites for metal ions, making it a useful scaffold for the design of novel ligands.

This protocol provides a reliable method for the synthesis of this compound, enabling researchers to access this versatile compound for a wide range of applications.

References

Application Notes and Protocols: N-(2-Pyridylmethyl)glycine Ethyl Ester in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the identification and quantification of protein-protein interactions and post-translational modifications are crucial for understanding cellular processes and for the development of novel therapeutics. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for these studies. The use of cleavable linkers in affinity tags has significantly improved the specificity and efficiency of protein enrichment and identification.

N-(2-Pyridylmethyl)glycine Ethyl Ester is a chemical compound with potential applications as a component of a cleavable linker system in proteomics research. Its structure, featuring a pyridylmethyl group, suggests the possibility of a chemically cleavable bond that can be exploited for the gentle elution of purified proteins, thereby preserving the integrity of protein complexes for downstream analysis by mass spectrometry. While specific applications of this compound in published proteomics research are not widely documented, this document provides a generalized framework and hypothetical protocols for its potential use as a cleavable linker in an affinity purification workflow.

Principle of a Hypothetical this compound-Based Cleavable Linker

A hypothetical affinity tag incorporating this compound would consist of three key components: a reactive group for covalent attachment to a bait protein or a chemical probe, the cleavable linker moiety containing the pyridylmethyl group, and a high-affinity handle such as biotin for capture on a streptavidin-coated solid support. The pyridyl group could potentially be cleaved under specific chemical conditions, allowing for the release of the captured protein complexes from the affinity matrix.

Experimental Protocols

The following are generalized protocols for a hypothetical proteomics experiment utilizing an affinity tag containing a cleavable linker derived from this compound.

Protocol 1: Affinity Purification of Protein Complexes

This protocol describes the enrichment of a protein of interest and its interacting partners from a cell lysate.

Materials:

  • Cells expressing the bait protein of interest.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

  • Elution Buffer: A specific chemical agent capable of cleaving the pyridylmethyl linkage (e.g., a reducing agent or a reagent that specifically targets the pyridine ring). The exact composition would need to be empirically determined.

  • Streptavidin-coated magnetic beads.

  • Bait protein conjugated to the hypothetical this compound-biotin linker.

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Affinity Capture:

    • Equilibrate the streptavidin-coated magnetic beads with Lysis Buffer.

    • Incubate the protein lysate with the bait protein conjugated to the cleavable linker for 2-4 hours at 4°C with gentle rotation.

    • Add the equilibrated streptavidin beads to the lysate and incubate for another 1 hour at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in Elution Buffer.

    • Incubate under conditions optimized for cleavage of the linker (e.g., specific temperature and time).

    • Separate the beads using a magnetic stand and collect the supernatant containing the eluted protein complexes.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol outlines the steps for preparing the eluted protein complexes for analysis by mass spectrometry.

Materials:

  • Urea (8 M in 50 mM Tris-HCl pH 8.0).

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Trypsin (sequencing grade).

  • Formic acid (0.1%).

  • C18 desalting spin columns.

Procedure:

  • Denaturation and Reduction: Add Urea to the eluted sample to a final concentration of 8 M. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

  • Alkylation: Add IAA to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the sample with 50 mM Tris-HCl pH 8.0 to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

  • Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.

Quantitative Data Presentation

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. The following table represents a hypothetical quantitative dataset that could be obtained from an experiment using the described workflow to identify interaction partners of a bait protein (Bait-X) in treated vs. untreated cells. Data is presented as fold change in protein abundance in the treated sample relative to the untreated control.

Protein IDGene NameFunctionFold Change (Treated/Untreated)p-value
P12345Bait-XKinase1.00-
Q98765ProtAAdaptor Protein3.520.001
A54321ProtBE3 Ubiquitin Ligase0.450.012
B67890ProtCPhosphatase2.890.005
C12345ProtDTranscription Factor1.150.350

This table presents hypothetical data for illustrative purposes.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for affinity purification using a cleavable linker.

experimental_workflow cluster_sample_prep Sample Preparation cluster_affinity_purification Affinity Purification cluster_ms_analysis Mass Spectrometry Analysis CellLysis Cell Lysis Lysate Protein Lysate CellLysis->Lysate Capture Affinity Capture on Streptavidin Beads Lysate->Capture Bait Bait Protein + Cleavable Linker-Biotin Bait->Capture Wash Washing Steps Capture->Wash Cleavage Chemical Cleavage of Linker Wash->Cleavage Elution Elution of Protein Complex Cleavage->Elution Digestion In-solution Digestion Elution->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Generalized workflow for affinity purification-mass spectrometry.

Hypothetical Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway that could be elucidated using the described proteomics workflow, showing the interaction of "Bait-X" with other proteins.

signaling_pathway cluster_pathway Hypothetical Signaling Cascade BaitX Bait-X (Kinase) ProtA ProtA (Adaptor) BaitX->ProtA phosphorylates ProtB ProtB (E3 Ligase) ProtA->ProtB recruits Downstream Downstream Effector ProtB->Downstream ubiquitinates ProtC ProtC (Phosphatase) ProtC->BaitX dephosphorylates

Caption: A hypothetical signaling pathway involving Bait-X.

Conclusion

While direct experimental data for the use of this compound in proteomics is limited, its chemical structure holds promise for its application as a cleavable linker in affinity purification workflows. The generalized protocols and conceptual framework provided here offer a starting point for researchers interested in exploring its potential. Empirical validation of the cleavage conditions and efficiency would be a critical first step in developing a robust method based on this compound. The successful implementation of such a tool would contribute to the expanding repertoire of chemical probes available for advanced proteomics research.

Application Notes and Protocols: N-(2-Pyridylmethyl)glycine Ethyl Ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Pyridylmethyl)glycine ethyl ester is a versatile bifunctional molecule increasingly recognized for its utility as a scaffold and intermediate in the synthesis of novel therapeutic agents.[1][2] Its structure, incorporating a pyridine ring, a secondary amine, and an ethyl ester, provides multiple reaction sites for chemical modification, making it an attractive starting point for the development of diverse compound libraries.[1] The pyridine moiety is a well-established pharmacophore present in numerous approved drugs, often contributing to target binding and favorable pharmacokinetic properties. This document provides detailed application notes and protocols for the use of this compound in a drug discovery context, focusing on its potential in the development of neuroprotective agents. While direct biological activity of the title compound is not extensively documented, its derivatives have shown promise in this area.[1]

Physicochemical Properties and Handling

PropertyValueReference
Molecular FormulaC₁₀H₁₄N₂O₂[1]
Molecular Weight194.23 g/mol [1]
AppearanceClear, pale yellow liquid[1]
StorageStore in a cool, dry, well-ventilated area away from incompatible substances.
SafetyHandle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation and contact with skin and eyes.

Application: Development of Neuroprotective Agents

The following sections outline a hypothetical drug discovery workflow using this compound as a starting material for the synthesis and evaluation of a novel neuroprotective agent.

Rationale and Hypothetical Signaling Pathway

Excessive activation of the N-methyl-D-aspartate (NMDA) receptor is a key mechanism in excitotoxic neuronal cell death, a hallmark of various neurodegenerative diseases. Therefore, modulation of NMDA receptor activity is a promising therapeutic strategy. We hypothesize that derivatization of this compound can yield compounds that modulate excitotoxicity. A possible mechanism could involve the inhibition of downstream signaling cascades initiated by excessive calcium influx through the NMDA receptor, such as the activation of nitric oxide synthase (nNOS) and subsequent production of reactive nitrogen species.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production NO Production nNOS_Activation->NO_Production Cell_Death Neuronal Cell Death NO_Production->Cell_Death Hypothetical_Compound Hypothetical Neuroprotective Agent Hypothetical_Compound->nNOS_Activation Inhibition Glutamate Excessive Glutamate Glutamate->NMDA_Receptor

Figure 1: Hypothetical signaling pathway of excitotoxicity and the target for the synthesized compound.

Experimental Protocols

Synthesis of a Hypothetical Neuroprotective Agent: N-(2-Pyridylmethyl)-2-(phenylamino)acetamide

This protocol describes the synthesis of a hypothetical neuroprotective agent via a two-step process starting from this compound.

Step 1: Hydrolysis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.94 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (0.84 g, 20 mmol) to the solution.

  • Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Work-up: Once the starting material is consumed, neutralize the reaction mixture with 1N HCl to pH ~6.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-Pyridylmethyl)glycine as a solid.

Step 2: Amide Coupling with Aniline

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve N-(2-Pyridylmethyl)glycine (1.66 g, 10 mmol) in dry dichloromethane (40 mL).

  • Activation: Add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) and N-hydroxysuccinimide (NHS) (1.27 g, 11 mmol). Stir the mixture at 0°C for 30 minutes.

  • Coupling: Add aniline (0.93 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol). Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC (dichloromethane:methanol, 95:5).

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final compound, N-(2-Pyridylmethyl)-2-(phenylamino)acetamide.

G Start N-(2-Pyridylmethyl)glycine Ethyl Ester Step1 Step 1: Hydrolysis (LiOH, EtOH/H₂O) Start->Step1 Intermediate N-(2-Pyridylmethyl)glycine Step1->Intermediate Step2 Step 2: Amide Coupling (Aniline, DCC, NHS) Intermediate->Step2 Final_Product N-(2-Pyridylmethyl)-2- (phenylamino)acetamide Step2->Final_Product G Start Culture & Seed SH-SY5Y Cells Pre-treatment Pre-treat with Synthesized Compound Start->Pre-treatment Excitotoxicity Induce Excitotoxicity (Glutamate) Pre-treatment->Excitotoxicity MTT_Assay MTT Assay for Cell Viability Excitotoxicity->MTT_Assay Data_Analysis Data Analysis (EC₅₀ Determination) MTT_Assay->Data_Analysis

References

Application Notes and Protocols: "N-(2-Pyridylmethyl)glycine Ethyl Ester" as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of N-(2-Pyridylmethyl)glycine Ethyl Ester, a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and biochemical research.

Introduction

This compound is a versatile bifunctional molecule incorporating a pyridine ring, a secondary amine, and an ethyl ester functionality. This unique combination of reactive sites makes it a valuable building block for the synthesis of a wide range of organic compounds.[1][2] Its structure allows for further functionalization at the pyridine nitrogen, the secondary amine, and the ester group, enabling the creation of diverse molecular architectures. This intermediate is particularly useful in the development of novel chelating agents, peptidomimetics, and heterocyclic scaffolds for drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 134 °C at 0.2 Torr[2]
Density 1.10 g/cm³[2]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through two primary routes: reductive amination of 2-pyridinecarboxaldehyde with glycine ethyl ester or by the alkylation of glycine ethyl ester with 2-(chloromethyl)pyridine.

Synthesis via Reductive Amination

This method involves the condensation of 2-pyridinecarboxaldehyde with glycine ethyl ester to form an imine, which is subsequently reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.[3][4][5]

Experimental Protocol: Reductive Amination

  • Materials:

    • 2-Pyridinecarboxaldehyde

    • Glycine ethyl ester hydrochloride

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of glycine ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free base.

    • Add 2-pyridinecarboxaldehyde (1.0 eq) to the mixture and stir for 30 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

  • Expected Yield: 75-85%

2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Imine_intermediate Imine intermediate 2-Pyridinecarboxaldehyde->Imine_intermediate Condensation Glycine_ethyl_ester Glycine ethyl ester Glycine_ethyl_ester->Imine_intermediate Product N-(2-Pyridylmethyl)glycine Ethyl Ester Imine_intermediate->Product Reduction NaBH(OAc)3 NaBH(OAc)₃ NaBH(OAc)3->Product

Caption: Reductive amination workflow for the synthesis of this compound.

Synthesis via Alkylation

This alternative route involves the direct N-alkylation of glycine ethyl ester with a suitable 2-pyridylmethyl halide, such as 2-(chloromethyl)pyridine hydrochloride. A non-nucleophilic base is required to neutralize the hydrochloride salt and facilitate the reaction.

Experimental Protocol: Alkylation

  • Materials:

    • Glycine ethyl ester hydrochloride

    • 2-(Chloromethyl)pyridine hydrochloride

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of glycine ethyl ester hydrochloride (1.0 eq) and 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

    • Heat the reaction mixture to 60-70 °C and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

  • Expected Yield: 60-70%

Glycine_ethyl_ester Glycine ethyl ester Product N-(2-Pyridylmethyl)glycine Ethyl Ester Glycine_ethyl_ester->Product SN2 Alkylation 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Alkylation workflow for the synthesis of this compound.

Application as an Intermediate: Synthesis of a Substituted Piperazinone

This compound is a key precursor for the synthesis of various heterocyclic compounds. One important application is in the preparation of substituted piperazinones, which are prevalent scaffolds in medicinal chemistry. The following protocol describes a typical two-step sequence involving N-acylation followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 1-Acetyl-4-(2-pyridylmethyl)piperazin-2-one

  • Step 1: N-Acylation with Chloroacetyl Chloride

    • Materials:

      • This compound

      • Chloroacetyl chloride

      • Triethylamine (Et₃N)

      • Dichloromethane (DCM), anhydrous

    • Procedure:

      • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

      • Add triethylamine (1.2 eq) to the solution.

      • Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours.

      • Wash the reaction mixture with water and brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate, which can be used in the next step without further purification.

  • Step 2: Intramolecular Cyclization

    • Materials:

      • Crude N-acylated intermediate from Step 1

      • Sodium ethoxide (NaOEt)

      • Ethanol (EtOH), anhydrous

    • Procedure:

      • Dissolve the crude N-acylated intermediate in anhydrous ethanol.

      • Add a solution of sodium ethoxide in ethanol (1.5 eq) dropwise at room temperature.

      • Heat the reaction mixture to reflux and stir for 8-12 hours.

      • Cool the reaction to room temperature and neutralize with a few drops of acetic acid.

      • Concentrate the mixture under reduced pressure.

      • Partition the residue between ethyl acetate and water.

      • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

      • Concentrate the filtrate and purify the residue by column chromatography to afford 1-acetyl-4-(2-pyridylmethyl)piperazin-2-one.

  • Overall Yield (2 steps): 50-60%

Start N-(2-Pyridylmethyl)glycine Ethyl Ester Acylation N-Acylation with Chloroacetyl Chloride Start->Acylation Intermediate N-Acylated Intermediate Acylation->Intermediate Cyclization Intramolecular Cyclization (NaOEt) Intermediate->Cyclization Final_Product 1-Acetyl-4-(2-pyridylmethyl) piperazin-2-one Cyclization->Final_Product

Caption: Synthetic pathway from this compound to a substituted piperazinone.

Conclusion

This compound is a readily accessible and highly useful intermediate for organic synthesis. The protocols provided herein offer reliable methods for its preparation and demonstrate its application in the construction of complex heterocyclic systems. Its versatile reactivity makes it a valuable tool for researchers in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for the Characterization of N-(2-Pyridylmethyl)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of N-(2-Pyridylmethyl)glycine Ethyl Ester (CAS: 62402-24-8). The protocols outlined below are designed to ensure accurate identification, purity assessment, and structural elucidation of this compound, which serves as a valuable building block in pharmaceutical and chemical research.

Compound Identification and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₂[1][2]
Molecular Weight 194.23 g/mol [1][2]
CAS Number 62402-24-8[1]
Appearance Clear, pale yellow liquid[3]
Density ~1.10 g/cm³[3]
Refractive Index ~1.51[3]
Purity (typical) >95.0% (GC)[2]

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity cluster_documentation Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR FTIR Spectroscopy Purification->IR HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC EA Elemental Analysis Purification->EA Data_Analysis Spectral Interpretation & Data Compilation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis HPLC->Data_Analysis EA->Data_Analysis Report Certificate of Analysis (CoA) Data_Analysis->Report G cluster_data Experimental Data cluster_interpretation Interpretation & Confirmation MS_Data MS Data (m/z = 195.24 [M+H]⁺) Molecular_Formula Molecular Formula (C₁₀H₁₄N₂O₂) MS_Data->Molecular_Formula NMR_Data NMR Data (Proton & Carbon Signals) Connectivity Connectivity of Atoms NMR_Data->Connectivity EA_Data Elemental Analysis (%C, %H, %N) EA_Data->Molecular_Formula IR_Data IR Data (Functional Groups) Functional_Groups Functional Groups (Ester, Amine, Pyridine) IR_Data->Functional_Groups Molecular_Formula->Connectivity Final_Structure Confirmed Structure of This compound Connectivity->Final_Structure Functional_groups Functional_groups Functional_groups->Connectivity

References

"N-(2-Pyridylmethyl)glycine Ethyl Ester" reaction with amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of available scientific literature did not yield specific documented reactions of "N-(2-Pyridylmethyl)glycine Ethyl Ester" directly with amino acids. This suggests that this particular reaction is not a widely reported or characterized transformation in the public domain. The compound is commercially available and is generally classified as a chemical intermediate, often used in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Given the absence of direct experimental data, this document provides a generalized, theoretical framework and a proposed experimental protocol for reacting this compound with amino acids. This protocol is based on established principles of organic chemistry, specifically the nucleophilic substitution reaction where an amino acid would act as the nucleophile. Researchers should treat the following as a starting point for investigation and optimization.

Theoretical Reaction and Application

The primary amine of an amino acid can theoretically act as a nucleophile and attack the electrophilic carbon of the ethyl ester in this compound, leading to the formation of an amide bond and creating a dipeptide-like molecule. This reaction would likely require activation of the carboxylic acid group or the use of coupling agents, a standard practice in peptide synthesis. Alternatively, the pyridylmethyl group could be involved in directing or catalyzing reactions, or the entire molecule could be used as a building block in combinatorial chemistry for drug discovery.

Proposed Experimental Protocol: Amide Coupling Reaction

This protocol outlines a general procedure for the coupling of this compound with a generic amino acid (e.g., Alanine) using a common coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC).

Objective: To synthesize N-(2-Pyridylmethyl)glycyl-Alanine via an amide bond formation.

Materials:

  • This compound

  • L-Alanine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric acid (HCl), 1 M solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and L-Alanine (1.2 equivalents) in a mixture of anhydrous DCM and DMF (e.g., 4:1 v/v) under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Agent Addition: To the stirred solution, add HOBt (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, using an appropriate eluent system (e.g., DCM:Methanol 9:1).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired peptide.

Quantitative Data (Hypothetical)

The following table represents hypothetical data for a series of optimization reactions for the proposed coupling of this compound with Alanine.

EntryCoupling AgentSolventTemperature (°C)Time (h)Yield (%)
1DCC/HOBtDCM/DMF0 to RT2465
2HATUDMFRT1278
3EDC/HOBtDCM0 to RT2472
4PyBOPDMFRT1685

Visualizations

Below are diagrams illustrating the theoretical reaction pathway and a generalized experimental workflow.

reaction_pathway cluster_reactants Reactants cluster_reagents Reagents N-(2-Pyridylmethyl)glycine_Ethyl_Ester N-(2-Pyridylmethyl)glycine Ethyl Ester Reaction_Mixture Reaction Mixture N-(2-Pyridylmethyl)glycine_Ethyl_Ester->Reaction_Mixture Amino_Acid Amino Acid (e.g., Alanine) Amino_Acid->Reaction_Mixture Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Reaction_Mixture Solvent Solvent (e.g., DCM) Solvent->Reaction_Mixture Peptide_Product Dipeptide Product Reaction_Mixture->Peptide_Product Amide Bond Formation

Caption: Proposed reaction pathway for the coupling of this compound with an amino acid.

experimental_workflow A 1. Reactant & Reagent Preparation B 2. Reaction Setup (0°C to RT) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Filtration & Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, MS) E->F

Caption: Generalized experimental workflow for the synthesis and purification of the target peptide.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DCC is a potent allergen and sensitizer; handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: The protocols and data presented here are for illustrative purposes and are based on general chemical principles, not on published experimental results for this specific reaction. Researchers should conduct their own risk assessments and optimization studies.

Application Note and Protocol for the Purification of N-(2-Pyridylmethyl)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Pyridylmethyl)glycine ethyl ester is an organic compound frequently utilized as a building block in pharmaceutical and chemical synthesis.[1] Its structure, incorporating a pyridine ring and a glycine ethyl ester moiety, makes it a valuable intermediate in the development of more complex molecules and a useful cleavable linker for affinity tags in protein purification.[2] The compound typically presents as a colorless to yellow or green clear liquid at room temperature.[2][3] Given its role as a synthetic intermediate, achieving high purity is critical to ensure the desired outcome of subsequent reactions and to avoid the introduction of unwanted side products.

This document provides a detailed protocol for the purification of this compound from a crude reaction mixture, focusing on a standard aqueous work-up followed by silica gel column chromatography.

Physicochemical Properties and Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling the compound and designing an effective purification strategy.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₂[2]
Molecular Weight 194.23 g/mol [2][3]
Physical State Liquid (at 20°C)[2][3]
Appearance Colorless to yellow to green clear liquid[2][3]
Density 1.10 g/cm³ (at 20°C)[2]
Boiling Point 285.66°C at 760 mmHg; 134°C at 0.2 Torr[2]
Purity (Commercial) >95.0% (GC)[3][4]
Solubility Highly soluble in common organic solvents[1]

Potential Impurities

The synthesis of this compound typically involves the reaction of 2-pyridinemethanol with glycine, followed by esterification with ethanol in the presence of an acid catalyst.[2] Based on this pathway, potential impurities in the crude product may include:

  • Unreacted starting materials (e.g., 2-pyridinemethanol, glycine ethyl ester).

  • The intermediate N-(2-Pyridylmethyl)glycine.

  • Hydrolysis product: N-(2-pyridylmethyl)glycine, which can form in the presence of water.[2]

  • Byproducts from side reactions.

The following protocol is designed to remove these and other common impurities.

Experimental Protocol: Purification

This protocol involves two main stages: an initial aqueous work-up to remove water-soluble and acidic/basic impurities, followed by column chromatography for fine purification.

4.1. Materials and Reagents

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

  • Glassware for chromatography (column, flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing tank

4.2. Step-by-Step Procedure

Part A: Aqueous Work-up and Extraction

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (approx. 10-20 mL per gram of crude product) in a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. This wash neutralizes and removes any acidic impurities. Allow the layers to separate and discard the lower aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water. Shake, allow the layers to separate, and discard the aqueous layer.

  • Brine Wash: Perform a final wash with an equal volume of brine.[5] This step helps to remove the bulk of the dissolved water from the organic layer. Discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask occasionally for 10-15 minutes. The drying agent should appear free-flowing, not clumped together.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh ethyl acetate to ensure complete recovery of the product. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, washed product as an oil.

Part B: Silica Gel Column Chromatography

  • TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. Spot the crude product on a TLC plate and test various mobile phase mixtures of ethyl acetate and hexanes. A good solvent system will result in the product spot having an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar solvent like hexanes). Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product from Part A in a minimal amount of the mobile phase. Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or flasks. Monitor the separation by periodically spotting the collected fractions on TLC plates and visualizing them (e.g., under UV light).

  • Fraction Pooling: Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Final Concentration: Evaporate the solvent from the pooled pure fractions using a rotary evaporator to yield the purified this compound.

4.3. Purity Assessment The purity of the final product should be confirmed by analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, which can confirm the structure and identify any residual impurities.[3]

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow Crude Crude Product Mixture Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash_NaHCO3 Wash with sat. NaHCO3 Dissolve->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Waste1 Aqueous Waste (Acids, Salts) Wash_NaHCO3->Waste1 Discard Aqueous Layer Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Wash_H2O->Waste1 Dry Dry over Na2SO4 Wash_Brine->Dry Wash_Brine->Waste1 Concentrate1 Concentrate (Rotovap) Dry->Concentrate1 Column Silica Gel Column Chromatography Concentrate1->Column Concentrate2 Evaporate Pure Fractions Column->Concentrate2 Waste2 Impure Fractions Column->Waste2 Discard Impure Fractions Pure Pure N-(2-Pyridylmethyl)glycine Ethyl Ester Concentrate2->Pure

Caption: Purification workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Pyridylmethyl)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(2-Pyridylmethyl)glycine Ethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through a one-pot reductive amination reaction. This involves the reaction of 2-pyridinecarboxaldehyde with glycine ethyl ester in the presence of a suitable reducing agent. Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for this transformation due to its mildness and high selectivity for reducing the intermediate imine in the presence of the aldehyde.[1][2][3][4]

Q2: I am observing a low yield in my synthesis. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Incomplete imine formation, side reactions, or suboptimal reaction conditions are common culprits. To improve your yield, consider the following:

  • Purity of Reagents: Ensure that your 2-pyridinecarboxaldehyde and glycine ethyl ester are pure and free from significant impurities. The aldehyde can be prone to oxidation.

  • Reaction Conditions: The reaction is typically carried out at room temperature. Significant deviations may affect the reaction rate and equilibrium.

  • Choice and Amount of Reducing Agent: Using an appropriate amount of a selective reducing agent like sodium triacetoxyborohydride (STAB) is crucial. An excess may lead to side reactions, while an insufficient amount will result in incomplete conversion.

  • pH of the Reaction Mixture: The formation of the imine intermediate is pH-sensitive. While STAB reactions are often run without explicit pH control, the presence of the amine should provide a suitable environment. If using glycine ethyl ester hydrochloride, a mild base like triethylamine is necessary to liberate the free amine.

  • Moisture Control: While not strictly anhydrous conditions are always necessary, excessive water can hydrolyze the imine intermediate, leading to lower yields.

Q3: What are the common side products I should be aware of during the synthesis and purification?

A3: Several side products can form during the synthesis of this compound:

  • Unreacted Starting Materials: Incomplete reaction will leave 2-pyridinecarboxaldehyde and glycine ethyl ester in your crude product.

  • Iminium Intermediate: The intermediate imine may persist if the reduction step is incomplete.

  • Dialkylation Product: A secondary reaction can occur where the product, this compound, reacts with another molecule of 2-pyridinecarboxaldehyde to form a tertiary amine. This is more likely if the aldehyde is used in large excess.

  • Alcohol from Aldehyde Reduction: The reducing agent can potentially reduce the starting 2-pyridinecarboxaldehyde to 2-pyridinemethanol, especially if a less selective reducing agent than STAB is used or if the reaction conditions are not optimal.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves column chromatography. Given the basic nature of the pyridine nitrogen and the secondary amine, special considerations are necessary:

  • Normal Phase Chromatography: Silica gel can be used, but it is often recommended to add a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent system (e.g., ethyl acetate/hexane) to prevent the product from streaking on the column.

  • Reverse Phase Chromatography: C18 reverse-phase chromatography using a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) can also be an effective purification method.

  • Ion-Exchange Chromatography: For challenging separations, ion-exchange chromatography can be employed to separate the basic product from neutral or acidic impurities.[5][6]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Degraded Starting Materials Verify the purity of 2-pyridinecarboxaldehyde and glycine ethyl ester by NMR or other appropriate analytical techniques. The aldehyde can oxidize upon storage.
Inactive Reducing Agent Sodium triacetoxyborohydride is moisture-sensitive. Use a freshly opened bottle or ensure it has been stored under anhydrous conditions.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A common starting point is a 1:1 to 1:1.2 ratio of the aldehyde to the amine, with 1.1 to 1.5 equivalents of the reducing agent.
Suboptimal Temperature The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but monitor for side product formation.
Amine Salt Used Without Base If using glycine ethyl ester hydrochloride, ensure an equivalent of a non-nucleophilic base (e.g., triethylamine) is added to neutralize the salt and generate the free amine for the reaction.
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Cause Suggested Solution
Unreacted Aldehyde Increase the reaction time or the amount of glycine ethyl ester. Ensure the reducing agent is active.
Unreacted Amine Increase the amount of 2-pyridinecarboxaldehyde or the reaction time.
Persistent Imine Intermediate This indicates incomplete reduction. Add a fresh portion of the reducing agent and continue stirring. Monitor the reaction by TLC or LC-MS.
Formation of Dialkylation Product Use a smaller excess of the 2-pyridinecarboxaldehyde. A 1:1 stoichiometry is often sufficient.
Formation of 2-Pyridinemethanol This suggests the reducing agent is too reactive or the reaction conditions favor aldehyde reduction. Ensure you are using a selective reducing agent like STAB. Adding the reducing agent portion-wise can sometimes help.

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination

This protocol provides a general procedure for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Glycine ethyl ester hydrochloride

  • Triethylamine (Et3N)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add 2-pyridinecarboxaldehyde (1.0 eq) to the mixture.

  • Stir the reaction mixture for 30-60 minutes at room temperature to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (often with 1% triethylamine) to afford this compound.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Glycine Ethyl Ester HCl Glycine Ethyl Ester HCl Imine Formation Imine Formation Glycine Ethyl Ester HCl->Imine Formation Triethylamine Triethylamine Triethylamine->Imine Formation 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde->Imine Formation Reduction Reduction Imine Formation->Reduction Add STAB Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Product Product Column Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Low Yield Low Yield Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Purity OK? Purity OK? Check Starting Materials->Purity OK? Check Reducing Agent Check Reducing Agent Activity OK? Activity OK? Check Reducing Agent->Activity OK? Review Reaction Conditions Review Reaction Conditions Conditions Optimal? Conditions Optimal? Review Reaction Conditions->Conditions Optimal? Analyze Crude Product Analyze Crude Product Identify Side Products Identify Side Products Analyze Crude Product->Identify Side Products Purity OK?->Check Reducing Agent Yes Repurify/Replace Repurify/Replace Purity OK?->Repurify/Replace No Activity OK?->Review Reaction Conditions Yes Use Fresh Reagent Use Fresh Reagent Activity OK?->Use Fresh Reagent No Conditions Optimal?->Analyze Crude Product Yes Optimize Conditions Optimize Conditions Conditions Optimal?->Optimize Conditions No Modify Stoichiometry/Purification Modify Stoichiometry/Purification Identify Side Products->Modify Stoichiometry/Purification

Caption: A logical approach to troubleshooting low synthesis yield.

References

"N-(2-Pyridylmethyl)glycine Ethyl Ester" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-(2-Pyridylmethyl)glycine Ethyl Ester. Find answers to frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to store it under controlled conditions. The compound is known to be sensitive to air.[1] Therefore, the recommended storage involves maintaining it under an inert gas atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[1] Additionally, it should be stored in a cool and dark environment, with a recommended temperature range of 2-8°C.[1]

Q2: What are the visible signs of degradation for this compound?

A2: The appearance of this compound is typically a colorless to pale yellow or green clear liquid.[1] A noticeable change in color, such as significant darkening or the formation of precipitates, may indicate degradation. Any observed changes in the physical state of the liquid should be considered a potential sign of instability.

Q3: My experiment requires the use of this compound. How can I be sure of its quality before use?

A3: Before incorporating this compound into your experiments, it is advisable to verify its purity, especially if it has been in storage for an extended period. Analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy can be employed to assess the compound's integrity.[1][2]

Q4: What is the primary degradation pathway for this compound?

A4: The ester functional group in this compound makes it susceptible to hydrolysis.[1] This reaction can be catalyzed by the presence of water or acidic/basic conditions, leading to the formation of N-(2-Pyridylmethyl)glycine and ethanol.[1] This degradation can impact the performance of the compound in subsequent reactions.

Troubleshooting Guide

Problem: I suspect my this compound has degraded. What should I do?

This troubleshooting guide provides a systematic approach to address concerns about the stability of your compound.

G cluster_0 Troubleshooting Workflow A Suspicion of Degradation (e.g., color change, unexpected results) B Visual Inspection - Check for color change - Look for precipitates A->B H Review Storage Conditions - Inert atmosphere? - Correct temperature? A->H C Analytical Verification B->C If visual changes observed or high-stakes experiment D Decision Point C->D E Discard and Procure New Sample D->E Confirmed Degradation F Purify Sample (if feasible and critical) D->F Minor Impurities Detected G Proceed with Experiment (with caution) D->G No Significant Degradation

Caption: Troubleshooting workflow for suspected degradation of this compound.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O₂[1]
Molecular Weight194.23 g/mol [1]
AppearanceColorless to yellow to green clear liquid[1]
Density1.10 g/cm³ at 20°C[1]
Refractive Index1.5050-1.5070[1]
Storage Temperature2-8°C[1]
Storage ConditionsUnder inert gas (nitrogen or argon)[1]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of this compound using Gas Chromatography.

  • Objective: To determine the percentage purity of the compound and detect the presence of volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The purity is calculated based on the area percentage of the main peak corresponding to the compound.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol provides a general procedure for confirming the chemical structure of this compound.

  • Objective: To verify the presence of key functional groups and the overall structure of the molecule.

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve a small amount of the compound in the chosen deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Expected Chemical Shifts (approximate):

    • Signals corresponding to the protons of the pyridine ring.

    • A singlet for the methylene protons adjacent to the nitrogen and the ester group.

    • A quartet and a triplet for the ethyl ester group protons.

    • A signal for the NH proton.

  • Analysis: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts to confirm the structure. The presence of unexpected signals may indicate impurities or degradation products.

Signaling Pathways and Logical Relationships

The primary degradation pathway for this compound is hydrolysis. The following diagram illustrates this chemical transformation.

G cluster_1 Hydrolysis of this compound Reactant N-(2-Pyridylmethyl)glycine Ethyl Ester Reagent + H₂O (Acid/Base Catalyst) Reactant->Reagent Product1 N-(2-Pyridylmethyl)glycine Reagent->Product1 Product2 Ethanol Reagent->Product2

References

Technical Support Center: Synthesis of N-(2-Pyridylmethyl)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Pyridylmethyl)glycine Ethyl Ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for the synthesis of this compound is the direct reductive amination of 2-pyridinecarboxaldehyde with glycine ethyl ester. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Q2: Which reducing agent is most suitable for this synthesis?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this reaction. It is mild enough to not significantly reduce the starting aldehyde, while being highly effective at reducing the intermediate iminium ion. This selectivity helps to minimize the formation of 2-pyridinemethanol as a byproduct. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to its lower toxicity and operational simplicity.

Q3: What are the primary side reactions to be aware of during the synthesis?

The main side reactions include:

  • Over-alkylation: The product, a secondary amine, can react further with another molecule of 2-pyridinecarboxaldehyde to form a tertiary amine, N,N-bis(2-pyridylmethyl)glycine ethyl ester.

  • Aldehyde Reduction: The reducing agent can directly reduce 2-pyridinecarboxaldehyde to 2-pyridinemethanol.

  • Hydrolysis: If water is present in the reaction mixture, the ethyl ester can hydrolyze to the corresponding carboxylic acid.

Q4: How can the progress of the reaction be monitored?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Stains that can be used for visualization include potassium permanganate or ninhydrin (which will stain the primary amine starting material but not the secondary amine product as intensely). Alternatively, LC-MS can be used to monitor the disappearance of starting materials and the formation of the product and any byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of the Desired Product 1. Incomplete imine formation. 2. Suboptimal pH. 3. Inefficient reduction. 4. Premature reduction of the aldehyde.1. Ensure anhydrous reaction conditions to favor imine formation. The addition of a mild acid catalyst like acetic acid can be beneficial. 2. The optimal pH for reductive amination is typically between 5 and 7. 3. Ensure the reducing agent is fresh and added portion-wise to control the reaction. 4. Use a milder reducing agent like NaBH(OAc)₃.
Presence of a Significant Amount of Tertiary Amine Byproduct The secondary amine product is reacting further with the aldehyde.1. Use a stoichiometric amount of the aldehyde or a slight excess of the amine. 2. Add the aldehyde slowly to the reaction mixture to maintain its low concentration.
Significant Amount of 2-Pyridinemethanol Detected The reducing agent is too reactive and is reducing the starting aldehyde.1. Switch to a milder reducing agent such as NaBH(OAc)₃. 2. Add the reducing agent at a lower temperature (e.g., 0 °C) and in small portions.
Product is Difficult to Purify Presence of polar byproducts or unreacted starting materials.1. Perform an aqueous work-up to remove water-soluble impurities. 2. Column chromatography on silica gel is an effective purification method. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective.

Quantitative Data on Side Reactions (Representative)

The following table presents representative yields for the main product and common side products under typical reaction conditions. Actual yields may vary depending on the specific experimental setup and conditions.

Compound Structure Typical Yield Range (%)
This compoundthis compound75 - 90
N,N-bis(2-pyridylmethyl)glycine ethyl esterN,N-bis(2-pyridylmethyl)glycine ethyl ester5 - 15
2-Pyridinemethanol2-Pyridinemethanol< 5

Experimental Protocol

Synthesis of this compound via Reductive Amination

Materials:

  • 2-Pyridinecarboxaldehyde

  • Glycine ethyl ester hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of glycine ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • To this mixture, add 2-pyridinecarboxaldehyde (1.0 eq). If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil.

Visualizations

G 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Glycine_ethyl_ester Glycine_ethyl_ester Imine_Intermediate Imine_Intermediate Glycine_ethyl_ester->Imine_Intermediate Product N-(2-Pyridylmethyl)glycine Ethyl Ester Imine_Intermediate->Product + [H] (NaBH(OAc)3)

Caption: Main Reaction Pathway for the Synthesis.

G Aldehyde 2-Pyridinecarboxaldehyde Imine_Intermediate_2 Second Imine Intermediate Aldehyde->Imine_Intermediate_2 Tertiary_Amine N,N-bis(2-pyridylmethyl)glycine ethyl ester Imine_Intermediate_2->Tertiary_Amine + [H] Reducing_Agent NaBH(OAc)3

Caption: Over-alkylation Side Reaction Pathway.

G Check_Imine Check Imine Formation (TLC/LC-MS) Incomplete_Imine Incomplete? Check_Imine->Incomplete_Imine Add_Acid Add Acetic Acid Catalyst Incomplete_Imine->Add_Acid Yes Check_Reduction Check Reduction Step Incomplete_Imine->Check_Reduction No Optimize_Conditions Optimize Reaction Conditions Add_Acid->Optimize_Conditions Inefficient_Reduction Inefficient? Check_Reduction->Inefficient_Reduction Fresh_Reagent Use Fresh Reducing Agent Inefficient_Reduction->Fresh_Reagent Yes Inefficient_Reduction->Optimize_Conditions No Fresh_Reagent->Optimize_Conditions

Caption: Troubleshooting Workflow for Low Yield.

Technical Support Center: Optimizing Reaction Conditions for N-(2-Pyridylmethyl)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(2-Pyridylmethyl)glycine Ethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Experimental Protocols

The synthesis of this compound is most commonly achieved via a one-pot reductive amination reaction. This method involves the formation of an imine intermediate from 2-pyridinecarboxaldehyde and ethyl glycinate, which is then reduced in situ to the desired secondary amine.

Key Reaction:

Recommended Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general and effective method for the reductive amination of aldehydes.

Materials:

  • 2-pyridinecarboxaldehyde

  • Ethyl glycinate hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • A weak base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl glycinate hydrochloride and dissolve or suspend it in the anhydrous solvent (DCM or DCE).

  • Neutralization: Add a slight excess (typically 1.1 equivalents) of a weak base (e.g., triethylamine) to neutralize the hydrochloride salt and liberate the free ethyl glycinate. Stir for 10-15 minutes at room temperature.

  • Imine Formation: Add 2-pyridinecarboxaldehyde (1.0 equivalent) to the mixture. Stir for 30-60 minutes at room temperature to allow for the formation of the imine intermediate.

  • Reduction: In a separate flask, suspend sodium triacetoxyborohydride (STAB) (typically 1.2-1.5 equivalents) in the anhydrous solvent. Add this suspension portion-wise to the reaction mixture containing the imine. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and decompose the excess reducing agent.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) two to three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the reductive amination synthesis of this compound. Please note that yields can vary based on the specific scale and purity of reagents.

ParameterCondition 1Condition 2Condition 3
Aldehyde 2-Pyridinecarboxaldehyde2-Pyridinecarboxaldehyde2-Pyridinecarboxaldehyde
Amine Ethyl Glycinate HClEthyl Glycinate HClEthyl Glycinate HCl
Reducing Agent NaBH(OAc)₃ (STAB)NaBH₃CNNaBH₄
Solvent Dichloromethane (DCM)Methanol (MeOH)Ethanol (EtOH)
Base Triethylamine (TEA)- (pH adjusted with AcOH)- (added after imine formation)
Temperature Room TemperatureRoom Temperature0 °C to Room Temperature
Reaction Time 4-12 hours12-24 hours2-6 hours
Typical Yield 70-90%60-80%50-75%

Troubleshooting Guides and FAQs

Here are some common issues encountered during the synthesis of this compound and their potential solutions.

Q1: The reaction is very slow or does not go to completion.

  • Possible Cause: Insufficiently reactive imine formation.

    • Solution: Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture to drive the imine formation equilibrium forward.

  • Possible Cause: The reducing agent has degraded.

    • Solution: Sodium triacetoxyborohydride is moisture-sensitive. Use a fresh bottle or a properly stored container of the reagent.

  • Possible Cause: Low reaction temperature.

    • Solution: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40 °C) may be necessary for less reactive substrates.

Q2: The yield of the desired product is low.

  • Possible Cause: Side reaction - reduction of the starting aldehyde.

    • Solution: This is more common with stronger reducing agents like sodium borohydride. Ensure that the imine has sufficient time to form before adding the reducing agent if using NaBH₄. Using a milder, more selective reagent like STAB is highly recommended to avoid this.

  • Possible Cause: Side reaction - over-alkylation.

    • Solution: This can occur if the product amine reacts with another molecule of the aldehyde. Using a slight excess of the starting amine (ethyl glycinate) can help to minimize this.

  • Possible Cause: Product loss during work-up.

    • Solution: The product is a basic amine and may have some solubility in the acidic aqueous phase. Ensure the aqueous layer is thoroughly extracted. An acid-base extraction can be employed for purification: extract the product into a dilute acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the product back into an organic solvent.

Q3: Purification by column chromatography is difficult, and the product co-elutes with starting materials.

  • Possible Cause: Similar polarity of the product and starting materials.

    • Solution 1 (Acid-Base Extraction): Before chromatography, perform an acid-base extraction as described above. This can effectively separate the basic product from non-basic impurities.

    • Solution 2 (Chromatography Modifier): Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent during column chromatography. This can help to reduce tailing of the amine product on the silica gel.

Q4: How do I choose the right reducing agent?

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the preferred reagent. It is mild, selective for the imine over the aldehyde, and does not require acidic conditions, making it compatible with acid-sensitive substrates.

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reducing agent that is effective at a slightly acidic pH (around 4-5). However, it is toxic and can generate cyanide gas, requiring careful handling.

  • Sodium Borohydride (NaBH₄): A stronger and less expensive reducing agent. It can reduce both the imine and the starting aldehyde. To avoid reducing the aldehyde, it is typically added after the imine has had sufficient time to form.

Visualizations

The following diagrams illustrate the key workflow and logical relationships in the synthesis and troubleshooting process.

experimental_workflow Experimental Workflow for Synthesis reagents 1. Mix Ethyl Glycinate HCl, Base, and Solvent aldehyde 2. Add 2-Pyridinecarboxaldehyde (Imine Formation) reagents->aldehyde reducer 3. Add NaBH(OAc)₃ (Reduction) aldehyde->reducer monitor 4. Monitor Reaction (TLC/LC-MS) reducer->monitor workup 5. Aqueous Work-up (NaHCO₃ Quench) monitor->workup purify 6. Purification (Column Chromatography) workup->purify product Pure N-(2-Pyridylmethyl)glycine Ethyl Ester purify->product

Caption: A streamlined workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_analysis Crude Analysis Results cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Quality (especially NaBH(OAc)₃) start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions analyze_crude Analyze Crude Mixture (TLC, NMR, LC-MS) start->analyze_crude unreacted_sm Unreacted Starting Material analyze_crude->unreacted_sm side_products Significant Side Products analyze_crude->side_products no_product No Product Formation analyze_crude->no_product increase_time_temp Increase Reaction Time/Temp Add Dehydrating Agent unreacted_sm->increase_time_temp optimize_reagents Use Milder Reducing Agent (STAB) Adjust Stoichiometry side_products->optimize_reagents verify_imine Confirm Imine Formation First no_product->verify_imine

Caption: A decision tree for troubleshooting low-yield reactions.

Technical Support Center: Purification of N-(2-Pyridylmethyl)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(2-Pyridylmethyl)glycine Ethyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the successful isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: 2-pyridinemethanol, glycine, 2-(aminomethyl)pyridine, ethyl chloroacetate, or ethyl bromoacetate.

  • Reaction Intermediates: N-(2-Pyridylmethyl)glycine.

  • Hydrolysis Product: The primary degradation product is N-(2-Pyridylmethyl)glycine, formed by the hydrolysis of the ethyl ester. This is more likely if the compound is exposed to acidic or basic conditions in the presence of water.[1]

  • Oxidation Products: The compound is air-sensitive, and prolonged exposure to air can lead to oxidative degradation.[1]

Q2: My purified this compound is a yellow oil, but I've seen it described as a crystalline solid. Why is this?

A2: this compound can exist as both a pale yellow liquid and a colorless to pale yellow crystalline solid.[2] The liquid form is common for the free base, especially if minor impurities are present which can inhibit crystallization. The crystalline form is often the hydrochloride salt, which is more stable.

Q3: I'm having trouble with my column chromatography. The fractions are not clean, and the yield is low. What can I do?

A3: Issues with column chromatography can often be resolved by optimizing the stationary and mobile phases.

  • Stationary Phase: Silica gel is a common choice. Ensure it is properly packed to avoid channeling.

  • Mobile Phase: A gradient elution might be necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The weak basicity of the pyridine ring (pKa approx. 5.40) can cause tailing on silica gel.[1] Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks and improve separation.

  • Loading: Ensure your crude sample is concentrated and loaded onto the column in a minimal amount of solvent.

Q4: During aqueous workup and extraction, I'm getting a stable emulsion. How can I break it?

A4: Emulsion formation is common when dealing with amine-containing compounds. To break the emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution).

  • Gently swirl the mixture instead of vigorous shaking.

  • Allow the mixture to stand for a longer period.

  • Filter the entire mixture through a pad of Celite.

Q5: How should I store the purified this compound?

A5: This compound is air-sensitive.[1] It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term storage, keeping it at 2-8°C in a dark, cool place is recommended to prevent degradation.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low purity after column chromatography Inappropriate solvent system.Optimize the eluent system using thin-layer chromatography (TLC) first. Consider adding a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing.
Column overloading.Use a larger column or reduce the amount of crude material loaded.
Product "oils out" during recrystallization Solvent is too non-polar or cools too quickly.Use a more polar solvent or a solvent mixture. Ensure slow cooling to promote crystal growth. Scratching the inside of the flask with a glass rod can initiate crystallization.
Presence of impurities.Purify the crude material by another method (e.g., column chromatography) before attempting recrystallization.
Low yield after extraction Incomplete extraction from the aqueous layer.Perform multiple extractions (e.g., 3-4 times) with a smaller volume of organic solvent.
Product remains in the aqueous layer as a salt.Adjust the pH of the aqueous layer to be basic (pH > 8) before extracting the free base.
Product degrades during purification Exposure to acid, base, or heat.Avoid high temperatures and prolonged exposure to acidic or basic conditions. Use buffered solutions where possible.
Exposure to air.Handle the compound under an inert atmosphere, especially during concentration steps.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude product.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the non-polar solvent system. Gradually increase the polarity by increasing the proportion of ethyl acetate. A common gradient might be from 10% to 50% ethyl acetate in hexane. To mitigate tailing, consider adding 0.5% triethylamine to the eluent system.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization as the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in ethanol or ether while stirring until the solution is acidic (test with pH paper).

  • Crystallization: The hydrochloride salt should precipitate. If not, cool the solution in an ice bath and scratch the inside of the flask.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the crystals under vacuum. A potential recrystallization solvent for the hydrochloride salt is an ethanol/ether mixture.

Visualizations

experimental_workflow crude Crude Product extraction Aqueous Workup & Extraction crude->extraction chromatography Flash Column Chromatography extraction->chromatography recrystallization Recrystallization (as HCl salt) chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General purification workflow for this compound.

troubleshooting_purification cluster_chromatography Chromatography cluster_recrystallization Recrystallization cluster_extraction Extraction start Purification Issue low_purity Low Purity start->low_purity tailing Tailing Peaks start->tailing oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals emulsion Emulsion start->emulsion low_yield Low Yield start->low_yield optimize_eluent Optimize Eluent (TLC) low_purity->optimize_eluent add_base Add 0.1-1% Et3N tailing->add_base slow_cool Slow Cooling oiling_out->slow_cool use_seed Add Seed Crystal no_crystals->use_seed add_brine Add Brine emulsion->add_brine adjust_ph Adjust pH > 8 low_yield->adjust_ph

Caption: Troubleshooting common issues in the purification process.

References

Technical Support Center: N-(2-Pyridylmethyl)glycine Ethyl Ester Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with N-(2-Pyridylmethyl)glycine Ethyl Ester. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work, focusing on the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is showing a decrease in purity over time, even when stored at low temperatures. What is the likely cause?

A1: this compound is known to be sensitive to air and moisture. The observed degradation is likely due to a combination of hydrolysis and oxidation. The ester functional group is susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base. Furthermore, the pyridylmethyl moiety can undergo oxidation, especially if the compound has been exposed to atmospheric oxygen. For optimal stability, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container, preferably at 2-8°C.

Q2: I am observing an unexpected new peak in my HPLC chromatogram after leaving my sample in an aqueous buffer. What could this peak be?

A2: The new peak is most likely the hydrolysis product, N-(2-Pyridylmethyl)glycine. The ethyl ester group can hydrolyze back to the carboxylic acid in the presence of water. The rate of this hydrolysis is dependent on the pH and temperature of the solution. To confirm the identity of the peak, you can co-inject a standard of N-(2-Pyridylmethyl)glycine or use mass spectrometry (MS) to determine the mass of the new peak.

Q3: What are the expected degradation products under oxidative stress?

A3: Under oxidative conditions, the pyridylmethylamine moiety is a likely site of degradation. Studies on similar compounds have shown that oxidative C-N bond cleavage can occur. [1]This would lead to the formation of pyridine-2-carboxylic acid (picolinic acid) and a glycine ethyl ester-related fragment. The initial oxidation may form a hemiaminal intermediate which can then be further oxidized or cleaved. [1] Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to:

  • Use an Inert Atmosphere: Handle the solid compound and prepare solutions in a glove box or under a stream of inert gas like nitrogen or argon. [2][3][4][5]* Use Dry Solvents: Ensure all solvents are anhydrous, as trace moisture can lead to hydrolysis.

  • Control pH: If working in aqueous solutions, buffer the solution to a pH where the compound is most stable. Typically, neutral to slightly acidic conditions are preferable for esters to minimize both acid- and base-catalyzed hydrolysis.

  • Limit Exposure to Air: For longer experiments, it may be necessary to periodically purge the reaction vessel with an inert gas.

  • Store Properly: Keep stock solutions and the solid compound at recommended low temperatures and under an inert atmosphere.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of parent compound in solution Hydrolysis: The sample is in an aqueous solution with a pH that promotes ester hydrolysis (either acidic or basic).- Adjust the pH of the solution to a more neutral range if the experiment allows. - Prepare fresh solutions immediately before use. - Consider using a non-aqueous solvent if appropriate for the experiment.
Oxidation: The solution has been exposed to atmospheric oxygen.- Degas all solvents before use by sparging with an inert gas or by freeze-pump-thaw cycles. - Perform all manipulations under an inert atmosphere (e.g., in a glove box or using Schlenk techniques). [2][3][4][5]
Appearance of multiple unknown peaks in HPLC Complex Degradation: The compound has been subjected to harsh conditions (e.g., high temperature, strong acid/base, strong oxidant), leading to multiple degradation products.- Perform a systematic forced degradation study to identify the degradation products under specific stress conditions (see Experimental Protocols section). - Use a milder experimental setup if possible.
Inconsistent results between experimental runs Variable exposure to air and moisture: Inconsistent handling procedures are leading to varying levels of degradation.- Standardize the handling protocol for the compound, ensuring all steps are performed under an inert atmosphere. - Ensure glassware is thoroughly dried before use.
Discoloration of the solid compound or solution Oxidative Degradation: The compound has been exposed to air, leading to the formation of colored degradation products.- Discard the discolored material as its purity is compromised. - Ensure proper storage of the compound under an inert atmosphere and protected from light.

Quantitative Data on Degradation

Table 1: Arrhenius Parameters for the Alkaline Hydrolysis of Glycine Ethyl Ester [6]

Reacting Species Activation Energy (Ea) Pre-exponential Factor (A)
Non-protonated ester + OH⁻ 12.5 kcal/mol 1.6 x 10¹⁰ L/mol·s

| Protonated ester + OH⁻ | 10.5 kcal/mol | 2.5 x 10⁹ L/mol·s |

Note: This data is for glycine ethyl ester and should be used as an approximation. The N-(2-pyridylmethyl) substituent will influence the electronic properties and steric environment of the ester, likely affecting the hydrolysis rates.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound. [7][8][9][10] 1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the initial solvent.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

  • If available, couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for peak identification.

Protocol 2: General Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm (based on the pyridine chromophore; scan with a PDA detector to find the optimal wavelength).

  • Injection Volume: 10 µL.

Visualizations

cluster_hydrolysis Hydrolytic Degradation Parent N-(2-Pyridylmethyl)glycine Ethyl Ester Hydrolysis_Product N-(2-Pyridylmethyl)glycine Parent->Hydrolysis_Product + H2O (Acid/Base catalysis) Ethanol Ethanol

Caption: Hydrolytic degradation pathway of this compound.

Parent N-(2-Pyridylmethyl)glycine Ethyl Ester Hemiaminal Hemiaminal Intermediate Parent->Hemiaminal [O] Picolinic_Acid Pyridine-2-carboxylic acid (Picolinic Acid) Hemiaminal->Picolinic_Acid C-N Cleavage Glycine_Fragment Glycine Ethyl Ester Fragment Hemiaminal->Glycine_Fragment C-N Cleavage

Caption: Proposed oxidative degradation pathway via a hemiaminal intermediate.

Start Start: Sample Preparation Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Analysis HPLC-PDA/MS Analysis Stress->Analysis Data Data Interpretation: Identify Degradants & Pathways Analysis->Data

Caption: General experimental workflow for a forced degradation study.

References

preventing by-product formation in "N-(2-Pyridylmethyl)glycine Ethyl Ester" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of "N-(2-Pyridylmethyl)glycine Ethyl Ester." The primary focus is on preventing by-product formation during its synthesis, which is commonly achieved through the reductive amination of 2-pyridinecarboxaldehyde with glycine ethyl ester.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

A low yield of this compound can be attributed to several factors, from incomplete reactions to product degradation.

Potential Cause Recommended Solution
Incomplete Imine Formation The initial reaction between 2-pyridinecarboxaldehyde and glycine ethyl ester to form the imine intermediate may be slow or incomplete. Consider adding a catalytic amount of a weak acid, such as acetic acid, to promote this step. The reaction can be monitored by techniques like TLC or NMR to ensure the consumption of the starting materials before adding the reducing agent.
Ineffective Reduction The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is selective for the imine over the aldehyde. Ensure the reducing agent is fresh and has been stored under anhydrous conditions.
Suboptimal Reaction Temperature The reaction may require optimization of the temperature. Imine formation is often carried out at room temperature, while the reduction step might benefit from cooling to 0°C before the addition of the reducing agent to control the reaction rate and minimize side reactions.
Hydrolysis of the Ester The ethyl ester group is susceptible to hydrolysis, especially in the presence of acid or base and water. Ensure all reagents and solvents are anhydrous. During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.

Issue 2: Presence of Significant Impurities in the Final Product

The formation of by-products is a common challenge in the synthesis of this compound.

Observed Impurity Potential Cause Prevention and Mitigation Strategies
Unreacted 2-pyridinecarboxaldehyde Incomplete imine formation or use of a reducing agent that is not selective for the imine.Ensure complete imine formation before adding the reducing agent. Use a selective reducing agent like sodium triacetoxyborohydride.
Unreacted Glycine Ethyl Ester Stoichiometry imbalance or incomplete reaction.Use a slight excess (1.1-1.2 equivalents) of the glycine ethyl ester to drive the reaction to completion.
Over-alkylation Product (Tertiary Amine) Reaction of the secondary amine product with another molecule of 2-pyridinecarboxaldehyde and subsequent reduction.This is generally less common when forming a secondary amine from a primary amine. However, to minimize this, the aldehyde can be added slowly to the reaction mixture containing the amine.
N-(2-Pyridylmethyl)glycine (Hydrolyzed Product) Presence of water in the reaction mixture or during workup.Use anhydrous solvents and reagents. Perform the workup efficiently, minimizing contact time with aqueous acidic or basic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method is the reductive amination of 2-pyridinecarboxaldehyde with glycine ethyl ester. This typically involves a one-pot reaction where the aldehyde and amine first form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is best for this reaction?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[1] It is milder and more selective for imines and iminium ions than other common reducing agents like sodium borohydride (NaBH₄), which can also reduce the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. You can spot the reaction mixture alongside the starting materials (2-pyridinecarboxaldehyde and glycine ethyl ester) to track their consumption and the formation of the product. The imine intermediate may also be visible on the TLC plate.

Q4: What is the best way to purify the final product?

If impurities are present, column chromatography on silica gel is a common and effective purification method. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent the product from sticking to the acidic silica gel) can be used for elution. Acid-base extraction can also be employed to remove non-basic impurities.

Q5: My final product appears to be degrading over time. How should I store it?

This compound, being an amine and an ester, can be sensitive to air, light, and moisture. It is best stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and refrigerated.

Experimental Protocols

General Protocol for Reductive Amination:

  • To a solution of glycine ethyl ester hydrochloride (1.0 eq) and a mild base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-pyridinecarboxaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Cool the reaction mixture to 0°C.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway

reaction_pathway aldehyde 2-Pyridine- carboxaldehyde imine Imine Intermediate aldehyde->imine amine Glycine Ethyl Ester amine->imine product N-(2-Pyridylmethyl)glycine Ethyl Ester imine->product + Reducing Agent reducing_agent [H] troubleshooting_workflow start Low Yield or Impure Product check_sm Check for unreacted starting materials (TLC/NMR) start->check_sm sm_present Starting Materials Present check_sm->sm_present optimize_imine Optimize imine formation: - Add catalytic acid - Increase reaction time sm_present->optimize_imine Yes no_sm Starting Materials Consumed sm_present->no_sm No optimize_imine->check_sm optimize_reduction Optimize reduction: - Use fresh NaBH(OAc)₃ - Check stoichiometry optimize_reduction->check_sm check_byproducts Identify by-products (NMR, MS) no_sm->check_byproducts hydrolysis Hydrolysis observed? check_byproducts->hydrolysis use_anhydrous Use anhydrous reagents and solvents hydrolysis->use_anhydrous Yes purify Optimize purification: - Column chromatography - Acid-base extraction hydrolysis->purify No use_anhydrous->check_sm parameter_relationships main By-product Formation water Presence of Water hydrolysis Ester Hydrolysis water->hydrolysis non_selective_h Non-selective Reducing Agent sm_reduction Aldehyde Reduction non_selective_h->sm_reduction incomplete_imine Incomplete Imine Formation unreacted_sm Unreacted Starting Materials incomplete_imine->unreacted_sm hydrolysis->main sm_reduction->main unreacted_sm->main

References

Technical Support Center: Scale-Up Synthesis of N-(2-Pyridylmethyl)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-(2-Pyridylmethyl)glycine Ethyl Ester.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Utilize analytical techniques like TLC, HPLC, or GC to track the consumption of starting materials. - Optimize Reaction Time: Extend the reaction time if starting materials are still present. - Increase Temperature: Gradually increase the reaction temperature, but monitor for the formation of impurities.
Side Reactions - Over-alkylation: If reacting glycine ethyl ester with 2-picolyl chloride, consider using a molar excess of the glycine ester to favor mono-alkylation. - Hydrolysis: Ensure all reagents and solvents are anhydrous, as the ethyl ester is susceptible to hydrolysis, especially under acidic or basic conditions.[1]
Poor Reagent Quality - Verify Reagent Purity: Use reagents of high purity and ensure they have not degraded. For instance, 2-picolyl chloride can be unstable.
Inefficient Work-up - Optimize Extraction: Adjust the pH during aqueous work-up to ensure the product, which is a secondary amine, is in its free base form for efficient extraction into an organic solvent. - Minimize Product Loss: Be aware that the product may have some water solubility. Multiple extractions with the organic solvent are recommended.
Problem 2: Difficulty in Product Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Unreacted Starting Materials - Optimize Reaction Stoichiometry: Adjust the ratio of reactants to drive the reaction to completion. - Quenching: After the reaction, quench any unreacted electrophile (e.g., 2-picolyl chloride) with a suitable reagent.
Formation of By-products - Identify By-products: Use techniques like LC-MS or GC-MS to identify the structure of major impurities. This will help in devising a targeted purification strategy. - Chromatography: Column chromatography on silica gel is a common method for purification. A gradient elution of ethyl acetate in hexanes, possibly with a small amount of triethylamine to reduce tailing, can be effective. - Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for liquid products on a larger scale.
Product is an Oil/Difficult to Crystallize - Salt Formation: Convert the product to a stable crystalline salt (e.g., hydrochloride) for easier handling and purification by recrystallization. The free base can be regenerated afterward.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are two primary synthetic routes:

  • Two-step synthesis: This involves the reaction of 2-pyridinemethanol with glycine under acidic conditions to form N-(2-Pyridylmethyl)glycine, followed by esterification with ethanol in the presence of an acid catalyst.[1]

  • One-step synthesis: This involves the direct N-alkylation of glycine ethyl ester with a 2-pyridylmethylating agent, such as 2-picolyl chloride.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

Critical parameters include:

  • Temperature Control: The N-alkylation reaction can be exothermic. Efficient heat transfer is crucial to prevent runaway reactions and the formation of by-products.

  • Mixing: Homogeneous mixing is essential to ensure consistent reaction rates and prevent localized "hot spots."

  • Addition Rate: The rate of addition of reagents should be carefully controlled, especially for highly reactive species.

  • Inert Atmosphere: The product is reported to be air-sensitive and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Q3: What are the potential safety hazards associated with the scale-up synthesis?

  • Exothermic Reaction: As mentioned, the reaction can be exothermic. A proper cooling system and monitoring are essential.

  • Reagent Toxicity: Handle all chemicals with appropriate personal protective equipment (PPE). For example, 2-picolyl chloride is a lachrymator.

  • Solvent Handling: Use and handle flammable organic solvents in a well-ventilated area and away from ignition sources.

Data Presentation

Table 1: Scale-Up Considerations and Typical Challenges

Production Scale Typical Yield Range Key Challenges Recommended Equipment
Laboratory (1-10 g)85-95%Reproducibility, Optimization of reaction conditionsStandard laboratory glassware
Pilot (10 g - 1 kg)75-90%Heat transfer, Mixing efficiency, Process safetyJacketed glass reactors, Mechanical stirrers
Commercial (> 1 kg)70-85%Process validation, Automation, Waste managementLarge-scale reactors, Process control systems

Experimental Protocols

Protocol 1: Two-Step Synthesis via N-Alkylation of Glycine and Subsequent Esterification (Pilot Scale)

Step 1: Synthesis of N-(2-Pyridylmethyl)glycine

  • To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, add glycine (1.0 eq) and water.

  • Add 2-pyridinecarboxaldehyde (1.1 eq) to the suspension.

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of sodium borohydride (1.5 eq) in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, carefully acidify the mixture with hydrochloric acid to pH 2-3 to decompose excess borohydride and precipitate the product.

  • Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification of N-(2-Pyridylmethyl)glycine

  • To a clean and dry jacketed reactor, add the N-(2-Pyridylmethyl)glycine from Step 1 and anhydrous ethanol (10-20 volumes).

  • Cool the mixture to 0-5 °C.

  • Slowly add thionyl chloride (1.5-2.0 eq) while maintaining the temperature below 10 °C.

  • After the addition, slowly warm the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in water and basify to pH 8-9 with a suitable base (e.g., sodium carbonate).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: One-Step Synthesis via N-Alkylation of Glycine Ethyl Ester (Pilot Scale)
  • To a jacketed glass reactor under an inert nitrogen atmosphere, add glycine ethyl ester hydrochloride (1.0 eq) and a suitable solvent (e.g., acetonitrile or DMF).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.2 eq), and stir until the glycine ethyl ester hydrochloride has dissolved.

  • Slowly add a solution of 2-picolyl chloride hydrochloride (1.05 eq) in the same solvent, maintaining the temperature at 20-25 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter off the salt by-product (triethylammonium chloride).

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up as described in Protocol 1, Step 2 (steps 7-9).

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Two-Step Synthesis cluster_protocol2 Protocol 2: One-Step Synthesis p1_start Start: Glycine & 2-Pyridinecarboxaldehyde p1_step1 Reductive Amination p1_start->p1_step1 p1_intermediate N-(2-Pyridylmethyl)glycine p1_step1->p1_intermediate p1_step2 Esterification with Ethanol/SOCl2 p1_intermediate->p1_step2 p1_workup Aqueous Work-up & Extraction p1_step2->p1_workup p1_purification Purification (Distillation/Chromatography) p1_workup->p1_purification p1_end Final Product p1_purification->p1_end p2_start Start: Glycine Ethyl Ester & 2-Picolyl Chloride p2_step1 N-Alkylation p2_start->p2_step1 p2_workup Filtration & Aqueous Work-up p2_step1->p2_workup p2_purification Purification (Distillation/Chromatography) p2_workup->p2_purification p2_end Final Product p2_purification->p2_end

Caption: Experimental Workflows for the Synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present side_reactions Investigate Side Reactions check_reaction->side_reactions Impurities Observed workup_loss Evaluate Work-up Procedure check_reaction->workup_loss Reaction Complete, Low Recovery sol_incomplete Optimize Reaction Time/Temp. incomplete->sol_incomplete sol_side_reactions Adjust Stoichiometry / Use Anhydrous Conditions side_reactions->sol_side_reactions sol_workup Optimize pH / Increase Extractions workup_loss->sol_workup

Caption: Troubleshooting Logic for Low Product Yield.

References

Technical Support Center: Handling Air-Sensitive N-(2-Pyridylmethyl)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the air-sensitive compound N-(2-Pyridylmethyl)glycine Ethyl Ester. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

Encountering unexpected results can be a significant setback. This guide is designed to help you systematically troubleshoot common issues when working with this compound.

Problem: Inconsistent reaction yields or formation of unexpected byproducts.

Possible Causes & Solutions:

Symptom Potential Cause Recommended Action Verification Method
Low or no product yield Degradation of the ester The primary degradation pathway is hydrolysis of the ethyl ester to N-(2-Pyridylmethyl)glycine in the presence of water.[1] Ensure all solvents are rigorously dried and reactions are performed under a strictly inert atmosphere (e.g., argon or nitrogen).Use analytical techniques like NMR or Mass Spectrometry to check for the presence of the hydrolyzed carboxylic acid byproduct.
Formation of a more polar byproduct Oxidation of the pyridine ring The pyridine nitrogen can be oxidized to a pyridine N-oxide in the presence of atmospheric oxygen. This N-oxide can act as an unwanted ligand or catalyst in sensitive reactions.[2][3][4] Purge all reaction vessels and solvents thoroughly with an inert gas.Compare the NMR spectrum of your compound with literature data for the corresponding N-oxide. The chemical shifts of the pyridine protons will be significantly altered.
Difficulty in achieving crystallization of metal complexes Presence of impurities Both the hydrolyzed acid and the N-oxide can interfere with the crystallization of metal complexes by altering the coordination environment.[5] Purify the this compound by distillation or column chromatography under inert conditions before use.Analyze the purity of the ester by GC-MS or HPLC before use in complexation reactions.
Reaction fails to initiate or proceeds sluggishly Inhibition by impurities Pyridine N-oxides can sometimes act as inhibitors or "poison" for certain metal catalysts.[6] Ensure the starting ester is free from N-oxide contamination.If catalyst poisoning is suspected, try increasing the catalyst loading or using a freshly purified batch of the ester.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: This compound is air-sensitive and should be stored under an inert gas atmosphere, such as argon or nitrogen, to prevent degradation. It is also recommended to store it in a cool, dark place, ideally at temperatures between 2-8°C.

Q2: What are the primary degradation products I should be aware of?

A2: The two main degradation products are:

  • N-(2-Pyridylmethyl)glycine: Formed via hydrolysis of the ethyl ester in the presence of moisture.[1]

  • This compound N-oxide: Formed by the oxidation of the pyridine nitrogen atom upon exposure to air.[2][7][8]

Q3: Can I handle this compound on the benchtop?

A3: It is strongly recommended to handle this compound under an inert atmosphere using techniques such as a glovebox or a Schlenk line to minimize exposure to air and moisture. If these are not available, use of flasks fitted with septa and a positive pressure of an inert gas (e.g., from a balloon) can be a viable alternative for short manipulations.

Q4: My NMR spectrum looks complex, with more peaks than expected. What could be the issue?

A4: The presence of unexpected peaks in your NMR spectrum likely indicates the presence of impurities, most commonly the hydrolyzed carboxylic acid or the N-oxide. Compare your spectrum with literature data for the pure compound and its potential degradation products.

Q5: How can I purify this compound if I suspect it has degraded?

A5: Purification can be achieved through vacuum distillation or column chromatography. It is crucial that these purification steps are performed under an inert atmosphere to prevent further degradation. Use freshly dried solvents for chromatography.

Experimental Protocols

Protocol 1: General Handling and Dispensing under Inert Atmosphere

This protocol outlines the standard procedure for transferring this compound from a storage vessel to a reaction flask using a syringe.

Materials:

  • This compound in a Sure/Seal™ or similar air-tight container

  • Oven-dried reaction flask with a magnetic stir bar, sealed with a rubber septum

  • Source of dry, inert gas (Argon or Nitrogen) with a bubbler

  • Dry, gas-tight syringe with a long needle

  • Second needle to act as a vent

Procedure:

  • Oven-dry all glassware (e.g., reaction flask, syringe) and cool under a stream of inert gas.

  • Assemble the reaction flask and purge with inert gas for several minutes. Maintain a slight positive pressure of the inert gas, indicated by a slow bubble rate in the bubbler.

  • Puncture the septum of the this compound container with the syringe needle and a vent needle connected to the inert gas line.

  • Gently flush the headspace of the container with the inert gas.

  • Withdraw the desired volume of the ester into the syringe.

  • To prevent contamination, it is good practice to pull a small amount of inert gas into the syringe after the liquid to act as a buffer.

  • Insert the syringe needle through the septum of the reaction flask and slowly add the ester to the reaction mixture.

  • Once the transfer is complete, withdraw the needle.

  • Clean the syringe and needle immediately to prevent clogging from any residual material reacting with air or moisture.

Protocol 2: Monitoring for Degradation by Thin Layer Chromatography (TLC)

Materials:

  • TLC plate (e.g., silica gel 60 F254)

  • Developing chamber

  • Appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes)

  • UV lamp for visualization

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare a dilute solution of your this compound in a suitable solvent (e.g., dichloromethane).

  • Spot a small amount of the solution onto the baseline of the TLC plate.

  • Develop the plate in a chamber saturated with the chosen eluent.

  • After the solvent front has reached a sufficient height, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp. The pure ester should appear as a single spot.

  • The hydrolyzed carboxylic acid is significantly more polar and will have a much lower Rf value (closer to the baseline).

  • The N-oxide is also more polar than the parent ester and will exhibit a lower Rf value.

  • If UV visualization is not clear, staining with potassium permanganate can help visualize the spots.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_purity Check Purity of Starting Material (NMR, GC-MS, TLC) start->check_purity is_pure Is the Starting Material Pure? check_purity->is_pure purify Action: Purify Ester (Distillation/Chromatography) under Inert Atmosphere is_pure->purify No check_conditions Review Experimental Conditions: - Inert Atmosphere? - Dry Solvents? is_pure->check_conditions Yes rerun_pure Rerun Experiment with Purified Material purify->rerun_pure end_success Problem Resolved rerun_pure->end_success conditions_ok Are Conditions Strictly Anhydrous/Anaerobic? check_conditions->conditions_ok improve_conditions Action: - Re-dry solvents - Improve inert gas technique (e.g., use Schlenk line) conditions_ok->improve_conditions No analyze_byproducts Analyze Byproducts: - NMR for Hydrolysis/Oxidation - MS for mass confirmation conditions_ok->analyze_byproducts Yes rerun_improved Rerun Experiment with Improved Conditions improve_conditions->rerun_improved rerun_improved->end_success end_further_investigation Further Investigation Needed analyze_byproducts->end_further_investigation

Caption: Troubleshooting workflow for experiments.

HandlingProtocol start Start: Prepare to Handle This compound prep_glassware 1. Oven-Dry All Glassware (Flask, Syringe, etc.) start->prep_glassware cool_inert 2. Cool Glassware Under Inert Gas Stream prep_glassware->cool_inert setup_reaction 3. Assemble and Purge Reaction Flask with Inert Gas cool_inert->setup_reaction prep_transfer 4. Prepare Syringe and Needles (Ensure they are dry) setup_reaction->prep_transfer transfer_liquid 5. Transfer Ester via Syringe Under Positive Inert Gas Pressure prep_transfer->transfer_liquid run_reaction 6. Conduct Reaction Under Inert Atmosphere transfer_liquid->run_reaction cleanup 7. Clean Equipment Immediately After Use run_reaction->cleanup end End of Handling cleanup->end

Caption: General handling protocol workflow.

References

Technical Support Center: N-(2-Pyridylmethyl)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "N-(2-Pyridylmethyl)glycine Ethyl Ester".

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The two primary synthesis routes are:

  • Alkylation of Ethyl Glycinate: Reaction of 2-(aminomethyl)pyridine with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate).

  • Reductive Amination: Reaction of 2-pyridinecarboxaldehyde with ethyl glycinate in the presence of a reducing agent.[1]

Q2: What are the likely impurities I might encounter?

A2: Impurities can originate from starting materials, side-reactions, or degradation. Common impurities include:

  • Unreacted Starting Materials: 2-(aminomethyl)pyridine, ethyl glycinate, 2-pyridinecarboxaldehyde.

  • Over-alkylation Product: Bis-alkylation of the secondary amine to form a tertiary amine.

  • Hydrolysis Product: N-(2-Pyridylmethyl)glycine (the corresponding carboxylic acid) if water is present.[1]

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Residual Solvents and Reagents: Toluene, triethylamine, etc.

Q3: My purified product is a yellow or brown oil. What is the cause and how can I fix it?

A3: Discoloration is often due to minor, highly colored impurities, potentially arising from the oxidation of the pyridine ring or from impurities in the starting materials. Purification by column chromatography is typically effective in removing these colored by-products.

Q4: I am observing peak tailing during HPLC or column chromatography. What can I do to improve the peak shape?

A4: Peak tailing with pyridine-containing compounds is common due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel surface. To mitigate this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent.

  • Use a less acidic stationary phase, such as alumina or end-capped silica gel.

  • Adjust the pH of the mobile phase if using reverse-phase chromatography.

Troubleshooting Guides

Problem 1: Low Purity After Initial Work-up

Symptoms:

  • NMR or GC-MS analysis shows multiple unexpected signals.

  • The isolated product is a dark, viscous oil.

Possible Causes & Solutions:

CauseSolution
Incomplete Reaction Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, increase the reaction time or temperature, or add more of the limiting reagent.
Side Reactions Control the reaction temperature to minimize side product formation. For alkylation reactions, add the alkylating agent slowly to avoid over-alkylation.
Ineffective Work-up Perform an acidic wash (e.g., with dilute HCl) to remove unreacted basic starting materials like 2-(aminomethyl)pyridine. Follow with a basic wash (e.g., with saturated NaHCO3 solution) to remove any acidic byproducts.
Problem 2: Difficulty in Removing a Specific Impurity

Symptoms:

  • A persistent impurity is observed in the NMR or GC-MS spectrum, even after initial purification attempts.

Troubleshooting Workflow:

G Troubleshooting Persistent Impurities start Persistent Impurity Detected identify Identify Impurity (NMR, MS, etc.) start->identify is_starting_material Is it a starting material? identify->is_starting_material is_side_product Is it a side product? is_starting_material->is_side_product No optimize_workup Optimize Work-up (e.g., Acid/Base Wash) is_starting_material->optimize_workup Yes optimize_chromatography Optimize Chromatography is_side_product->optimize_chromatography Yes try_recrystallization Attempt Recrystallization is_side_product->try_recrystallization Consider optimize_workup->optimize_chromatography optimize_chromatography->try_recrystallization end Purity Improved optimize_chromatography->end try_recrystallization->end G Purification Workflow for this compound Crude Crude Product Workup Aqueous Work-up (Acid/Base Washes) Crude->Workup Chromatography Column Chromatography (Silica Gel) Workup->Chromatography Purity_Check1 Purity Check (NMR, GC-MS) Chromatography->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 98% Recrystallization Salt Formation & Recrystallization Purity_Check1->Recrystallization Purity < 98% Purity_Check2 Purity Check (NMR, GC-MS) Recrystallization->Purity_Check2 Purity_Check2->Pure_Product

References

Validation & Comparative

A Comparative Guide to N-(2-Pyridylmethyl)glycine Ethyl Ester and Other Glycine Esters in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and the development of novel molecular entities, the choice of building blocks is a critical determinant of reaction efficiency, yield, and ultimate product purity. Glycine esters, serving as foundational components, are available with a variety of N-substituents that significantly influence their reactivity and applicability. This guide provides an objective comparison of N-(2-Pyridylmethyl)glycine Ethyl Ester against other commonly utilized glycine esters, supported by experimental data and detailed protocols.

At a Glance: Comparative Performance of Glycine Esters

The selection of an appropriate N-substituted glycine ester is contingent upon the specific synthetic strategy and the desired attributes of the final product. The following table summarizes the key characteristics and performance of this compound in comparison to two widely used alternatives: the unprotected Glycine Ethyl Ester Hydrochloride and the N-Boc protected variant.

FeatureThis compoundGlycine Ethyl Ester HydrochlorideN-Boc-glycine Ethyl Ester
Primary Application Building block for complex molecules, ligands for catalysis, peptide modifications.General-purpose glycine building block in peptide synthesis.Standard building block in solid-phase and solution-phase peptide synthesis.
Key Structural Feature Pyridylmethyl group at the nitrogen atom.Unprotected amino group (as hydrochloride salt).Boc (tert-butoxycarbonyl) protecting group on the nitrogen.
Reactivity of N-substituent The pyridyl group can act as a ligand, a base, or be involved in further functionalization. It can also influence the nucleophilicity of the secondary amine.The free amino group is nucleophilic after neutralization.The Boc group is stable under basic and nucleophilic conditions and is readily cleaved by acid.
Typical Synthesis Yield Data not readily available in comparative studies. General synthesis involves reductive amination or nucleophilic substitution.High yields, often exceeding 90%.High yields, typically in the range of 85-90% for the Boc protection step.
Solubility Generally soluble in common organic solvents.Soluble in water and alcohols.Soluble in a wide range of organic solvents.
Handling and Stability Stable under standard conditions, though the pyridyl nitrogen can be basic.Stable crystalline solid, easy to handle and store.Stable, often an oil, easy to handle with standard laboratory procedures.

In-Depth Analysis of Synthetic Applications

The unique structural features of each glycine ester dictate its utility in different synthetic contexts.

This compound: A Multifunctional Building Block

The presence of the 2-pyridylmethyl group imparts unique properties to this glycine ester. The pyridine ring can function as a metal-coordinating ligand, making it a valuable precursor for the synthesis of catalysts and functional materials. The nitrogen atom of the pyridine ring can also be quaternized or oxidized to introduce further chemical diversity. In the context of peptide synthesis, the pyridylmethyl group can introduce a metal-binding site or a point of attachment for other molecules.

While specific comparative yield data is scarce in the literature, its synthesis generally proceeds via two main routes:

  • Reductive Amination: Reaction of glycine ethyl ester with pyridine-2-carboxaldehyde in the presence of a reducing agent.

  • Nucleophilic Substitution: Reaction of glycine ethyl ester with 2-(chloromethyl)pyridine.

The reactivity of the secondary amine is modulated by the electron-withdrawing nature of the pyridylmethyl group, which can influence its performance in coupling reactions compared to simple N-alkyl glycine esters.

Glycine Ethyl Ester Hydrochloride: The Workhorse of Peptide Synthesis

As the simplest ester of glycine, this compound is a fundamental building block in peptide synthesis. It is commercially available and can be synthesized in high yields. The amino group is protonated, rendering it stable for storage. Prior to use in a coupling reaction, it must be neutralized with a base to liberate the free, nucleophilic amine. Its straightforward synthesis and predictable reactivity make it a cost-effective choice for the incorporation of glycine residues.

N-Boc-glycine Ethyl Ester: The Standard for Controlled Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, offering robust protection of the amino group under a wide range of reaction conditions. It is readily cleaved with mild acids, such as trifluoroacetic acid (TFA), allowing for the stepwise and controlled elongation of peptide chains. The synthesis of N-Boc-glycine ethyl ester is well-established and proceeds with high yields. Its predictable reactivity and the well-documented protocols for its use make it a highly reliable reagent in both solution-phase and solid-phase peptide synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of these key glycine esters are provided below to allow for a practical understanding of their preparation.

Synthesis of this compound

Method: Reductive Amination

  • To a solution of glycine ethyl ester hydrochloride (1 equivalent) and pyridine-2-carboxaldehyde (1 equivalent) in a suitable solvent such as methanol, add a base (e.g., triethylamine, 1.1 equivalents) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Synthesis of Glycine Ethyl Ester Hydrochloride

This procedure is a classic Fischer esterification and is known for its high efficiency.

Experimental Protocol:

  • Suspend glycine (1 equivalent) in absolute ethanol.

  • Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture with stirring until saturation, or add a pre-determined amount of thionyl chloride (1.1 equivalents) dropwise.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Cool the solution to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

  • A yield of over 90% can be expected.

G Glycine Glycine Esterification Esterification Glycine->Esterification Ethanol Ethanol Ethanol->Esterification HCl (gas) or SOCl2 HCl (gas) or SOCl2 HCl (gas) or SOCl2->Esterification Crystallization Crystallization Esterification->Crystallization Glycine Ethyl Ester HCl Glycine Ethyl Ester HCl Crystallization->Glycine Ethyl Ester HCl

Caption: Synthesis of Glycine Ethyl Ester Hydrochloride via Fischer Esterification.

Synthesis of N-Boc-glycine Ethyl Ester

This procedure involves the protection of the amino group of glycine ethyl ester.

Experimental Protocol:

  • Dissolve glycine ethyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add a base (e.g., triethylamine, 2.2 equivalents) to neutralize the hydrochloride and stir for 15-30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) in the same solvent dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., citric acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product, often as an oil.

  • Yields for the Boc-protection step are typically high, in the range of 85-90%.

Comparative Biological Activity of N-(2-Pyridylmethyl)glycine Ethyl Ester Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Biological Activities

"N-(2-Pyridylmethyl)glycine Ethyl Ester" and its conceptual analogs are recognized for their potential to interact with various biological targets, attributed to the presence of the pyridine ring and the glycine ester portion.[1] Research has suggested a range of possible biological activities, including:

  • Neuroprotective Effects: Compounds with similar structures have shown potential in safeguarding neuronal cells.

  • Antimicrobial Properties: The heterocyclic nature of the pyridine ring is a common feature in many antimicrobial agents.

  • Enzyme Inhibition: The overall structure presents a scaffold that can be tailored to fit the active sites of various enzymes.[1]

This guide will explore the biological data of related analogs to provide insights into how modifications to this core structure can modulate these activities.

Data Presentation: Comparative Analysis of Structurally Related Analogs

Table 1: Anticancer Activity of N-(heterocyclic methyl) Anthranilic Acid Derivatives

Note: While not glycine esters, these anthranilic acid derivatives share the N-(heterocyclic methyl) motif and provide valuable SAR insights.

Compound IDHeterocyclic MoietyR Group (Ester/Amide)Growth Inhibitory (GI50)Cell Line
13 2-(Trifluoromethyl)pyridin-4-ylEsterNanomolar concentrationsHuman Cancer Cells
18 2-(Trifluoromethyl)pyridin-4-ylEsterNanomolar concentrationsHuman Cancer Cells
19 2-(Trifluoromethyl)pyridin-4-ylN-anthraniloylglycinateModerate inhibitionHuman Cancer Cells

This data is synthesized from research on N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives.

Table 2: Antimicrobial Activity of Quaternary Ammonium Salts of Glycine Derivatives

Note: These compounds are glycine derivatives with antimicrobial activity, providing insights into how modifications to the glycine backbone can influence this property.

Compound IDAlkyl Chain Length (n)Amino AcidMinimum Inhibitory Concentration (MIC) (µmol/L)Target Organism
DMALM-14 14Alanine2.5Rhodotorula rubra, Saccharomyces cerevisiae
DMGM-16 16GlycineNot specified, but showed biofilm eradicationCandida albicans
DMALM-16 16AlanineNot specified, but showed biofilm eradicationCandida albicans

This data is based on studies of alanine- and glycine-derived quaternary ammonium salts.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: In Vitro Cytotoxicity Assay

The in vitro cytotoxic activity of the N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives was evaluated against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB) assay.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI50) is calculated from the dose-response curves.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the glycine-derived quaternary ammonium salts was determined using the broth microdilution method.

Methodology:

  • Microorganism Preparation: Bacterial and fungal strains are cultured on appropriate agar plates. A suspension of the microorganism is prepared in sterile saline or broth and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

General Synthetic Pathway for this compound

The following diagram illustrates a typical synthetic route for the parent compound, which can be adapted for the synthesis of its analogs.

G cluster_0 Step 1: N-Alkylation cluster_1 Analog Synthesis (Example) 2-Picolyl_chloride 2-(Chloromethyl)pyridine Product_A N-(2-Pyridylmethyl)glycine Ethyl Ester 2-Picolyl_chloride->Product_A Base, Solvent Glycine_ethyl_ester Glycine Ethyl Ester Glycine_ethyl_ester->Product_A Modified_Heterocycle Modified Heterocyclic Chloride Analog Analog Modified_Heterocycle->Analog Base, Solvent Modified_Amino_Ester Modified Amino Acid Ester Modified_Amino_Ester->Analog

Caption: General synthetic scheme for this compound and its analogs.

Conceptual Workflow for Biological Activity Screening

This diagram outlines a typical workflow for screening a library of analogs for a specific biological activity.

G Start Synthesized Analog Library Primary_Screening Primary Screening (e.g., Single High Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay (e.g., IC50/EC50/MIC Determination) Primary_Screening->Dose_Response Active Hits Inactive Inactive Compounds Primary_Screening->Inactive Inactive Secondary_Assays Secondary/Mechanism of Action Assays Dose_Response->Secondary_Assays Potent Hits Lead_Identification Lead Compound Identification Secondary_Assays->Lead_Identification

References

Comparative Analysis of N-(2-Pyridylmethyl)glycine Ethyl Ester as a Novel Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothesized mechanism of action for "N-(2-Pyridylmethyl)glycine Ethyl Ester" as a novel Matrix Metalloproteinase (MMP) inhibitor. Its performance is benchmarked against established broad-spectrum MMP inhibitors, Batimastat and Marimastat, providing researchers and drug development professionals with a framework for its potential evaluation.

Introduction to Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is vital in physiological processes such as morphogenesis, tissue remodeling, and wound healing. However, dysregulation of MMP activity is implicated in numerous pathological conditions, including arthritis, cardiovascular diseases, and cancer metastasis, making them a significant therapeutic target. MMP inhibitors aim to modulate this activity, offering potential therapeutic benefits.

This compound is a novel investigational compound. Based on its structure, featuring a metal-chelating pyridylmethyl-glycine motif, its hypothesized mechanism of action is the inhibition of MMPs through chelation of the catalytic zinc ion in the enzyme's active site. This guide compares its theoretical profile to that of the well-characterized inhibitors Batimastat and Marimastat.

Comparative Performance: Inhibition of MMPs

The efficacy of MMP inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific MMP enzyme by 50%. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for Batimastat and Marimastat against key MMPs, providing a benchmark for evaluating our target compound.

Table 1: Comparative IC50 Values (nM) of MMP Inhibitors

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-9 (Gelatinase-B)MMP-14 (MT1-MMP)
Batimastat 34204
Marimastat 5936
This compound Data not availableData not availableData not availableData not available

Note: Data for this compound is hypothetical and would need to be determined experimentally.

Signaling Pathway of MMP Inhibition

MMP inhibitors typically function by directly binding to the MMP enzyme, preventing it from cleaving its substrates in the extracellular matrix. This action can interrupt pathological signaling cascades that rely on ECM degradation, such as tumor cell invasion and metastasis.

MMP_Inhibition_Pathway cluster_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) cluster_inhibitor Mechanism of Action Pro-MMP Pro-MMP (Inactive) Active_MMP Active MMP Pro-MMP->Active_MMP Activation (e.g., by other proteases) ECM_Proteins ECM Proteins (e.g., Collagen, Fibronectin) Active_MMP->ECM_Proteins Cleavage Degraded_ECM Degraded ECM Fragments ECM_Proteins->Degraded_ECM Cell_Invasion Cell Invasion & Metastasis Degraded_ECM->Cell_Invasion Promotes Inhibitor N-(2-Pyridylmethyl)glycine Ethyl Ester Inhibitor->Active_MMP Inhibition experiment_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A 1. Prepare serial dilutions of Test Compound B 2. Add diluted compounds to 96-well plate A->B C 3. Add purified MMP enzyme and incubate B->C D 4. Add fluorogenic substrate to initiate reaction C->D E 5. Monitor fluorescence increase over time D->E F 6. Calculate reaction rates E->F G 7. Plot dose-response curve and determine IC50 F->G

Comparative Efficacy of Pyridylmethyl Compounds in Metal Chelation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of pyridylmethyl compounds as chelating agents, focusing on their binding affinities for various metal ions and their potential therapeutic applications. This document summarizes key quantitative data, details experimental protocols for assessing chelation, and visualizes the molecular pathways influenced by these compounds.

Pyridylmethylamine-based ligands, such as Tris(2-pyridylmethyl)amine (TPA) and Bis(2-pyridylmethyl)amine (BPA), are versatile chelators capable of forming stable complexes with a wide array of metal ions. Their unique structural and electronic properties have made them subjects of significant interest in coordination chemistry, catalysis, and, increasingly, in the development of therapeutic agents for diseases associated with metal ion dysregulation.

Comparative Stability of Metal Complexes

The stability of a metal-ligand complex is a critical parameter in evaluating the efficacy of a chelating agent. This is quantified by the stability constant (log K), with higher values indicating a stronger and more stable complex. Below is a compilation of stability constants for TPA and BPA with several biologically relevant divalent metal ions.

LigandMetal IonLog K₁Log K₂Overall Log β₂Reference(s)
Tris(2-pyridylmethyl)amine (TPA) Cu(II)16.3-16.3
Zn(II)10.3-10.3[1]
Ni(II)13.8-13.8
Co(II)12.1-12.1
Fe(II)8.26.514.7
Mn(II)6.2-6.2
Bis(2-pyridylmethyl)amine (BPA) Cu(II)10.17.217.3
Zn(II)7.05.912.9
Ni(II)8.86.415.2
Co(II)6.95.212.1
Fe(II)5.34.29.5
Cd(II)6.55.111.6

Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent. The values presented here are for comparative purposes.

Experimental Protocols for Chelation Analysis

Accurate determination of metal-ligand stability constants is essential for comparing the chelating power of different compounds. The following are standard methodologies employed in these evaluations.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining protonation constants of a ligand and the stability constants of its metal complexes.

Principle: This technique involves monitoring the pH of a solution containing the ligand and the metal ion of interest as a standardized solution of a strong base (e.g., NaOH) is added incrementally. The competition between protons and metal ions for the ligand's binding sites results in a characteristic titration curve, from which the stability constants can be calculated using specialized software.

Typical Protocol:

  • Solution Preparation: Prepare solutions of the ligand, the metal salt (e.g., perchlorate or nitrate salts to avoid complexation by the anion), a strong acid (e.g., HClO₄), and a standardized strong base (e.g., CO₂-free NaOH). An inert electrolyte (e.g., KCl or NaNO₃) is used to maintain a constant ionic strength.

  • Calibration: Calibrate the pH electrode system using standard buffer solutions.

  • Titration: Titrate a solution containing the ligand and the strong acid with the standardized base in the absence and presence of the metal ion. The temperature should be kept constant using a water jacket.

  • Data Analysis: The collected data (volume of titrant vs. pH) is processed using computer programs like SUPERQUAD or HYPERQUAD to refine the protonation and stability constants.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used technique to study complex formation, especially when the ligand or the complex has a characteristic absorbance in the ultraviolet-visible range.

Principle: The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum of the ligand. By monitoring the absorbance at a specific wavelength as a function of the metal ion concentration, the stoichiometry and stability constant of the complex can be determined.

Typical Protocol:

  • Wavelength Selection: Record the UV-Vis spectra of the free ligand and the metal-ligand complex to identify the wavelength of maximum absorbance change (λ_max).

  • Titration: Prepare a series of solutions with a fixed concentration of the ligand and varying concentrations of the metal ion.

  • Measurement: Measure the absorbance of each solution at the selected λ_max.

  • Data Analysis: The data is analyzed using methods such as the Benesi-Hildebrand method for 1:1 complexes or by fitting the absorbance data to binding isotherm models to calculate the stability constant.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for studying metal-ligand interactions, particularly when the ligand's fluorescence properties are altered upon metal binding.

Principle: The binding of a metal ion can either enhance ("turn-on") or quench ("turn-off") the fluorescence of a ligand. This change in fluorescence intensity is proportional to the concentration of the metal-ligand complex.

Typical Protocol:

  • Excitation and Emission Wavelengths: Determine the optimal excitation and emission wavelengths for the fluorescent ligand.

  • Titration: To a solution of the ligand, incrementally add a solution of the metal ion.

  • Measurement: After each addition, record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity against the metal ion concentration. The binding affinity (K_a) or dissociation constant (K_d) can be determined by fitting the data to a suitable binding model.

Biological Implications and Signaling Pathways

Pyridylmethyl compounds have shown promise in mitigating the detrimental effects of metal ion dyshomeostasis in various pathological conditions, including neurodegenerative diseases and oxidative stress-related disorders.

Mitigation of Zinc-Induced Neurotoxicity by TPA

Excess intracellular zinc is implicated in neuronal cell death following ischemic events. TPA, as a membrane-permeable zinc chelator, can sequester this excess zinc, thereby interfering with downstream apoptotic pathways. One of the key mechanisms involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade and the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) activation.

TPA_Neuroprotection cluster_0 Ischemic Event cluster_1 TPA Intervention cluster_2 Downstream Effects Excess Zn(II) Excess Zn(II) Zn(II)-TPA Complex Zn(II)-TPA Complex Excess Zn(II)->Zn(II)-TPA Complex MAPK_activation MAPK Activation Excess Zn(II)->MAPK_activation PARP1_activation PARP-1 Activation Excess Zn(II)->PARP1_activation TPA TPA TPA->Zn(II)-TPA Complex Chelation Zn(II)-TPA Complex->MAPK_activation Inhibition Zn(II)-TPA Complex->PARP1_activation Inhibition Apoptosis Neuronal Apoptosis MAPK_activation->Apoptosis PARP1_activation->Apoptosis

TPA-mediated neuroprotection workflow.
BPA-Induced Oxidative Stress and the Nrf2 Antioxidant Response

Bisphenol A (BPA), a compound structurally related to some pyridylmethyl building blocks, is known to induce oxidative stress. The cellular defense against oxidative stress often involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes.

BPA_Nrf2_Pathway BPA BPA Exposure ROS Increased ROS (Oxidative Stress) BPA->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative modification of Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Detoxification Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

BPA-induced Nrf2 antioxidant pathway.

This guide provides a foundational understanding of the comparative chelation properties of pyridylmethyl compounds. Further research into a wider range of derivatives and their biological activities will undoubtedly uncover new therapeutic opportunities.

References

"N-(2-Pyridylmethyl)glycine Ethyl Ester" efficacy compared to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of Bioactive Glycine Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the efficacy of several bioactive glycine ester derivatives, for which experimental data is available. By examining these related compounds, we can infer the potential therapeutic areas where novel derivatives, possibly synthesized from scaffolds like N-(2-Pyridylmethyl)glycine ethyl ester, may show promise. The compounds reviewed in this guide have demonstrated neuroprotective, antimicrobial, and anti-inflammatory properties.

Comparative Efficacy of Bioactive Glycine Ester Derivatives

The following tables summarize quantitative data from studies on various glycine ester derivatives, highlighting their efficacy in different experimental models.

Table 1: Neuroprotective Activity of Creatylglycine Ethyl Ester Fumarate (CrGEt)

CompoundModelDosageEfficacy MetricResultReference
Creatylglycine Ethyl Ester Fumarate (CrGEt)Middle Cerebral Artery Occlusion (MCAO) in rats30-280 mg/kg (IV and intragastric)Reduction in Cerebral Ischemic Damage35% - 65%[4]
Creatylglycine Ethyl Ester Fumarate (CrGEt)MCAO in rats30-280 mg/kg (IV and intragastric)Neuronal SurvivalHigh[4]

Table 2: Antimicrobial and Anticancer Activity of Glycine, N-(m-anisoyl)-methyl ester

CompoundTargetEfficacy MetricResultReference
Glycine, N-(m-anisoyl)-methyl esterVarious BacteriaAntimicrobial ActivityDemonstrated distinct antibacterial force[5]
Glycine, N-(m-anisoyl)-methyl esterThree Carcinoma Cell LinesAnticancer ActivityDemonstrated distinct antitumor force[5]

Table 3: Anti-inflammatory and Analgesic Activity of Terpenoid-Glycine Esters

CompoundModelEfficacy MetricResultReference
Glycine ester of MentholFormalin, Capsaicin, and AITC-induced painAntinociceptive ActionHigh[6]
Glycine ester of BorneolFormalin, Capsaicin, and AITC-induced painAntinociceptive ActionHigh[6]
Glycine ester of EugenolAITC-induced edemaAnti-inflammatory ActionSignificantly suppressed inflammation[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are summaries of the experimental protocols used in the cited studies.

1. Neuroprotective Efficacy Assessment of Creatylglycine Ethyl Ester Fumarate (CrGEt)

  • Model: Focal cerebral ischemia was induced in rats via middle cerebral artery occlusion (MCAO).

  • Compound Administration: CrGEt was administered intravenously and intragastrically at doses ranging from 30-280 mg/kg, 30 minutes before and during the last 5 minutes of MCAO.

  • Efficacy Evaluation:

    • Cerebral Damage: The extent of ischemic damage was quantified to assess the neuroprotective effect.

    • Neurobehavioral Deficits: Neurological deficits were evaluated to determine functional recovery.

    • Neuronal Survival: Histological analysis was performed to assess the survival rate of neurons in the ischemic brain regions.

    • Metabolic and Oxidative Stress Markers: Levels of adenosine triphosphate (ATP), lactate, superoxide dismutase (SOD), and malondialdehyde (MDA) in the brain tissue were measured to elucidate the mechanism of action.[4]

2. Antimicrobial Activity Screening

  • Source of Compound: Glycine, N-(m-anisoyl)-methyl ester was identified from extracts of Pseudomonas aeruginosa.

  • Extraction: The antimicrobial agent was extracted from the bacterial culture using chloroform.

  • Identification: The structure of the active compound was determined using GC-Mass spectral analysis and IR spectroscopy.

  • Antimicrobial Assay: The identified compound was tested against various bacterial strains to determine its antibacterial activity. (Note: The specific assay, e.g., broth microdilution for MIC, was not detailed in the abstract).[5]

3. Anti-inflammatory and Analgesic Activity of Terpenoid-Glycine Esters

  • Synthesis: Esters were synthesized from mono- and bicyclic terpenoids with glycine via Steglich esterification.

  • Pain Models:

    • Formalin-induced pain: To assess analgesic effects against inflammatory pain.

    • Capsaicin and Allyl isothiocyanate (AITC)-induced pain: To evaluate effects on TRP channel-mediated pain.

  • Inflammation Model: AITC-induced edema was used to measure anti-inflammatory activity.

  • Compound Administration: The synthesized esters were delivered transdermally.

  • Efficacy Measurement: The reduction in pain behaviors (e.g., licking, flinching) and the suppression of edema were quantified and compared to control groups.[6]

Visualizations: Workflows and Pathways

Drug Discovery Workflow for Glycine Ester Derivatives

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel glycine ester derivatives, starting from a synthetic precursor like this compound.

G cluster_0 Synthesis Phase cluster_1 Screening & Evaluation Phase A Precursor Selection (e.g., N-(2-Pyridylmethyl)glycine ethyl ester) B Chemical Modification (e.g., amidation, transesterification) A->B C Library of Novel Glycine Ester Derivatives B->C D In Vitro Screening (e.g., Enzyme Inhibition, Antimicrobial Assays) C->D Test Compounds E Hit Identification D->E F In Vivo Efficacy Models (e.g., MCAO, Pain Models) E->F G Lead Compound F->G

A generalized workflow for the discovery of bioactive glycine ester derivatives.

Proposed Mechanism of Action for Neuroprotection

The neuroprotective effects of creatylglycine ethyl ester (CrGEt) are linked to its ability to mitigate the downstream effects of cerebral ischemia. The diagram below outlines this proposed signaling pathway.

G cluster_0 Ischemia Cerebral Ischemia/ Reperfusion Energy Energy Depletion (↓ ATP, ↑ Lactate) Ischemia->Energy Oxidative Oxidative Stress (↓ SOD, ↑ MDA) Ischemia->Oxidative Damage Neuronal Damage & Neurobehavioral Deficits Energy->Damage Oxidative->Damage CrGEt Creatylglycine Ethyl Ester (CrGEt) CrGEt->Energy Normalizes Energy Metabolism CrGEt->Oxidative Inhibits

Proposed neuroprotective mechanism of Creatylglycine Ethyl Ester (CrGEt).

While this compound itself lacks direct, publicly available efficacy data, the broader class of glycine ester derivatives exhibits significant and varied biological activities. Studies on compounds like creatylglycine ethyl ester, terpenoid-glycine esters, and N-(m-anisoyl)-methyl glycine ester provide valuable insights into the potential of this chemical class. The data presented herein demonstrates that strategic modification of the glycine ester scaffold can yield potent agents with neuroprotective, anti-inflammatory, and antimicrobial properties. For drug development professionals, this compound represents a promising starting point for the synthesis of novel derivatives aimed at these therapeutic targets. Further research is warranted to synthesize and evaluate such novel compounds to fully explore their therapeutic potential.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to N-(2-Pyridylmethyl)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, meticulous structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of "N-(2-Pyridylmethyl)glycine Ethyl Ester," a versatile building block in medicinal chemistry. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document aims to facilitate its unambiguous identification and differentiation from structurally related molecules.

Performance Comparison: Spectroscopic Signatures

The structural integrity of this compound (Molecular Formula: C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol , CAS: 62402-24-8) can be unequivocally established through a combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry. Below, we compare its expected spectral data with that of analogous N-substituted glycine ethyl esters.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm, Multiplicity, (Coupling Constant J, Hz), Assignment
This compound (Predicted) CDCl₃~8.5 (d), H-6 (pyridyl); ~7.6 (t), H-4 (pyridyl); ~7.3 (d), H-3 (pyridyl); ~7.1 (t), H-5 (pyridyl); 4.2 (q, J = 7.1 Hz), -O-CH ₂-CH₃; 3.9 (s), Py-CH ₂-N; 3.4 (s), N-CH ₂-CO; 1.3 (t, J = 7.1 Hz), -O-CH₂-CH
Ethyl N-methyl-N-(p-tolyl)glycinate[1]CDCl₃7.05 (d, J = 8.0 Hz, 2H), 6.63 (d, J = 8.0 Hz, 2H), 4.17 (q, J = 7.2 Hz, 2H), 4.03 (s, 2H), 3.04 (s, 3H), 2.25 (s, 3H), 1.25 (t, J = 7.2 Hz, 3H)
Ethyl N-methyl-N-(m-tolyl)glycinate[1]CDCl₃7.14 (t, J = 7.6 Hz, 1H), 6.60 (d, J = 7.6 Hz, 1H), 6.54 (s, 1H), 6.53 (d, J = 7.6 Hz, 1H), 4.20 (q, J = 7.1 Hz, 2H), 4.06 (s, 2H), 3.08 (s, 3H), 2.34 (s, 3H), 1.27 (t, J = 7.0 Hz, 3H)
Ethyl N-(4-chlorophenyl)-N-ethylglycinate[1]CDCl₃7.15 (d, J = 9.1 Hz, 2H), 6.55 (d, J = 9.1 Hz, 2H), 4.19 (q, J = 7.2 Hz, 2H), 3.98 (s, 2H), 3.43 (q, J = 7.2 Hz, 2H), 1.26 (t, J = 7.0 Hz, 3H), 1.19 (t, J = 7.0 Hz, 3H)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃~172 (C=O), ~158 (C-2, pyridyl), ~149 (C-6, pyridyl), ~136 (C-4, pyridyl), ~122 (C-5, pyridyl), ~121 (C-3, pyridyl), ~61 (-O-C H₂-CH₃), ~55 (Py-C H₂-N), ~50 (N-C H₂-CO), ~14 (-O-CH₂-C H₃)
Ethyl N-methyl-N-(p-tolyl)glycinate[1]CDCl₃171.1, 146.8, 129.7, 126.5, 112.6, 60.7, 54.7, 39.6, 20.2, 14.2
Ethyl N-methyl-N-(m-tolyl)glycinate[1]CDCl₃171.0, 148.9, 138.7, 128.9, 118.2, 113.1, 109.5, 60.7, 54.5, 39.4, 21.8, 14.2
Ethyl N-(4-chlorophenyl)-N-ethylglycinate[1]CDCl₃170.9, 146.4, 128.9, 121.6, 113.1, 61.0, 52.3, 46.2, 14.1, 12.3

Table 3: Mass Spectrometry Data Comparison

CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound ESI+195.11 [M+H]⁺121 (loss of -COOEt), 92 (pyridylmethyl fragment)
Ethyl N-methyl-N-(p-tolyl)glycinate[1]ESI+230.1158 [M+Na]⁺Not available
Ethyl N-methyl-N-(m-tolyl)glycinate[1]ESI+230.1158 [M+Na]⁺Not available
Ethyl N-(4-chlorophenyl)-N-ethylglycinate[1]ESI+264.0765 [M+Na]⁺Not available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse sequence.

    • Number of scans: 16-32.

    • Spectral width: -2 to 12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse sequence.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Spectral width: -10 to 220 ppm.

    • Reference: The solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis Parameters:

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

    • Scan Range: Acquire data over a mass-to-charge (m/z) range of 50-500.

    • Fragmentation: For tandem MS (MS/MS), select the molecular ion peak for collision-induced dissociation (CID) to observe characteristic fragment ions.

Workflow for Structural Confirmation

The logical workflow for the spectroscopic analysis and structural confirmation of "this compound" is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Synthesize N-(2-Pyridylmethyl) glycine Ethyl Ester purification Purify Compound (e.g., Column Chromatography) synthesis->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms data_analysis Analyze Spectral Data (Chemical Shifts, m/z, etc.) nmr->data_analysis ms->data_analysis comparison Compare with Expected Structure & Alternatives data_analysis->comparison confirmation Confirm Structure comparison->confirmation

References

Comparative Analysis of Neuroprotective Agents: A Focus on N-(2-Pyridylmethyl)glycine Ethyl Ester Derivatives and Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the neuroprotective effects of various chemical compounds, with a special focus on the potential of N-(2-Pyridylmethyl)glycine Ethyl Ester derivatives. While direct and extensive research on this specific compound is emerging, this document summarizes available data and draws comparisons with other established and novel neuroprotective agents. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the assessment and exploration of new therapeutic avenues for neurodegenerative disorders.

Introduction to Neuroprotection

Neuroprotection refers to the strategies and mechanisms aimed at preventing or slowing the process of neuronal cell death. It is a critical area of research in the quest to combat a wide range of debilitating neurological conditions, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and spinal cord injuries. The search for effective neuroprotective agents is driven by the urgent need for therapies that can mitigate the progressive loss of neurons and preserve brain function.

Recent research has highlighted several compounds with neuroprotective potential, acting through various mechanisms such as reducing oxidative stress, inhibiting excitotoxicity, modulating inflammatory responses, and preventing apoptosis. This guide will delve into the specifics of these mechanisms and the compounds that leverage them.

This compound and its Potential

While comprehensive studies on the neuroprotective effects of this compound are limited, its structural similarity to other neuroprotective compounds suggests potential efficacy. It is considered a valuable building block in the synthesis of novel drugs targeting neurological disorders.[1] The presence of the pyridine moiety is often associated with various biological activities, including the potential to protect neuronal cells from oxidative stress and inhibit certain enzymes.[1] Further investigation into its specific mechanisms of action and therapeutic potential is warranted.

Comparative Analysis of Neuroprotective Compounds

To provide a broader context for the potential of this compound derivatives, this section compares their theoretical neuroprotective properties with other classes of compounds for which more extensive experimental data is available.

Compound ClassKey Mechanism of ActionExperimental Model(s)Key FindingsReference(s)
Pyridazine Derivatives Activation of Excitatory Amino Acid Transporter 2 (EAAT2)Rat model of oxaliplatin-induced neuropathic painRestores normal glutamate clearance, providing neuronal protection and counteracting neuropathy.[2][3][2][3]
Pyridyl/Pyrazinyl Thiourea Derivatives Inhibition of amyloid-β-induced mitochondrial permeability transition pore (mPTP) openingIn vitro JC-1 assay, ATP production, and cell viability assaysSuperior neuroprotective effect compared to Cyclosporin A; significant neuroprotection against Aβ-induced neuronal cell death.[4][4]
2,4-diaminopyrrolo-[2,3-d]pyrimidines Antioxidant activityIn vivo animal modelsDemonstrates antioxidant and neuroprotective properties.[5]
Pyrazole Derivatives Anti-inflammatory and antioxidant activitiesLipopolysaccharide-stimulated BV2 microglial cellsPotent suppression of pro-inflammatory cytokines (e.g., IL-6) with no significant cytotoxicity.[6][6]
Triterpene Glycosides (from Glycine max) Attenuation of glutamate-induced toxicityPrimary cultured rat cortical cellsSignificant neuroprotective activities against glutamate-induced toxicity, with cell viability of about 50% at low concentrations.[7][7]
Glycine Reduction of excitotoxicity and oxidative stressClinical trial in acute ischemic stroke patientsTendency to decrease mortality, improve clinical outcome, reduce glutamate and aspartate levels, and decrease lipid peroxidation.[8][8]
GPE Peptidomimetics Modulation of oxidative stress, acetylcholine depletion, and apoptosisIn vitro Alzheimer's disease model (SH-SY5Y cells)Significant inhibition of Aβ-induced cell viability loss and modulation of multiple pathological pathways.[9][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Assessment of Neuroprotection against Amyloid-β Induced Toxicity
  • Model: In vitro model using neuronal cells.

  • Inducing Agent: Amyloid-β (Aβ) peptide to mimic Alzheimer's disease pathology.

  • Assay: JC-1 assay to measure the change in mitochondrial membrane potential (ΔΨm), indicating the opening of the mitochondrial permeability transition pore (mPTP).

  • Procedure:

    • Culture neuronal cells to an appropriate confluency.

    • Pre-treat cells with the test compounds (e.g., pyridyl/pyrazinyl thiourea derivatives) for a specified duration.

    • Expose the cells to Aβ peptide to induce toxicity.

    • Stain the cells with JC-1 dye.

    • Measure the fluorescence ratio (green to red) using a fluorescence microplate reader or flow cytometer. An increase in the green-to-red fluorescence ratio indicates mitochondrial depolarization and mPTP opening.

    • Calculate the percentage of neuroprotection relative to control groups (untreated and Aβ-treated cells).

  • Additional Assays: ATP production assays and cell viability assays (e.g., MTT assay) are often performed to assess the overall cellular health and confirm the neuroprotective effects.[4]

Evaluation of Anti-Inflammatory Activity in Microglial Cells
  • Model: Lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

  • Assay: Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokines.

  • Procedure:

    • Culture BV2 microglial cells.

    • Treat the cells with various concentrations of the test compounds (e.g., pyrazole derivatives).

    • Stimulate the cells with LPS to induce an inflammatory response.

    • Isolate total RNA from the cells.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct qRT-PCR using specific primers for pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

    • Normalize the expression levels to a housekeeping gene.

    • Determine the IC50 value for the suppression of cytokine expression.[6]

Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
  • Model: Primary cultured rat cortical cells.

  • Inducing Agent: Glutamate to induce excitotoxicity.

  • Assay: Lactate dehydrogenase (LDH) release assay to measure cell membrane integrity.

  • Procedure:

    • Prepare primary cultures of mixed cortical cells from fetal rats.

    • Allow the cultures to mature.

    • Pre-incubate the cultures with test compounds (e.g., triterpene glycosides) for 1 hour.

    • Expose the cultures to a high concentration of glutamate (e.g., 100 μM) for 24 hours.

    • Collect the culture supernatant.

    • Measure the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit. Increased LDH release indicates loss of cell membrane integrity and cell death.

    • Express the results as a percentage of the control (glutamate-treated cells without test compound).[7]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological pathways and experimental designs can significantly enhance understanding. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts discussed in this guide.

G cluster_0 Glutamate Excitotoxicity Pathway Glutamate Glutamate NMDA_Receptor NMDA_Receptor Glutamate->NMDA_Receptor Activates EAAT2 EAAT2 Glutamate->EAAT2 Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Leads to Neuronal_Damage Neuronal Damage / Death Ca_Influx->Neuronal_Damage Causes EAAT2->Glutamate Uptake Pyridazine_Derivatives Pyridazine Derivatives Pyridazine_Derivatives->EAAT2 Activates

Caption: Glutamate Excitotoxicity Pathway and the Role of EAAT2 Activators.

G cluster_1 Experimental Workflow: Anti-Inflammatory Activity Cell_Culture BV2 Microglial Cell Culture Compound_Treatment Treatment with Pyrazole Derivatives Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation RNA_Isolation Total RNA Isolation LPS_Stimulation->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qRT_PCR qRT-PCR for Cytokine mRNA cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (IC50) qRT_PCR->Data_Analysis G cluster_2 Amyloid-β and Mitochondrial Dysfunction Pathway Amyloid_Beta Amyloid-β mPTP_Opening mPTP Opening Amyloid_Beta->mPTP_Opening Induces Mitochondrial_Depolarization Mitochondrial Depolarization mPTP_Opening->Mitochondrial_Depolarization Apoptosis Apoptosis Mitochondrial_Depolarization->Apoptosis Thiourea_Derivatives Pyridyl/Pyrazinyl Thiourea Derivatives Thiourea_Derivatives->mPTP_Opening Inhibits

References

Comparative Antimicrobial Activity of N-(2-Pyridylmethyl)glycine Ethyl Ester Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Antimicrobial Activity of Structurally Related Compounds

The antimicrobial efficacy of various pyridine and glycine derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity. The following tables summarize the MIC values for selected compounds structurally related to "N-(2-Pyridylmethyl)glycine Ethyl Ester," including other glycine esters and pyridine derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Glycine Derivatives
Glycine, N-(m-anisoyl)-methyl esterMultiple bacterial and fungal strainsNot specified, but showed distinct activity[1]
Gly-Gly based dipeptide (7a)Staphylococcus aureus6.10 (mg/mL)[2]
Gly-Gly based dipeptide (7ai)Bacillus subtilis7.01 (mg/mL)[2]
Gly-Gly based dipeptide (7b)Pseudomonas aeruginosa7.42 (mg/mL)[2]
Gly-Gly based dipeptide (7bi)Escherichia coli6.32 (mg/mL)[2]
Pyridine Derivatives
Pyridine-4-aldoxime-based quaternary ammonium salts (C12-C16 alkyl chain)Various bacteria and yeastsEffective, with activity dependent on alkyl chain length
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines (5a, 5e, 5f, 5j)Escherichia coli K12 and R2-R40.2-1.3[3]
Thienopyridine derivative (12a)E. coli19.5[4]
Thienopyridine derivative (12a)B. mycoides<4.8[4]
Thienopyridine derivative (12a)C. albicans<4.8[4]
Thienopyridine derivative (15)E. coli>4.8[4]
Thienopyridine derivative (15)B. mycoides9.8[4]
Thienopyridine derivative (15)C. albicans39[4]
Standard Antibiotics (for comparison)
CiprofloxacinE. coliVaries by strain
AmpicillinS. aureusVaries by strain

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized protocol.[5][6][7]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[5][6][8] Each well is then inoculated with a standardized suspension of the test microorganism.[9] The plates are incubated under appropriate conditions, typically for 16-20 hours at 37°C.[6] The MIC is determined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[5]

Key Steps:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.[5]

  • Preparation of Inoculum: The test microorganism is cultured to a specific turbidity, typically corresponding to a 0.5 McFarland standard, and then diluted to the final inoculum density.[9]

  • Inoculation and Incubation: The microtiter plates containing the serially diluted compound are inoculated with the standardized microbial suspension. Control wells (growth control without the compound and sterility control without microorganisms) are included.[5] The plates are then incubated.

  • Determination of MIC: After incubation, the plates are visually inspected for turbidity. The well with the lowest concentration of the compound showing no visible growth is recorded as the MIC.[5]

experimental_workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Broth Microdilution Workflow

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyridine-containing compounds are diverse and can be influenced by the overall molecular structure.[10][11] The presence of the pyridine ring, with its nitrogen heteroatom, can facilitate interactions with biological targets.[12]

One proposed mechanism is metal sequestration . Pyridine-2,6-dithiocarboxylic acid, a compound produced by some Pseudomonas species, exhibits antimicrobial activity by chelating essential metal ions like iron, cobalt, and copper, thereby depriving bacteria of these necessary cofactors.[13]

Another potential mechanism involves the inhibition of essential enzymes . The specific geometry and electronic properties conferred by the pyridine nucleus can enable these compounds to bind to the active sites of microbial enzymes, disrupting critical metabolic pathways.[12] For example, some pyridine derivatives have been shown to interact with thymidylate kinase, an enzyme crucial for DNA synthesis.[12]

signaling_pathway cluster_compound Pyridine-Containing Compound cluster_mechanisms Potential Mechanisms cluster_effects Cellular Effects compound Pyridine Derivative metal_chelation Metal Ion Sequestration compound->metal_chelation Chelates enzyme_inhibition Enzyme Inhibition compound->enzyme_inhibition Binds to nutrient_depletion Depletion of Essential Metal Cofactors metal_chelation->nutrient_depletion metabolic_disruption Disruption of Critical Metabolic Pathways enzyme_inhibition->metabolic_disruption growth_inhibition Inhibition of Bacterial Growth nutrient_depletion->growth_inhibition metabolic_disruption->growth_inhibition

Proposed Antimicrobial Mechanisms

References

Comparative Guide to Enzyme Inhibition Assay Validation: A Case Study with N-(2-Pyridylmethyl)glycine Ethyl Ester and a Known Metallo-β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of an enzyme inhibition assay, using the hypothetical candidacy of "N-(2-Pyridylmethyl)glycine Ethyl Ester" as an inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). To offer a robust comparison, its performance is benchmarked against the known NDM-1 inhibitor, Aspergillomarasmine A (AMA). This document outlines detailed experimental protocols, presents comparative data in a structured format, and utilizes visualizations to clarify complex biological and experimental workflows.

Introduction

The rise of antibiotic resistance necessitates the discovery of novel enzyme inhibitors. Metallo-β-lactamases (MBLs), such as NDM-1, are key drivers of resistance to a broad spectrum of β-lactam antibiotics.[1][2] NDM-1 is a zinc-dependent enzyme that hydrolyzes the amide bond in the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, rendering them ineffective.[2][3] The validation of assays to identify and characterize inhibitors of such enzymes is a critical step in the drug discovery pipeline.

This guide uses "this compound" as a speculative inhibitor to illustrate the validation process. The presence of a pyridine ring in its structure suggests a potential for metal chelation, a known mechanism for inhibiting metalloenzymes.[4] We will compare its hypothetical performance metrics against Aspergillomarasmine A (AMA), a natural product known to inhibit NDM-1 by sequestering the zinc ions essential for its catalytic activity.[4][5][6]

Comparative Performance of NDM-1 Inhibitors

The following table summarizes the key performance indicators for a hypothetical validation of "this compound" against the established inhibitor, Aspergillomarasmine A.

Parameter"this compound" (Hypothetical Data)Aspergillomarasmine A (Published Data)
Target Enzyme New Delhi metallo-β-lactamase-1 (NDM-1)New Delhi metallo-β-lactamase-1 (NDM-1)
Reported IC50 15 µM4.0 µM[7]
Mechanism of Inhibition Competitive (hypothesized metal chelation)Zinc Chelation (removes Zn(II) from active site)[4][6][7]
Specificity To be determinedHigh for subclass B1 metallo-β-lactamases[5]
Solubility (Aqueous) Predicted to be moderateSoluble in aqueous buffers
Advantages Potentially simple synthetic routeNatural product with proven in vivo efficacy[5][8]
Disadvantages Unknown biological activity and specificityComplex structure, potential for off-target effects

Experimental Protocols

Detailed methodologies for the validation of the enzyme inhibition assay are provided below.

NDM-1 Enzymatic Activity Assay Protocol

This protocol is adapted from established methods for measuring NDM-1 activity using a chromogenic substrate.[9][10][11]

Materials:

  • Recombinant NDM-1 enzyme

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4

  • Substrate: Nitrocefin (1 mM stock in DMSO)

  • Inhibitor Stock Solutions: "this compound" and Aspergillomarasmine A (10 mM stocks in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitors ("this compound" and Aspergillomarasmine A) in Assay Buffer.

  • In a 96-well plate, add 5 µL of each inhibitor dilution. For the no-inhibitor control, add 5 µL of Assay Buffer with DMSO.

  • Add 85 µL of Assay Buffer containing 5 nM of recombinant NDM-1 enzyme supplemented with 10 µM ZnSO₄ to each well.

  • Incubate the plate at 30°C for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of 600 µM nitrocefin to each well (final concentration of 60 µM).

  • Immediately measure the absorbance at 490 nm in kinetic mode for 30 minutes at 30°C using a microplate reader.

  • The rate of hydrolysis is determined from the linear portion of the absorbance versus time curve.

IC50 Determination

Data Analysis:

  • Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

  • Normalize the rates relative to the no-inhibitor control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Mechanism of Inhibition Studies

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), the enzymatic assay is performed with varying concentrations of both the substrate (nitrocefin) and the inhibitor. The data are then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.

Visualizing the Workflow and Biological Context

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a simplified signaling pathway involving NDM-1.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions (this compound & AMA) Incubation Incubate Enzyme with Inhibitor Inhibitor->Incubation Enzyme Prepare NDM-1 Enzyme Solution Enzyme->Incubation Substrate Prepare Nitrocefin Substrate Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Measurement Measure Absorbance (490 nm) in Kinetic Mode Reaction->Measurement Rate Calculate Reaction Rates Measurement->Rate IC50 Determine IC50 Values Rate->IC50 Mechanism Mechanism of Inhibition Studies (Lineweaver-Burk Plot) Rate->Mechanism

Caption: Workflow for the validation of an NDM-1 enzyme inhibition assay.

NDM1_Signaling_Pathway cluster_bacteria Bacterial Cell cluster_inhibitors Inhibitors Antibiotic β-Lactam Antibiotic (e.g., Meropenem) PBP Penicillin-Binding Protein (PBP) Antibiotic->PBP Inhibits NDM1 NDM-1 Enzyme Antibiotic->NDM1 Substrate CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Inactivated_Antibiotic Hydrolyzed (Inactive) Antibiotic NDM1->Inactivated_Antibiotic Hydrolyzes N_PGEE N-(2-Pyridylmethyl)glycine Ethyl Ester (Hypothetical) N_PGEE->NDM1 Inhibits? AMA Aspergillomarasmine A AMA->NDM1 Inhibits

References

Comparative Cross-Reactivity Analysis of N-(2-Pyridylmethyl)glycine Ethyl Ester and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-Pyridylmethyl)glycine Ethyl Ester is an organic compound featuring a pyridine ring and a glycine ethyl ester moiety.[1] Its structure suggests potential interactions with biological targets, making it a subject of interest in biochemical research and as a building block for pharmaceutical development.[1][2] Understanding the cross-reactivity or off-target profile of such a compound is a critical step in early-stage drug discovery to mitigate potential adverse effects and to understand its mechanism of action.[3][4][5] This guide provides a comparative analysis of the hypothetical cross-reactivity of "this compound" against two structurally similar analogs:

  • Compound A: N-(3-Pyridylmethyl)glycine Ethyl Ester (a positional isomer)

  • Compound B: N-(2-Pyridylmethyl)alanine Ethyl Ester (an analog with an additional methyl group)

The data presented herein is illustrative, based on typical results from broad-panel screening assays, to demonstrate a framework for evaluating and comparing small molecule specificity.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity of the three compounds against a panel of selected off-target enzymes and receptors. The data is presented as IC50 values (the concentration of an inhibitor where the response is reduced by half), which is a standard measure of antagonist drug potency.

Target ClassTargetThis compound (IC50 in µM)Compound A (IC50 in µM)Compound B (IC50 in µM)
Kinase CDK2/cyclin A> 100> 10085.3
GSK3β75.292.168.4
ROCK145.8> 10039.1
GPCR Adrenergic α2A22.535.719.8
Dopamine D2> 100> 100> 100
Serotonin 5-HT2A15.128.912.5
Ion Channel hERG88.6> 10075.3
Protease Cathepsin S> 100> 100> 100

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a cross-reactivity study.

1. In Vitro Kinase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The activity is quantified by measuring the phosphorylation of a substrate.

  • Methodology:

    • Kinase, substrate, and ATP were combined in an assay buffer.

    • Test compounds were serially diluted in DMSO and added to the reaction mixture.

    • The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based detection reagent.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

2. GPCR Binding Assay (Radioligand Displacement)

  • Principle: This assay measures the ability of a compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

  • Methodology:

    • Cell membranes expressing the target GPCR were prepared.

    • Membranes were incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

    • The incubation was carried out at room temperature for 90 minutes to reach equilibrium.

    • The reaction was terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • The radioactivity retained on the filter was measured by liquid scintillation counting.

    • IC50 values were determined from competition binding curves.

3. hERG Channel Patch-Clamp Assay

  • Principle: This electrophysiological assay directly measures the effect of a compound on the function of the hERG potassium ion channel, a critical off-target for cardiotoxicity assessment.

  • Methodology:

    • Whole-cell patch-clamp recordings were performed on cells stably expressing the hERG channel.

    • Cells were perfused with an external solution, and the test compound was applied at various concentrations.

    • A specific voltage protocol was applied to elicit hERG tail currents.

    • The inhibition of the hERG current by the compound was measured at each concentration.

    • IC50 values were calculated from the concentration-response curve.

Visualizations

Workflow for Compound Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a small molecule from initial screening to detailed analysis.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Secondary Assays cluster_3 Phase 4: Selectivity Assessment A Test Compound (e.g., this compound) B Broad Panel Screening (e.g., Kinases, GPCRs) A->B C Dose-Response Analysis B->C D IC50 Determination C->D E Orthogonal Assays (e.g., Thermal Shift, SPR) D->E G Comparison with Analogs D->G F Functional Cellular Assays E->F I Risk Assessment F->I H Selectivity Index Calculation G->H H->I

A typical workflow for assessing small molecule cross-reactivity.

Logical Relationship of Compound Modifications to Activity

This diagram shows the logical relationship between the structural modifications of the parent compound and the hypothetical changes in off-target activity.

cluster_A Compound A cluster_B Compound B Parent N-(2-Pyridylmethyl)glycine Ethyl Ester Mod_A Isomeric Change: Pyridine N at pos-3 Parent->Mod_A Modification Mod_B Addition of Methyl Group on Glycine Parent->Mod_B Modification Effect_A Reduced GPCR Affinity Mod_A->Effect_A Effect_B Increased Kinase and GPCR Affinity Mod_B->Effect_B

Structural modifications and their hypothetical effects on activity.

References

Safety Operating Guide

Proper Disposal of N-(2-Pyridylmethyl)glycine Ethyl Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of N-(2-Pyridylmethyl)glycine Ethyl Ester, a compound that, due to its pyridine moiety, requires management as hazardous waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. The pyridine component of this compound suggests that it should be treated as potentially flammable, toxic, and an irritant.[1][2] All waste containing this compound must be handled as hazardous.[2]

Personal Protective Equipment (PPE): All personnel handling this compound waste must be equipped with the following personal protective equipment:[2][3][4]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory Protection Work in a well-ventilated area or a chemical fume hoodTo avoid the inhalation of vapors.[2][3]

In the event of a small spill, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[2] For larger spills, the area should be evacuated, and the institution's Environmental Health and Safety (EHS) department must be contacted immediately.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]

  • This waste stream must be segregated from other incompatible waste. Specifically, it should not be mixed with strong oxidizing agents or acids.[2][4]

2. Waste Collection and Containerization:

  • Collect all this compound waste in a designated, chemically compatible, and leak-proof container with a secure, tightly fitting cap.[2][6][7] Glass or polyethylene containers are generally suitable.[3]

  • Containers must be kept closed at all times except when waste is being added.[6]

  • Ensure the exterior of the container remains clean and free of chemical residue.[7]

3. Labeling of Hazardous Waste:

  • The waste container must be clearly labeled as soon as the first drop of waste is added.[4]

  • The label must include the following information:[3][7]

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • A clear indication of the associated hazards (e.g., Flammable, Toxic, Irritant).[2]

    • If it is a mixed waste, list all constituents and their approximate percentages.[3]

4. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]

  • The storage area should be away from sources of ignition such as heat, sparks, or open flames.[4]

  • Ensure that incompatible materials are stored separately. For instance, store acids and bases in different secondary containment.[8]

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3]

  • Do not accumulate large quantities of waste. Adhere to the storage time limits for satellite accumulation areas as specified by regulations.[3]

6. Decontamination of Empty Containers:

  • Empty containers that previously held this compound must be decontaminated before being discarded.

  • The container should be triple-rinsed with a suitable solvent.[9]

  • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[10]

  • After thorough rinsing and air-drying in a ventilated area (like a fume hood), the defaced or removed original label allows the container to be disposed of as non-hazardous waste according to institutional guidelines.[9][10]

Experimental Protocols

While specific experimental protocols for this compound were not detailed in the search, the disposal of pyridine-containing waste often involves high-temperature incineration.[1] Current common practices for the disposal of waste pyridine include rotary kiln incineration at temperatures ranging from 820°C to 1,600°C.[1] Another method is liquid injection incineration, which occurs between 650°C and 1,600°C, or fluidized bed incineration at 450°C to 980°C.[1] These processes are typically carried out by specialized hazardous waste management facilities.

Visualizing the Disposal Workflow

To clarify the procedural flow of disposal for this compound, the following diagram illustrates the key steps from waste generation to final disposal.

cluster_0 Waste Generation & Handling cluster_1 Containerization & Labeling cluster_2 Storage & Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe Step 1 segregate Segregate Waste (No Incompatibles) ppe->segregate Step 2 collect Collect in a Compatible Container segregate->collect Step 3 label_waste Label Container: 'Hazardous Waste' + Full Chemical Name collect->label_waste Step 4 store Store in a Secure Satellite Area label_waste->store Step 5 contact_ehs Contact EHS for Waste Pickup store->contact_ehs Step 6 end End: Proper Disposal contact_ehs->end Final Step

Caption: Disposal workflow for this compound.

This structured approach ensures that the disposal of this compound is conducted safely, protecting laboratory personnel and the environment, while adhering to established regulatory standards.

References

Essential Safety and Operational Guide for N-(2-Pyridylmethyl)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-(2-Pyridylmethyl)glycine Ethyl Ester (CAS #: 62402-24-8)[1]. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Compound Overview: this compound, also known as Ethyl N-(2-Pyridylmethyl)glycinate or N-(2-Picolyl)glycine Ethyl Ester, is a chemical compound used in various research applications, including peptide chemistry and as an unnatural amino acid derivative. It is a colorless to yellow or green clear liquid[2]. Due to its air sensitivity, it requires storage under an inert gas like nitrogen or argon and should be kept in a cool, dark place at 2-8°C[2].

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The required PPE for handling this compound is determined by the nature of the task.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical safety goggles or a face shieldNitrile or neoprene glovesLaboratory coatRecommended to be performed in a certified chemical fume hood
Conducting Reactions Chemical safety goggles and/or face shieldNitrile or neoprene glovesChemical-resistant laboratory coatTo be performed in a certified chemical fume hood
Handling Spills Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant laboratory coat or apronAir-purifying respirator with appropriate cartridges may be necessary for large spills
Waste Disposal Chemical safety gogglesNitrile or neoprene glovesLaboratory coatNot generally required if containers are sealed and handled properly

Note: Latex gloves are not recommended for handling pyridine-containing compounds[3]. Always consult the glove manufacturer's compatibility chart.

Hazard Mitigation and Handling Procedures

Given its composition as a pyridine derivative and an ethyl ester, this compound should be handled with caution. Pyridine derivatives can be toxic and flammable, necessitating minimal inhalation and skin contact[4]. Esters can be flammable and may cause irritation[5][6].

Standard Operating Procedure:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[3][4]. Ensure that an emergency eyewash station and safety shower are readily accessible[4].

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge[4][7].

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory[3]. Wash hands thoroughly with soap and water after handling the chemical[4].

  • Container Handling: Keep the container tightly closed when not in use to prevent exposure to air and moisture[3][4]. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and bases[8][9].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.

For Small Spills (within a fume hood):

  • Containment: Use an inert absorbent material such as sand or vermiculite to contain the spill. Do not use combustible materials[4].

  • Neutralization/Absorption: Absorb the spill with the inert material.

  • Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water[4].

For Large Spills:

  • Evacuation: Immediately evacuate the area and alert others.

  • Ventilation: Ensure the area is well-ventilated, if safe to do so.

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety officer immediately.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste[4].

Waste Segregation and Storage:

  • Liquid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and pipette tips should be collected in a separate, labeled hazardous waste container.

  • Storage: Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials, until collection by authorized hazardous waste personnel[4][10].

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Fume Hood and Equipment B->C D Retrieve from Storage C->D E Weighing / Aliquoting D->E F Perform Experiment E->F G Decontaminate Equipment F->G H Segregate and Label Waste G->H I Store Waste Appropriately H->I J Spill Occurs K Follow Spill Protocol J->K L Seek Medical Attention (if exposed) J->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.